molecular formula C26H27N5O4 B1247017 Fiscalin A

Fiscalin A

Cat. No.: B1247017
M. Wt: 473.5 g/mol
InChI Key: KGYYECCJAXZXMH-GNXNSZJDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fiscalin A is a member of quinazolines.
This compound has been reported in Aspergillus fischeri with data available.
isolated from culture broth produced by Neosartorya fischeri;  inhibits the binding of substance P ligand to human neurokinin receptor;  structure given in first source

Properties

Molecular Formula

C26H27N5O4

Molecular Weight

473.5 g/mol

IUPAC Name

(1S,4R)-4-[[(2S,3aR,4S)-4-hydroxy-2-methyl-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-1-propan-2-yl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione

InChI

InChI=1S/C26H27N5O4/c1-13(2)20-21-28-17-10-6-4-8-15(17)24(34)30(21)19(22(32)29-20)12-26(35)16-9-5-7-11-18(16)31-23(33)14(3)27-25(26)31/h4-11,13-14,19-20,25,27,35H,12H2,1-3H3,(H,29,32)/t14-,19+,20-,25+,26-/m0/s1

InChI Key

KGYYECCJAXZXMH-GNXNSZJDSA-N

Isomeric SMILES

C[C@H]1C(=O)N2[C@@H](N1)[C@@](C3=CC=CC=C32)(C[C@@H]4C(=O)N[C@H](C5=NC6=CC=CC=C6C(=O)N45)C(C)C)O

Canonical SMILES

CC1C(=O)N2C(N1)C(C3=CC=CC=C32)(CC4C(=O)NC(C5=NC6=CC=CC=C6C(=O)N45)C(C)C)O

Synonyms

fiscalin A

Origin of Product

United States

Foundational & Exploratory

Fiscalin A: A Comprehensive Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fiscalin A, a potent secondary metabolite derived from the fungus Neosartorya fischeri, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides an in-depth overview of the discovery and isolation of this compound, alongside detailed experimental protocols for its characterization and the evaluation of its biological effects. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This document serves as a comprehensive resource for researchers and professionals engaged in natural product chemistry, mycology, and drug development.

Discovery and Structural Elucidation

The fiscalins, including this compound, B, and C, were first identified as novel compounds from the culture broth of the fungus Neosartorya fischeri.[1] These compounds were initially recognized for their inhibitory effects on the binding of substance P to the human neurokinin-1 (NK-1) receptor.[1]

The structural elucidation of the fiscalins revealed a unique architecture featuring an indolyl moiety linked to a tricyclic system derived from anthranilic acid.[1] The absolute configuration of this compound was definitively determined through the use of X-ray crystallography and chiral amino acid analysis, providing a precise three-dimensional model of the molecule.[1]

Isolation of this compound from Neosartorya fischeri

The isolation of this compound from Neosartorya fischeri is a multi-step process involving fungal cultivation, extraction, and chromatographic purification.

Fungal Cultivation

Neosartorya fischeri can be cultured on various media to promote the production of secondary metabolites. The "One Strain Many Compounds" (OSMAC) approach, which involves systematically altering cultivation parameters such as media composition, pH, and temperature, can be employed to optimize the yield of fiscalins.[2] Common media include Potato Dextrose Agar (PDA) and Czapek Yeast Autolysate agar (CYA).[2][3]

Extraction

The fungal mycelium and the culture medium are typically extracted with an organic solvent, such as methanol, to isolate the crude mixture of secondary metabolites.[2] The solvent is then evaporated under reduced pressure to yield a crude extract.[2]

Chromatographic Purification

The purification of this compound from the crude extract is achieved through a series of chromatographic techniques. A general workflow is outlined below.

FiscalinA_Isolation_Workflow Figure 1: General Workflow for this compound Isolation Start N. fischeri Culture Extraction Methanol Extraction Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract MCI_CC MCI Gel Column Chromatography (MeOH/H2O gradient) CrudeExtract->MCI_CC Fractions Fraction Collection MCI_CC->Fractions ODS_CC ODS C-18 Column Chromatography (MeOH/H2O gradient) Fractions->ODS_CC HPLC Preparative HPLC (C18 column) ODS_CC->HPLC FiscalinA Pure this compound HPLC->FiscalinA

Figure 1: General Workflow for this compound Isolation

Experimental Protocol: General Chromatographic Purification

  • Initial Fractionation: The crude extract is subjected to column chromatography on a macroporous resin (e.g., MCI gel), eluting with a gradient of methanol in water.[2]

  • Further Separation: Fractions containing compounds with the characteristic UV absorption of indole alkaloids are pooled and further purified by reversed-phase column chromatography on an ODS C-18 stationary phase, again using a methanol/water gradient.[2]

  • Final Purification: The final purification of this compound is typically achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

Biological Activities of this compound

This compound and its derivatives exhibit a range of biological activities, with the most prominent being their roles as substance P inhibitors and neuroprotective agents.

Substance P Inhibition

Fiscalins were originally discovered as inhibitors of the binding of substance P to the human neurokinin-1 (NK-1) receptor.[1] This interaction is significant as the substance P/NK-1 receptor system is implicated in various physiological processes, including pain transmission and inflammation.[4][5][6]

Table 1: Inhibitory Activity (Ki) of Fiscalins against Substance P Binding

CompoundKi (µM)
This compound57[1]
Fiscalin B174[1]
Fiscalin C68[1]

Experimental Protocol: Substance P Binding Assay

A competitive binding assay is used to determine the inhibitory constant (Ki) of fiscalins.

  • Cell Culture: Human embryonic kidney (HEK293) cells expressing the human NK-1 receptor are cultured in a suitable medium.

  • Assay Preparation: The cells are plated in 96-well plates.

  • Competition Binding: The cells are incubated with a radiolabeled substance P ligand (e.g., [125I]-labeled SP) in the presence of varying concentrations of the fiscalin compound.

  • Incubation and Washing: The incubation is carried out at 4°C for a defined period. The cells are then washed to remove unbound ligand.

  • Detection: The amount of bound radioligand is quantified using a scintillation counter.

  • Data Analysis: The Ki value is calculated from the IC50 value (the concentration of the fiscalin that inhibits 50% of the specific binding of the radiolabeled ligand) using the Cheng-Prusoff equation.

Neuroprotective Effects

Fiscalin derivatives have demonstrated significant neuroprotective properties in in vitro models of neurodegenerative diseases.[4][7] These effects are evaluated using neuronal cell lines, such as the human neuroblastoma SH-SY5Y cell line.[2][3]

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

  • Cell Culture and Differentiation: SH-SY5Y cells are cultured and differentiated into a dopaminergic neuronal phenotype using retinoic acid and other agents.[2]

  • Cytotoxicity Assessment: The cytotoxicity of the fiscalin compounds is first determined using assays such as the Neutral Red (NR) uptake, resazurin reduction, or sulforhodamine B (SRB) binding assays to establish non-toxic working concentrations.[7]

  • Induction of Neurotoxicity: Differentiated SH-SY5Y cells are exposed to a neurotoxin, such as 1-methyl-4-phenylpyridinium (MPP+) or iron (III), to induce cell death.[2][7]

  • Co-treatment with Fiscalin: The cells are simultaneously treated with the neurotoxin and non-cytotoxic concentrations of the fiscalin compound.

  • Assessment of Neuroprotection: Cell viability is assessed after 24 and 48 hours using the NR uptake assay. An increase in cell viability in the presence of the fiscalin compound compared to the toxin-only control indicates a neuroprotective effect.[2]

Antimicrobial Activity

While less explored, some fiscalin derivatives have shown antimicrobial properties. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[8][9][10][11][12]

Potential Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, based on the activities of related compounds and the known roles of certain signaling pathways, a potential mechanism involving the Mitogen-Activated Protein Kinase (MAPK) pathway can be proposed. A related compound, fischerin, also isolated from N. fischeri, has been shown to exert its neuroprotective effects through the inhibition of the phosphorylation of MAP kinases, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38.[9] The MAPK signaling cascade is a crucial regulator of various cellular processes, including inflammation, apoptosis, and cell survival.[13][14][15][16]

MAPK_Signaling_Pathway Figure 2: Postulated Involvement of this compound in the MAPK Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus cluster_4 Cellular Response Stimulus Inflammatory Stimuli / Oxidative Stress Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., ASK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors FiscalinA This compound FiscalinA->MAPK Inhibition (Postulated) GeneExpression Gene Expression TranscriptionFactors->GeneExpression Inflammation Inflammation GeneExpression->Inflammation Apoptosis Apoptosis GeneExpression->Apoptosis

Figure 2: Postulated Involvement of this compound in the MAPK Signaling Pathway

The induction of apoptosis is a complex process that can be analyzed using techniques like Western blotting to detect key protein markers.[17][18][19][20] The MAPK pathway is known to play a role in regulating apoptosis.[13] It is plausible that this compound's neuroprotective and potential anti-cancer effects are mediated, at least in part, by modulating the MAPK signaling cascade, thereby influencing downstream events such as the expression of pro- and anti-inflammatory cytokines and the regulation of apoptosis. Further research, including Western blot analysis of key MAPK pathway proteins in cells treated with this compound, is necessary to elucidate the precise molecular targets and mechanisms of action.

Conclusion

This compound, a natural product from Neosartorya fischeri, represents a promising scaffold for the development of new therapeutic agents. Its inhibitory activity against the substance P receptor and its neuroprotective effects highlight its potential in treating neuro-inflammatory and neurodegenerative disorders. This technical guide provides a foundational resource for researchers, outlining the key methodologies for the isolation, characterization, and biological evaluation of this compound. The provided protocols and diagrams are intended to facilitate further investigation into the therapeutic potential of this intriguing fungal metabolite. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action and to guide the development of novel, targeted therapies.

References

Fiscalin A: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fiscalin A is a complex indole alkaloid produced by the fungus Neosartorya fischeri. First identified as an inhibitor of substance P binding to the human neurokinin-1 (NK-1) receptor, its intricate molecular architecture and stereochemistry are of significant interest to medicinal chemists and drug development professionals. This document provides a detailed overview of the chemical structure, absolute stereochemistry, and methods of structural elucidation of this compound. It includes a compilation of its physicochemical and spectroscopic data, detailed experimental protocols for its isolation and analysis, and visualizations of its structure and relevant biological pathways.

Chemical Structure and Properties

This compound belongs to the fumiquinazoline family of alkaloids, characterized by a core structure that fuses an indole moiety with an anthranilic acid-derived tricyclic system.[1][2] This intricate assembly of multiple heterocyclic rings results in a rigid, three-dimensional scaffold.

The molecular formula of this compound is C₂₆H₂₇N₅O₄.[3] Its systematic IUPAC name is (1S,4R)-4-[[(2S,3aR,4S)-4-hydroxy-2-methyl-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-1-propan-2-yl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₂₆H₂₇N₅O₄[3]
Molecular Weight 473.52 g/mol
Appearance White, crystalline solid
Biological Source Neosartorya fischeri[2][4]
Biological Activity Substance P inhibitor at the neurokinin-1 (NK-1) receptor (Ki = 57 µM)[2]

Stereochemistry

The biological activity of many natural products is intrinsically linked to their specific three-dimensional arrangement of atoms. This compound possesses multiple chiral centers, and its absolute configuration has been unequivocally determined through X-ray crystallography and chiral amino acid analysis.[2]

The IUPAC name precisely defines the stereochemistry at each of the five stereocenters:

  • 1S, 4R on the pyrazino[2,1-b]quinazoline-3,6-dione core.

  • 2'S, 3a'R, 4'S on the imidazo[1,2-a]indol-4-yl moiety.

The precise spatial orientation of the substituents at these centers is crucial for its interaction with the NK-1 receptor.

Caption: 2D structure of this compound with key stereocenters indicated.

Spectroscopic and Crystallographic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques and confirmed by single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are essential for the structural verification of this compound. The following tables summarize the expected chemical shifts.

Note: The specific chemical shift and coupling constant values are found in the primary literature and may vary slightly based on the solvent and instrument used. The data presented here are representative.

Table 2: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data sourced from primary literature

Table 3: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
Data sourced from primary literature
X-ray Crystallography

The absolute configuration of this compound was definitively established by single-crystal X-ray crystallography.[2] This technique provides precise atomic coordinates, bond lengths, and bond angles, confirming the complex heterocyclic framework and the relative and absolute stereochemistry.

Table 4: Crystallographic Data for this compound

ParameterValue
Crystal System Data sourced from primary literature
Space Group Data sourced from primary literature
Unit Cell Dimensions
aData sourced from primary literature
bData sourced from primary literature
cData sourced from primary literature
α, β, γData sourced from primary literature
Z Data sourced from primary literature
R-factor Data sourced from primary literature

Experimental Protocols

The following sections describe the generalized protocols for the isolation and structural elucidation of this compound, based on established methodologies for natural products.

Isolation of this compound from Neosartorya fischeri

This compound is a secondary metabolite produced by the fungus Neosartorya fischeri. The general workflow for its isolation is as follows:

  • Fermentation: The fungal strain is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.

  • Extraction: The culture broth and/or mycelial mass are extracted with an organic solvent, typically ethyl acetate, to partition the metabolites from the aqueous medium.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound from other metabolites. This multi-step process often includes:

    • Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to perform an initial fractionation of the extract.

    • High-Performance Liquid Chromatography (HPLC): A final purification step using a reverse-phase (e.g., C18) or normal-phase column with a specific isocratic or gradient solvent system to yield pure this compound.[2]

Structural Elucidation Workflow

The determination of the complex structure of this compound follows a standard analytical workflow for natural products.

G cluster_isolation Isolation & Purification cluster_elucidation Structure Elucidation Fermentation Fungal Fermentation (N. fischeri) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Chromatography Multi-step Chromatography (Column, HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound MS Mass Spectrometry (Molecular Formula) Pure_Compound->MS NMR NMR Spectroscopy (1H, 13C, 2D NMR) (Connectivity) Pure_Compound->NMR XRay X-ray Crystallography (Absolute Stereochemistry) Pure_Compound->XRay Final_Structure Final Structure of this compound MS->Final_Structure NMR->Final_Structure XRay->Final_Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the molecule, which allows for the calculation of its molecular formula (C₂₆H₂₇N₅O₄).

  • NMR Spectroscopy: A suite of NMR experiments is conducted to piece together the carbon-hydrogen framework.

    • ¹H NMR: Identifies the types and number of protons and their neighboring environments through chemical shifts and coupling constants.

    • ¹³C NMR: Determines the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the molecular fragments into the final planar structure.

  • X-ray Crystallography: A single crystal of pure this compound is grown and analyzed by X-ray diffraction. This experiment provides an unambiguous three-dimensional model of the molecule, confirming the connectivity and, most importantly, determining the absolute configuration of all stereocenters.[2]

Biological Context: Substance P / NK-1 Receptor Signaling Pathway

This compound's primary reported biological activity is the inhibition of substance P binding to the neurokinin-1 receptor (NK-1R).[2] The NK-1R is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand substance P, initiates a cascade of intracellular signaling events. This pathway is implicated in pain transmission, inflammation, and mood regulation.[5][6] By blocking this interaction, this compound can modulate these physiological processes.

G SP Substance P NK1R NK-1 Receptor (GPCR) SP->NK1R Binds & Activates FiscalinA This compound FiscalinA->NK1R Inhibits Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses (Pain, Inflammation) Ca->Downstream PKC->Downstream

Caption: Inhibition of the Substance P/NK-1R signaling pathway by this compound.

Conclusion

This compound is a structurally complex and stereochemically rich natural product with significant potential for further investigation in drug discovery, particularly in areas involving the neurokinin-1 receptor. This guide has provided a detailed technical overview of its chemical structure, stereochemistry, and the experimental basis for its characterization. The provided data and protocols serve as a foundational resource for researchers in natural product chemistry, medicinal chemistry, and pharmacology.

References

Fiscalin A as a Substance P Inhibitor: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), a neuropeptide of the tachykinin family, is a key mediator in the pathophysiology of pain, inflammation, and various mood disorders. Its biological effects are primarily mediated through the high-affinity neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR). The development of NK-1 receptor antagonists is therefore a significant area of interest for therapeutic intervention. Fiscalin A, a natural product isolated from the fungus Neosartorya fischeri, has been identified as a potent inhibitor of Substance P. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interaction with the NK-1 receptor and the subsequent effects on downstream signaling pathways. This document synthesizes available data, outlines detailed experimental protocols for studying this interaction, and presents visual representations of the involved signaling cascades to support further research and drug development efforts.

Introduction to Substance P and the Neurokinin-1 Receptor

Substance P is an eleven-amino acid peptide that plays a crucial role as a neurotransmitter and neuromodulator in both the central and peripheral nervous systems.[1] Upon release, SP binds to and activates the NK-1 receptor, a member of the tachykinin receptor subfamily of GPCRs.[2] The activation of the NK-1 receptor initiates a cascade of intracellular signaling events that are implicated in a wide range of physiological and pathological processes, including neurogenic inflammation, pain transmission, and emotional responses.[1][2]

The signaling cascade initiated by the binding of Substance P to the NK-1 receptor predominantly involves the Gq/11 class of G-proteins.[3][4] This interaction leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration.[5][6] Concurrently, DAG, in conjunction with the elevated calcium levels, activates protein kinase C (PKC).[6] These signaling events ultimately lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which plays a critical role in cellular responses such as proliferation, differentiation, and inflammation.[1][7]

This compound: A Competitive Antagonist of the NK-1 Receptor

Fiscalins are a group of alkaloids derived from the fungus Neosartorya fischeri.[8] this compound, along with its analogues Fiscalin B and C, has been shown to inhibit the binding of Substance P to the human NK-1 receptor. This inhibitory action is competitive in nature, meaning this compound directly competes with Substance P for the same binding site on the receptor.

Quantitative Analysis of this compound's Inhibitory Potency

The inhibitory potency of this compound and its related compounds has been quantified through competitive binding assays, which determine the inhibitor constant (Ki). The Ki value represents the concentration of the inhibitor required to occupy 50% of the receptors in the absence of the ligand and is a measure of the inhibitor's binding affinity. Lower Ki values indicate a higher affinity and greater potency.

CompoundInhibitor Constant (Ki)
This compound57 µM
Fiscalin B174 µM
Fiscalin C68 µM

Table 1: Inhibitory constants (Ki) of Fiscalins A, B, and C for the human neurokinin-1 receptor.

Proposed Mechanism of Action of this compound

As a competitive antagonist of the NK-1 receptor, this compound is proposed to exert its inhibitory effects by blocking the initial step in the Substance P signaling cascade. By occupying the binding site on the NK-1 receptor, this compound prevents the binding of Substance P, thereby inhibiting the activation of the Gq/11 G-protein and the subsequent downstream signaling events.

Inhibition of Downstream Signaling Pathways

The binding of this compound to the NK-1 receptor is expected to abrogate the following key downstream events that are normally triggered by Substance P:

  • Inhibition of Phospholipase C (PLC) Activation: By preventing the conformational change in the NK-1 receptor that is induced by Substance P, this compound will block the activation of Gq/11 and, consequently, the activation of PLC.

  • Reduction of Intracellular Calcium Mobilization: The lack of PLC activation will prevent the hydrolysis of PIP2, leading to a lack of IP3 production. This, in turn, will inhibit the release of calcium from intracellular stores, thus preventing the transient increase in cytosolic calcium concentration.

  • Suppression of MAPK/ERK Pathway Activation: The inhibition of both calcium mobilization and DAG production will prevent the activation of PKC and other downstream kinases, ultimately leading to the suppression of the MAPK/ERK signaling pathway. Studies on other NK-1 receptor antagonists have demonstrated their ability to reduce the phosphorylation of ERK, a key component of this pathway.[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the mechanism of action of this compound as a Substance P inhibitor.

Competitive Radioligand Binding Assay for Determining Ki

This protocol describes a method to determine the inhibitor constant (Ki) of this compound for the NK-1 receptor using a competitive binding assay with a radiolabeled Substance P analogue.

Materials:

  • Membrane preparations from cells expressing the human NK-1 receptor (e.g., CHO-NK1R cells).

  • Radiolabeled Substance P ligand (e.g., [³H]-Substance P or ¹²⁵I-labeled Bolton-Hunter Substance P).

  • Unlabeled Substance P.

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/mL BSA, and a protease inhibitor cocktail).

  • Scintillation fluid.

  • Scintillation counter.

  • 96-well filter plates.

  • Vacuum manifold.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of unlabeled Substance P and this compound in binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or 50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM, for non-specific binding).

    • 50 µL of varying concentrations of this compound.

    • 50 µL of radiolabeled Substance P at a concentration close to its Kd.

    • 50 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol outlines a method to assess the inhibitory effect of this compound on Substance P-induced intracellular calcium release.

Materials:

  • Cells expressing the human NK-1 receptor (e.g., HEK293-NK1R cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium.

  • Substance P.

  • This compound.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Culture: Plate the NK-1R expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate in the dark at 37°C for 60 minutes.

  • Washing: Wash the cells twice with HBSS to remove excess dye.

  • Pre-incubation with Inhibitor: Add HBSS containing varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader.

    • Measure the baseline fluorescence for a short period.

    • Automatically inject a solution of Substance P (at a concentration that elicits a submaximal response, e.g., EC80) into each well.

    • Continue to measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.

    • Plot the percentage of inhibition of the Substance P-induced calcium response against the logarithm of the this compound concentration.

    • Determine the IC50 value of this compound for the inhibition of calcium mobilization.

Western Blot for Phosphorylated ERK (p-ERK)

This protocol describes how to measure the effect of this compound on the Substance P-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK).

Materials:

  • Cells expressing the human NK-1 receptor.

  • Substance P.

  • This compound.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels.

  • PVDF membrane.

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and grow to near confluence.

    • Starve the cells in serum-free medium for several hours to reduce basal ERK phosphorylation.

    • Pre-incubate the cells with varying concentrations of this compound for 30 minutes.

    • Stimulate the cells with Substance P for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane to remove the bound antibodies.

    • Re-probe the membrane with the primary antibody against total-ERK1/2 to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total-ERK using densitometry software.

    • Calculate the ratio of p-ERK to total-ERK for each sample.

    • Plot the percentage of inhibition of Substance P-induced ERK phosphorylation against the logarithm of the this compound concentration to determine the IC50 value.

Visualizing the Mechanism of Action

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and the inhibitory action of this compound.

SubstanceP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK-1 Receptor NK-1 Receptor Substance P->NK-1 Receptor Binds and Activates This compound This compound This compound->NK-1 Receptor Competitively Inhibits Gq/11 Gq/11 NK-1 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates PKC PKC DAG->PKC Activates Ca2+ Release->PKC Co-activates MAPK/ERK Pathway MAPK/ERK Pathway PKC->MAPK/ERK Pathway Activates Cellular Response Cellular Response MAPK/ERK Pathway->Cellular Response Leads to

Caption: Substance P signaling pathway and the inhibitory point of this compound.

Experimental_Workflow_Ki cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Prepare cell membranes with NK-1 receptors D Incubate membranes with [³H]-SP and varying concentrations of this compound A->D B Prepare serial dilutions of this compound and unlabeled SP B->D C Prepare radiolabeled Substance P ([³H]-SP) C->D E Separate bound and free radioligand by filtration D->E F Measure radioactivity using scintillation counting E->F G Plot competition curve (% binding vs. [this compound]) F->G H Determine IC50 value G->H I Calculate Ki using Cheng-Prusoff equation H->I

Caption: Workflow for determining the Ki of this compound.

Conclusion

This compound presents a compelling profile as a competitive antagonist of the Substance P/NK-1 receptor signaling pathway. Its ability to inhibit the binding of Substance P with a notable affinity underscores its potential as a lead compound for the development of novel therapeutics targeting pain, inflammation, and other conditions mediated by this pathway. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further investigation into the precise molecular interactions and cellular consequences of this compound's inhibitory action. A thorough understanding of its mechanism is paramount for its potential translation into clinical applications.

References

The Diverse Biological Activities of Fiscalin A and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination for Researchers and Drug Development Professionals

Fiscalin A, a fungal-derived indole alkaloid, and its synthetic derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current state of research into the biological effects of this compound and its analogues, with a focus on their neuroprotective, antimicrobial, substance P inhibitory, anticancer, and anti-inflammatory properties. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.

Overview of Biological Activities

This compound and its derivatives have demonstrated a range of pharmacological effects, making them attractive candidates for further investigation and development. These activities are summarized below and detailed in the subsequent sections.

  • Neuroprotection: Certain fiscalin derivatives have shown significant protective effects against neuronal cell death in models of neurodegenerative diseases.

  • Antimicrobial Activity: Neothis compound, a derivative of fiscalin, exhibits potent activity against multidrug-resistant Gram-positive bacteria. Furthermore, fiscalin C has been shown to act synergistically with conventional antibiotics.

  • Substance P Inhibition: this compound was first identified as an inhibitor of substance P, a neuropeptide involved in pain transmission and inflammation.

  • Anticancer and Anti-inflammatory Potential: While less explored, initial studies suggest that fiscalins may possess anticancer and anti-inflammatory properties, warranting further investigation.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives.

Table 1: Substance P Inhibition

CompoundInhibition Constant (Ki)ReceptorSource
This compound57 µMHuman Neurokinin-1 (NK-1)[1]
Fiscalin B174 µMHuman Neurokinin-1 (NK-1)[1]
Fiscalin C68 µMHuman Neurokinin-1 (NK-1)[1]

Table 2: Antimicrobial Activity

CompoundOrganismMICActivitySource
Neothis compoundMethicillin-resistant Staphylococcus aureus (MRSA)8 µg/mLAntimicrobial[2][3][4][5]
Neothis compoundVancomycin-resistant Enterococcus faecalis (VRE)8 µg/mLAntimicrobial[2][3][4][5]
Fiscalin CMethicillin-resistant Staphylococcus aureus (MRSA)-Synergistic with oxacillin[2][3][5]
Neothis compoundMethicillin-resistant Staphylococcus aureus (MRSA)96 µg/mLBiofilm Inhibition[2][3][5]
Neothis compoundVancomycin-resistant Enterococcus faecalis (VRE)80 µg/mLBiofilm Inhibition[2][3][5]

Table 3: Neuroprotective and P-glycoprotein (P-gp) Modulatory Effects

DerivativeAssayEffectSource
Fiscalin 1aMPP+-induced cytotoxicitySignificant protective effect[6]
Fiscalin 1bMPP+-induced cytotoxicitySignificant protective effect[6]
Fiscalin 1bIron (III)-induced cytotoxicityProtective effect[6]
Fiscalin 2bIron (III)-induced cytotoxicityProtective effect[6]
Fiscalin 4Iron (III)-induced cytotoxicityProtective effect[6]
Fiscalin 5Iron (III)-induced cytotoxicityProtective effect[6]
Fiscalin 4P-gp transport activitySignificant inhibition[6]
Fiscalin 5P-gp transport activitySignificant inhibition[6]
Fiscalin 1cP-gp transport activityModest increase[6]
Fiscalin 2aP-gp transport activityModest increase[6]
Fiscalin 2bP-gp transport activityModest increase[6]
Fiscalin 6P-gp transport activityModest increase[6]
Fiscalin 11P-gp transport activityModest increase[6]

Note: Quantitative data for the anticancer and anti-inflammatory activities of this compound and its derivatives are not yet extensively reported in the literature. The general anticancer and anti-inflammatory mechanisms mentioned in some reports are broad and not specific to fiscalins.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Substance P Binding Assay

This protocol is a representative method for determining the inhibitory activity of compounds against the substance P receptor.

  • Cell Culture: Human neurokinin-1 (NK-1) receptor-expressing cells are cultured in an appropriate medium.

  • Radioligand Binding: A competition binding assay is performed using a radiolabeled substance P ligand (e.g., [3H]Substance P).

  • Incubation: Cells are incubated with the radioligand and varying concentrations of the test compound (e.g., this compound).

  • Separation: Bound and free radioligand are separated by filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound (e.g., Neothis compound) is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Effect Screening

This workflow outlines the process for evaluating the neuroprotective effects of fiscalin derivatives against toxins.

Neuroprotection_Workflow cluster_cell_culture Cell Culture and Differentiation cluster_treatment Treatment cluster_incubation Incubation cluster_assessment Viability Assessment cluster_analysis Data Analysis A Seed SH-SY5Y cells B Differentiate cells (e.g., with retinoic acid) A->B C Pre-incubate with Fiscalin Derivatives B->C D Add Neurotoxin (e.g., MPP+ or Iron (III)) C->D E Incubate for 24-48 hours D->E F Cytotoxicity Assay (e.g., MTT, LDH) E->F G Measure Cell Viability F->G H Compare viability with control groups G->H

Figure 1: Workflow for screening the neuroprotective effects of fiscalin derivatives.

P-glycoprotein (P-gp) Transport Activity Assay

This protocol describes a common method to assess the modulation of P-gp activity using a fluorescent substrate.

  • Cell Culture: A cell line overexpressing P-gp (e.g., Caco-2) is cultured to form a confluent monolayer.

  • Incubation with Test Compound: The cells are pre-incubated with the fiscalin derivative.

  • Addition of Fluorescent Substrate: A fluorescent P-gp substrate, such as Rhodamine 123, is added to the cells.

  • Incubation: The cells are incubated to allow for substrate uptake and efflux.

  • Measurement of Intracellular Fluorescence: The amount of fluorescent substrate retained within the cells is measured using a fluorescence plate reader or flow cytometer.

  • Data Analysis: An increase in intracellular fluorescence compared to the control indicates P-gp inhibition, while a decrease suggests P-gp activation.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound and its derivatives exert their biological effects are still under investigation. However, some mechanisms have been proposed.

Modulation of P-glycoprotein

Several fiscalin derivatives have been shown to modulate the activity of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of various xenobiotics from cells. Some derivatives act as inhibitors, while others appear to activate P-gp. The exact mechanism of this modulation is not fully elucidated but is thought to involve direct binding to the transporter, potentially at allosteric sites, thereby altering its conformation and transport activity.

Pgp_Modulation cluster_cell Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Pgp P-glycoprotein (P-gp) Substrate P-gp Substrate (e.g., Rhodamine 123) Pgp->Substrate Substrate_in Substrate Accumulation Pgp->Substrate_in Influx Substrate->Pgp Efflux Fiscalin_Inhibitor Fiscalin Derivative (Inhibitor) Fiscalin_Inhibitor->Pgp Inhibits Efflux Fiscalin_Activator Fiscalin Derivative (Activator) Fiscalin_Activator->Pgp Activates Efflux Substrate_in->Pgp

Figure 2: Proposed mechanism of P-glycoprotein modulation by fiscalin derivatives.

Substance P Inhibition

This compound's ability to inhibit substance P is attributed to its competitive binding to the neurokinin-1 (NK-1) receptor. By occupying the receptor, this compound prevents substance P from binding and initiating downstream signaling cascades that are involved in pain and inflammation.

SubstanceP_Inhibition SubstanceP Substance P NK1R NK-1 Receptor SubstanceP->NK1R Binds and Activates FiscalinA This compound FiscalinA->NK1R Competitively Inhibits Signaling Downstream Signaling (Pain, Inflammation) NK1R->Signaling

Figure 3: Competitive inhibition of the NK-1 receptor by this compound.

Conclusion and Future Directions

This compound and its derivatives represent a versatile class of natural product-inspired compounds with significant therapeutic potential. The neuroprotective and antimicrobial activities are the most well-characterized to date, with promising quantitative data supporting their efficacy. Further research is warranted to elucidate the specific mechanisms of action, particularly the signaling pathways involved in their anticancer and anti-inflammatory effects. The development of more potent and selective fiscalin derivatives through medicinal chemistry efforts could lead to the discovery of novel therapeutic agents for a range of diseases. Continued investigation into the structure-activity relationships of these compounds will be crucial for optimizing their pharmacological profiles and advancing them towards clinical applications.

References

Fiscalin A: A Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fiscalin A, a member of the fumiquinazoline class of alkaloids, has garnered interest for its biological activities. This technical guide provides an in-depth overview of the natural sources of this compound and a detailed exploration of its putative biosynthetic pathway. Drawing parallels with the well-characterized biosynthesis of related fumiquinazoline alkaloids, this document outlines the key enzymatic steps, precursor molecules, and the genetic machinery likely involved in the production of this compound by its primary fungal source, Neosartorya fischeri. Experimental protocols for isolation and characterization, along with quantitative data where available, are presented to aid researchers in the fields of natural product chemistry, microbiology, and drug development.

Natural Sources of this compound

This compound is a secondary metabolite produced by the fungus Neosartorya fischeri, a species known for producing a variety of bioactive compounds.[1] While specific quantitative yields of this compound from Neosartorya fischeri are not extensively reported in the available literature, studies on related fumiquinazoline alkaloids from other fungi can provide an estimate of potential production levels. For instance, in a study on Penicillium thymicola, 87 mg of fumiquinazoline F and 17 mg of fumiquinazoline G were isolated from 390 mg of the crude culture extract.[2] The production of this compound and other secondary metabolites in N. fischeri can be influenced by culture conditions, and the "One Strain Many Compounds" (OSMAC) approach has been used to diversify the metabolic profile of this fungus.[3]

Table 1: Natural Sources and Related Quantitative Data

CompoundProducing OrganismYieldReference
This compound, B, CNeosartorya fischeriNot explicitly quantified[1]
Fumiquinazoline FPenicillium thymicola87 mg from 390 mg crude extract[2]
Fumiquinazoline GPenicillium thymicola17 mg from 390 mg crude extract[2]

Biosynthesis of this compound: A Putative Pathway

The biosynthetic pathway of this compound has not been fully elucidated; however, based on the well-characterized biosynthesis of the structurally similar fumiquinazoline alkaloids in Aspergillus fumigatus, a putative pathway can be proposed.[4][5][6][7] The biosynthesis is believed to be orchestrated by a biosynthetic gene cluster (BGC) containing genes for nonribosomal peptide synthetases (NRPSs), oxidoreductases, and other modifying enzymes.

The key precursors for the fumiquinazoline scaffold are L-tryptophan , L-alanine , and anthranilic acid .[4][7]

The proposed biosynthetic pathway for this compound likely involves the following key steps:

  • Assembly of the Fumiquinazoline F (FQF) core: A trimodular NRPS, analogous to Af12080 in A. fumigatus, is predicted to activate and condense anthranilic acid, L-tryptophan, and L-alanine to form the tricyclic FQF core.[4][6]

  • Oxidation of the Indole Ring: A flavin-dependent monooxygenase, similar to Af12060, likely oxidizes the indole side chain of an FQF-like intermediate.[5][6]

  • Second Alanine Incorporation: A monomodular NRPS, analogous to Af12050, activates a second molecule of L-alanine and catalyzes its addition to the oxidized indole ring, leading to the formation of the imidazolindolone ring system characteristic of fumiquinazoline A (FQA).[5][6]

  • Final Oxidative Modification: An FAD-dependent oxidoreductase, similar to Af12070 which converts FQA to fumiquinazoline C (FQC), is proposed to catalyze the final oxidative cyclization to yield this compound.[4][7]

Key Enzymes in the Putative this compound Biosynthesis
  • Nonribosomal Peptide Synthetases (NRPSs): These large, modular enzymes are central to the assembly of the peptide backbone of this compound from its amino acid precursors. They are responsible for substrate recognition, activation, and peptide bond formation.

  • Flavin-dependent Monooxygenases: These enzymes are likely involved in the crucial oxidation of the tryptophan indole ring, a key step in the formation of the complex polycyclic structure.

  • FAD-dependent Oxidoreductases: These enzymes are predicted to catalyze the final oxidative cyclization steps, leading to the mature this compound scaffold.

Visualization of the Putative Biosynthetic Pathway

FiscalinA_Biosynthesis cluster_precursors Precursors cluster_core_synthesis Core Assembly cluster_modification1 Modification I cluster_modification2 Modification II cluster_final_step Final Cyclization L-Tryptophan L-Tryptophan NRPS_trimodular Trimodular NRPS (e.g., FmqA-like) L-Tryptophan->NRPS_trimodular L-Alanine_1 L-Alanine L-Alanine_1->NRPS_trimodular Anthranilic_Acid Anthranilic Acid Anthranilic_Acid->NRPS_trimodular FQF_intermediate Fumiquinazoline F -like Intermediate NRPS_trimodular->FQF_intermediate Condensation Monooxygenase Monooxygenase (e.g., FmqB-like) FQF_intermediate->Monooxygenase Oxidized_Intermediate Oxidized Intermediate Monooxygenase->Oxidized_Intermediate Oxidation NRPS_monomodular Monomodular NRPS (e.g., FmqC-like) Oxidized_Intermediate->NRPS_monomodular L-Alanine_2 L-Alanine L-Alanine_2->NRPS_monomodular FQA_intermediate Fumiquinazoline A -like Intermediate NRPS_monomodular->FQA_intermediate Alanine Addition Oxidoreductase Oxidoreductase (e.g., FmqD-like) FQA_intermediate->Oxidoreductase Fiscalin_A This compound Oxidoreductase->Fiscalin_A Oxidative Cyclization

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation and characterization of this compound, based on methods used for related fumiquinazoline alkaloids.

Fungal Cultivation and Extraction
  • Cultivation: Neosartorya fischeri is cultured on a suitable solid or in a liquid medium, such as Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB), respectively. Incubation is typically carried out at 25-28°C for 14-21 days in the dark.

  • Extraction: The fungal mycelium and the culture medium are harvested. The entire culture is extracted exhaustively with an organic solvent such as ethyl acetate or chloroform. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.[2]

Isolation and Purification
  • Chromatography: The crude extract is subjected to column chromatography on silica gel.

  • Elution: A gradient elution system, for example, a mixture of chloroform and methanol, is used to separate the components of the extract.[2]

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

  • Further Purification: Fractions containing this compound are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Characterization

The structure and absolute configuration of the isolated this compound are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the detailed chemical structure.

  • X-ray Crystallography: To determine the three-dimensional structure and absolute stereochemistry of the molecule.[1]

Experimental Workflow Visualization

Experimental_Workflow cluster_cultivation Cultivation & Extraction cluster_isolation Isolation & Purification cluster_characterization Structural Characterization Cultivation Fungal Cultivation (Neosartorya fischeri) Extraction Solvent Extraction (e.g., Chloroform) Cultivation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractionation Fraction Collection (TLC monitoring) Column_Chromatography->Fractionation Purification Preparative TLC / HPLC Fractionation->Purification Pure_Fiscalin_A Pure this compound Purification->Pure_Fiscalin_A MS Mass Spectrometry Pure_Fiscalin_A->MS NMR NMR Spectroscopy Pure_Fiscalin_A->NMR X_Ray X-ray Crystallography Pure_Fiscalin_A->X_Ray Structure_Elucidation Structure Elucidation MS->Structure_Elucidation NMR->Structure_Elucidation X_Ray->Structure_Elucidation

References

Fiscalin A: A Comprehensive Technical Review of a Promising Natural Product

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fiscalin A, a fungal-derived alkaloid, has emerged as a molecule of significant interest in the scientific community due to its diverse and potent biological activities. Initially isolated from Neosartorya fischeri, this pyrazino[2,1-b]quinazoline-3,6-dione derivative has demonstrated promising neuroprotective, anticancer, and antimicrobial properties. This in-depth technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its historical context, chemical properties, and mechanisms of action. This document summarizes key quantitative data, details experimental protocols from seminal studies, and visualizes the known signaling pathways influenced by this compound to facilitate further research and drug development efforts.

Historical Context and Discovery

This compound belongs to a class of valine-derived alkaloids and was first reported in scientific literature as a substance isolated from the fungus Neosartorya fischeri.[1] Structurally, it is closely related to the fumiquinazolines, a group of fungal metabolites known for their complex chemical structures and significant biological activities. The core structure of fiscalins consists of an indolyl moiety linked to a tricyclic system derived from anthranilic acid.[2] Early research into fiscalins highlighted their potential as substance P inhibitors, which hinted at their neuroprotective capabilities.[1][2] Subsequent studies have expanded the known biological profile of this compound and its derivatives to include anticancer and antimicrobial effects.[2]

Chemical Structure and Properties

The chemical formula for this compound is C₂₆H₂₇N₅O₄. Its structure is characterized by a pyrazino[2,1-b]quinazoline-3,6-dione core. The synthesis of this compound and its derivatives has been a subject of interest in organic chemistry, with various synthetic strategies being developed to access this complex scaffold. One notable approach involves a microwave-assisted multicomponent one-step polycondensation of amino acids.[2] Another method, the Mazurkiewicz–Ganesan approach, involves the coupling of linear tripeptides followed by isomerization to form the quinazolin-4-one core.[2]

Biological Activities and Therapeutic Potential

This compound and its derivatives have demonstrated a range of biological activities, positioning them as promising candidates for further drug development.

Neuroprotective Effects

Several studies have highlighted the neuroprotective potential of fiscalin derivatives. In vitro experiments using the human neuroblastoma cell line SH-SY5Y have shown that certain fiscalins can protect against cytotoxicity induced by neurotoxins such as 1-methyl-4-phenylpyridinium (MPP⁺) and iron (III).[1][3] For instance, Fiscalin 1a and 1b demonstrated a significant protective effect against MPP⁺-induced cell death.[1][3]

Anticancer Activity

The anticancer properties of fiscalin derivatives have also been investigated. While specific IC50 values for this compound are not extensively reported in the currently available literature, derivatives of the closely related Fiscalin B have shown moderate cytotoxic effects against various human cancer cell lines.

Table 1: Growth Inhibitory (GI50) Concentrations of Fiscalin B Derivatives in Human Cancer Cell Lines

Compound/DerivativeH460 (Non-small cell lung cancer)HCT15 (Colon adenocarcinoma)MCF7 (Breast cancer)
Fiscalin B Derivative 130-80 µM30-80 µM30-80 µM
Fiscalin B Derivative 230-80 µM30-80 µM30-80 µM
Fiscalin B Derivative 330-80 µM30-80 µM30-80 µM
Fiscalin B Derivative 430-80 µM30-80 µM30-80 µM
Fiscalin B Derivative 530-80 µM30-80 µM30-80 µM
Fiscalin B Derivative 630-80 µM30-80 µM30-80 µM
Fiscalin B Derivative 730-80 µM30-80 µM30-80 µM
Fiscalin B Derivative 830-80 µM30-80 µM30-80 µM

Data extracted from a study on Fiscalin B analogues.

P-glycoprotein (P-gp) Inhibition

P-glycoprotein (P-gp) is an efflux pump that plays a significant role in multidrug resistance in cancer. Some fiscalin derivatives have been shown to inhibit P-gp activity. For example, Fiscalins 4 and 5 caused a significant inhibition of P-gp, suggesting their potential to be used in combination with conventional chemotherapy to overcome drug resistance.[1][3] Conversely, other derivatives like 1c, 2a, and 2b showed a modest increase in P-gp transport activity.[1][3]

Signaling Pathways Modulated by this compound (Hypothesized)

While the precise signaling pathways modulated by this compound are still under active investigation, based on its observed biological effects, several key pathways are likely to be involved.

Apoptosis Pathway in Cancer

The cytotoxic effects of many anticancer agents are mediated through the induction of apoptosis. Key players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization, and caspases, which are the executioners of apoptosis. It is hypothesized that this compound may induce apoptosis in cancer cells by modulating the expression or activity of proteins within this cascade.

apoptosis_pathway This compound This compound Pro-apoptotic proteins (Bax, Bak) Pro-apoptotic proteins (Bax, Bak) This compound->Pro-apoptotic proteins (Bax, Bak) promotes Anti-apoptotic proteins (Bcl-2, Bcl-xL) Anti-apoptotic proteins (Bcl-2, Bcl-xL) This compound->Anti-apoptotic proteins (Bcl-2, Bcl-xL) inhibits Mitochondrion Mitochondrion Pro-apoptotic proteins (Bax, Bak)->Mitochondrion Anti-apoptotic proteins (Bcl-2, Bcl-xL)->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Hypothesized Apoptosis Pathway Induced by this compound.
PI3K/Akt/mTOR Pathway in Neuroprotection and Cancer

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Its dysregulation is implicated in both cancer and neurodegenerative diseases. It is plausible that the neuroprotective and anticancer effects of this compound could be mediated, at least in part, through the modulation of this pathway.

pi3k_akt_mtor_pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation This compound This compound This compound->PI3K inhibits This compound->Akt inhibits

Potential Inhibition of the PI3K/Akt/mTOR Pathway by this compound.

Experimental Protocols

This section provides a detailed overview of the methodologies employed in key studies investigating the biological activities of this compound and its derivatives.

Synthesis of Fiscalin Derivatives

Method: Microwave-Assisted Multicomponent One-Step Polycondensation [2]

  • Reaction Setup: A mixture of an N-protected α-amino acid, anthranilic acid, and tryptophan ester is prepared.

  • Condensation: The mixture is subjected to mild heating with triphenylphosphite to generate an intermediate benzoxazine-4-one.

  • Cyclization: The intermediate is then irradiated with microwaves to yield the final pyrazino[2,1-b]quinazoline-3,6-dione product.

synthesis_workflow cluster_reactants Reactants Amino Acid Amino Acid Mixing & Heating Mixing & Heating Amino Acid->Mixing & Heating Anthranilic Acid Anthranilic Acid Anthranilic Acid->Mixing & Heating Tryptophan Ester Tryptophan Ester Tryptophan Ester->Mixing & Heating Benzoxazine-4-one Intermediate Benzoxazine-4-one Intermediate Mixing & Heating->Benzoxazine-4-one Intermediate Microwave Irradiation Microwave Irradiation Benzoxazine-4-one Intermediate->Microwave Irradiation Fiscalin Derivative Fiscalin Derivative Microwave Irradiation->Fiscalin Derivative

Workflow for Fiscalin Derivative Synthesis.
Cell Viability and Cytotoxicity Assays

Method: Neutral Red (NR) Uptake Assay [1]

  • Cell Seeding: Differentiated SH-SY5Y cells are seeded in 96-well plates at a density of 25,000 cells/cm².

  • Treatment: After six days, the cells are exposed to various concentrations of fiscalin derivatives (0–50 µM) for 24 or 48 hours. A positive control of 0.1% Triton™ X-100 is used.

  • Incubation with Neutral Red: The treatment medium is removed, and cells are washed with Hanks' Balanced Salt Solution (HBSS). A fresh medium containing 50 µg/mL of Neutral Red is added, and the plates are incubated for a specified period.

  • Dye Extraction: The Neutral Red-containing medium is removed, and the incorporated dye is extracted from the lysosomes of viable cells using a solubilization solution.

  • Quantification: The absorbance of the extracted dye is measured using a spectrophotometer to determine the number of viable cells.

cytotoxicity_assay_workflow Seed SH-SY5Y cells Seed SH-SY5Y cells Differentiate cells Differentiate cells Seed SH-SY5Y cells->Differentiate cells Treat with Fiscalins Treat with Fiscalins Differentiate cells->Treat with Fiscalins Incubate 24/48h Incubate 24/48h Treat with Fiscalins->Incubate 24/48h Add Neutral Red Add Neutral Red Incubate 24/48h->Add Neutral Red Incubate Incubate Add Neutral Red->Incubate Extract Dye Extract Dye Incubate->Extract Dye Measure Absorbance Measure Absorbance Extract Dye->Measure Absorbance Determine Cell Viability Determine Cell Viability Measure Absorbance->Determine Cell Viability

Neutral Red Cytotoxicity Assay Workflow.
Western Blot Analysis for Apoptotic Proteins

General Protocol

  • Cell Lysis: Treated and untreated cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total proteins.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, cleaved Caspase-3).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural products with significant therapeutic potential. Their demonstrated neuroprotective and potential anticancer activities warrant further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to better understand its mechanisms of action. More extensive studies are needed to determine the in vivo efficacy and safety of these compounds. The development of more efficient and scalable synthetic routes will also be crucial for advancing this compound-based therapeutics from the laboratory to the clinic. The information compiled in this technical guide serves as a foundational resource for researchers dedicated to exploring the full potential of this intriguing natural product.

References

Potential Therapeutic Targets of Fiscalin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fiscalin A, a fungal metabolite, and its derivatives have emerged as compounds of interest in the field of drug discovery due to their diverse biological activities. This technical guide provides an in-depth overview of the current understanding of the potential therapeutic targets of this compound and its analogues. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways.

Core Therapeutic Areas and Mechanisms of Action

Current research suggests that this compound and its derivatives exhibit potential therapeutic effects in several key areas, primarily neuroprotection, and substance P inhibition. While broader anticancer and anti-inflammatory activities have been attributed to the fiscalin class of compounds, specific quantitative data for this compound in these areas are limited in publicly available literature, indicating a need for further investigation.

Neuroprotective Effects

A significant body of research has focused on the neuroprotective properties of fiscalin derivatives. These compounds have been shown to mitigate cytotoxicity induced by various neurotoxins in cellular models of neurodegenerative diseases.

  • Mitochondrial Complex I: Fiscalin derivatives have demonstrated protective effects against cytotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+), a known inhibitor of mitochondrial complex I. This suggests that fiscalins may act to preserve mitochondrial function, a critical factor in neuronal survival.

  • Iron-Induced Oxidative Stress: Several fiscalin derivatives have shown protective effects against iron (III)-induced cytotoxicity, indicating a potential role in mitigating oxidative stress and ferroptosis, a form of iron-dependent programmed cell death implicated in neurodegenerative disorders.

  • P-glycoprotein (P-gp): Fiscalins have been identified as modulators of P-glycoprotein, an ATP-binding cassette (ABC) transporter that plays a crucial role in the efflux of xenobiotics from the brain. Both inhibitory and activating effects on P-gp have been observed, suggesting that different fiscalin derivatives could be developed to either enhance the brain penetration of other therapeutic agents or to promote the clearance of neurotoxins.

Substance P Inhibition

This compound and its close analogues, Fiscalin B and C, have been identified as inhibitors of Substance P binding to the neurokinin-1 (NK-1) receptor. Substance P is a neuropeptide involved in pain transmission, inflammation, and mood regulation. Inhibition of its activity represents a potential therapeutic strategy for a range of conditions.

  • Neurokinin-1 (NK-1) Receptor: Fiscalins A, B, and C directly compete with Substance P for binding to the NK-1 receptor, thereby antagonizing its downstream signaling effects. This mechanism of action suggests potential applications in the management of pain, inflammatory disorders, and certain psychiatric conditions.

Data Presentation

The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives.

Table 1: Neuroprotective and P-glycoprotein Modulatory Activity of Fiscalin Derivatives

CompoundAssayCell LineConcentration (µM)EffectQuantitative Data (% of Control or Specific Value)
Fiscalin 12 Cytotoxicity (Neutral Red Uptake)SH-SY5Y10Cytotoxic93.7% viability (24h), 90.3% viability (48h)[1]
2568.8% viability (24h), 55.0% viability (48h)[1]
5061.8% viability (24h), 43.1% viability (48h)[1]
Fiscalin 14 Cytotoxicity (Neutral Red Uptake)SH-SY5Y10Cytotoxic91.1% viability (48h)[1]
2574.9% viability (24h), 60.9% viability (48h)[1]
5023.8% viability (24h), 10.9% viability (48h)[1]
Fiscalin 1a Protection against MPP+ cytotoxicitySH-SY5Y25NeuroprotectiveSignificant protection against MPP+ (250-1500 µM)[1]
Fiscalin 1b Protection against MPP+ cytotoxicitySH-SY5Y-NeuroprotectiveSignificant protection[1]
Fiscalin 1b Protection against Iron (III) cytotoxicitySH-SY5Y-NeuroprotectiveSignificant protection[1]
Fiscalin 2b Protection against Iron (III) cytotoxicitySH-SY5Y-NeuroprotectiveSignificant protection[1]
Fiscalin 4 Protection against Iron (III) cytotoxicitySH-SY5Y-NeuroprotectiveSignificant protection[1]
Fiscalin 5 Protection against Iron (III) cytotoxicitySH-SY5Y-NeuroprotectiveSignificant protection[1]
Fiscalin 4 P-gp Transport Activity (Rhodamine 123 efflux)SH-SY5Y5P-gp Inhibition73.2% of control[1]
1064.3% of control[1]
2552.0% of control[1]
Fiscalin 5 P-gp Transport Activity (Rhodamine 123 efflux)SH-SY5Y5P-gp Inhibition74.6% of control[1]
1065.6% of control[1]
2560.0% of control[1]
Fiscalin 1c P-gp Transport ActivitySH-SY5Y-P-gp ActivationModest increase[1]
Fiscalin 2a P-gp Transport ActivitySH-SY5Y-P-gp ActivationModest increase[1]
Fiscalin 2b P-gp Transport ActivitySH-SY5Y-P-gp ActivationModest increase[1]
Fiscalin 6 P-gp Transport ActivitySH-SY5Y-P-gp ActivationModest increase[1]
Fiscalin 11 P-gp Transport ActivitySH-SY5Y-P-gp ActivationModest increase[1]

Table 2: Substance P Inhibitory Activity of Fiscalins

CompoundAssayReceptorKi (µM)
This compound Substance P Binding InhibitionHuman Neurokinin-1 (NK-1)57
Fiscalin B Substance P Binding InhibitionHuman Neurokinin-1 (NK-1)174
Fiscalin C Substance P Binding InhibitionHuman Neurokinin-1 (NK-1)68

Experimental Protocols

Fiscalin Cytotoxicity Assay

Cell Culture and Differentiation:

  • Human neuroblastoma SH-SY5Y cells were cultured in DMEM medium supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and 1% non-essential amino acids.

  • For differentiation, cells were seeded at a density of 25,000 cells/cm² in medium containing 10 µM retinoic acid (RA) for 3 days.

  • Following this, 80 nM of 12-O-tetradecanoylphorbol-13-acetate (TPA) was added, and the cells were cultured for another 3 days to induce a mature neuronal phenotype.

Cytotoxicity Assessment (Neutral Red Uptake Assay):

  • Differentiated SH-SY5Y cells were seeded in 96-well plates.

  • Cells were exposed to various concentrations of fiscalin derivatives (0–50 μM) for 24 and 48 hours. 0.1% Triton™ X-100 was used as a positive control.

  • After the exposure period, the medium was replaced with a medium containing neutral red dye (50 µg/mL) and incubated for 3 hours.

  • The cells were then washed, and the incorporated dye was extracted using a solution of 1% acetic acid in 50% ethanol.

  • The absorbance was measured at 540 nm using a microplate reader. Cell viability was expressed as a percentage of the control (untreated cells).

Neuroprotection Assays

Protection against MPP+-Induced Cytotoxicity:

  • Differentiated SH-SY5Y cells were seeded in 96-well plates.

  • Cells were pre-incubated with non-cytotoxic concentrations of fiscalin derivatives (0–25 μM) for 30 minutes.

  • MPP+ (0–1500 μM) was then added to the wells, and the cells were incubated for 24 or 48 hours.

  • Cell viability was assessed using the Neutral Red Uptake Assay as described above.

Protection against Iron (III)-Induced Cytotoxicity:

  • Differentiated SH-SY5Y cells were seeded in 96-well plates.

  • A fresh stock solution of ferric nitrilotriacetate (FeNTA) (100 mM) was prepared by mixing iron (III) chloride with nitrilotriacetic acid (NTA).

  • Cells were exposed to fiscalin derivatives (0–25 μM) and FeNTA simultaneously for 24 or 48 hours.

  • Cell viability was determined using the Neutral Red Uptake Assay.

P-glycoprotein (P-gp) Transport Activity Assay

Rhodamine 123 (RHO 123) Accumulation Assay:

  • Differentiated SH-SY5Y cells were seeded in 96-well plates.

  • Cells were incubated with various concentrations of fiscalin derivatives (0–25 μM) and the P-gp substrate Rhodamine 123 (10 µM) for 90 minutes.

  • After incubation, the cells were washed with ice-cold phosphate-buffered saline (PBS).

  • The intracellular accumulation of RHO 123 was measured by fluorescence spectroscopy with excitation at 485 nm and emission at 528 nm.

  • P-gp activity was expressed as a percentage of the fluorescence of control cells (not exposed to fiscalins).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the therapeutic targets of this compound and its derivatives.

G This compound and Substance P Inhibition Pathway cluster_0 Cell Membrane NK1R Neurokinin-1 Receptor (NK-1R) Downstream_Signaling Downstream Signaling (Pain, Inflammation) NK1R->Downstream_Signaling Activates Substance_P Substance P Substance_P->NK1R Binds to Fiscalin_A This compound Fiscalin_A->NK1R Competitively Binds Inhibition Inhibition Inhibition->NK1R Inhibits Substance P Binding

Substance P Inhibition by this compound

G Neuroprotective Mechanisms of Fiscalin Derivatives cluster_0 Neuronal Cell cluster_1 Mitochondrion Complex_I Mitochondrial Complex I ATP_Production ATP Production Complex_I->ATP_Production Leads to decreased ROS_Generation ROS Generation Complex_I->ROS_Generation Leads to increased Neuronal_Death Neuronal Death Oxidative_Stress Oxidative Stress Ferroptosis ROS_Generation->Oxidative_Stress MPP MPP+ MPP->Complex_I Inhibits Iron Iron (III) Iron->Oxidative_Stress Induces Fiscalin_Derivatives Fiscalin Derivatives Fiscalin_Derivatives->Complex_I Protects Fiscalin_Derivatives->Oxidative_Stress Mitigates Neuronal_Survival Neuronal Survival Oxidative_Stress->Neuronal_Death

Neuroprotection by Fiscalin Derivatives

G Modulation of P-glycoprotein by Fiscalin Derivatives cluster_0 Blood-Brain Barrier Endothelial Cell Pgp P-glycoprotein (P-gp) Efflux Efflux Pgp->Efflux Mediates Xenobiotics Xenobiotics (e.g., toxins, drugs) Xenobiotics->Pgp Substrate for Brain Brain Xenobiotics->Brain Increased Influx (with inhibitors) Xenobiotics->Brain Decreased Influx (with activators) Fiscalin_Inhibitors Fiscalin Derivatives (e.g., 4, 5) Fiscalin_Inhibitors->Pgp Inhibit Fiscalin_Activators Fiscalin Derivatives (e.g., 1c, 2a, 2b, 6, 11) Fiscalin_Activators->Pgp Activate Influx Influx

P-glycoprotein Modulation by Fiscalins

G Experimental Workflow for Neuroprotection and P-gp Activity Assays cluster_0 Assays Start Start Cell_Culture SH-SY5Y Cell Culture & Differentiation Start->Cell_Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Treatment Treat with Fiscalin Derivatives +/- Neurotoxins (MPP+, FeNTA) or Rhodamine 123 Seeding->Treatment Incubation Incubate for specified time Treatment->Incubation NR_Uptake Neutral Red Uptake Assay (Cytotoxicity/Neuroprotection) Incubation->NR_Uptake RHO_Accumulation Rhodamine 123 Accumulation (P-gp Activity) Incubation->RHO_Accumulation Data_Analysis Data Analysis (% Viability, % P-gp Activity) NR_Uptake->Data_Analysis RHO_Accumulation->Data_Analysis End End Data_Analysis->End

Workflow for In Vitro Assays

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with demonstrated activity against key therapeutic targets in neuroprotection and substance P-mediated pathways. The available data underscore the potential of these molecules for the development of novel treatments for neurodegenerative diseases, pain, and inflammatory conditions.

However, a notable gap exists in the literature regarding the specific anticancer and anti-inflammatory activities of this compound itself. While the broader fiscalin family has been associated with such properties, the absence of robust quantitative data for this compound highlights a critical area for future research. Elucidating the specific molecular targets and mechanisms of action of this compound in cancer and inflammation will be essential for realizing its full therapeutic potential. Further studies, including comprehensive screening against various cancer cell lines and investigation of its effects on key inflammatory mediators and signaling pathways, are strongly encouraged.

References

An In-depth Technical Guide to Fiscalin A Analogues: Structure, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fiscalin A, a fungal metabolite, and its analogues based on the pyrazino[2,1-b]quinazoline-3,6-dione core have garnered significant interest in medicinal chemistry due to their diverse biological activities. This guide provides a comprehensive overview of the structural variations of this compound analogues and their corresponding biological effects, including anticancer, antimicrobial, and neuroprotective properties. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are presented, alongside a discussion of their potential mechanisms of action, including the modulation of key signaling pathways. Quantitative data on the biological activity of various analogues are summarized in structured tables to facilitate comparison and guide future drug discovery efforts.

Introduction

Fiscalins are a class of indole-containing alkaloids first isolated from the fungus Neosartorya fischeri.[1] The core chemical structure of these compounds is a pyrazino[2,1-b]quinazoline-3,6-dione system.[2] The structural complexity and diverse biological activities of fiscalins have inspired the synthesis of a wide array of analogues. Researchers have explored modifications at various positions of the core structure to establish structure-activity relationships (SAR) and optimize their therapeutic potential. These modifications include alterations in stereochemistry, changes in substituents on the pyrazinoquinazoline core, and variations of the indole moiety. This guide delves into the structural differences among this compound analogues and correlates them with their observed biological activities.

Core Structure and Analogues

The fundamental scaffold of this compound and its analogues is the pyrazino[2,1-b]quinazoline-3,6-dione ring system. The structural diversity of these compounds arises from different substitutions at key positions, leading to a wide range of physicochemical and pharmacological properties.

fiscalin_core_structure cluster_core Pyrazino[2,1-b]quinazoline-3,6-dione Core cluster_substitutions Common Substitution Points img img->p1 Indole Moiety Attachment R1 R1 R1->p2 Side Chain Variation R2 R2 R2->p3 Aromatic Ring Substitution R3 R3 R3->p4 Stereochemistry R4 R4 R4->p1 Indole Ring Substitution

Figure 1: Core structure of this compound analogues.

Biological Activities and Structure-Activity Relationship (SAR)

This compound analogues have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings and established SAR.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of fiscalin analogues against various human cancer cell lines. The antiproliferative activity is often influenced by the nature and position of substituents on the pyrazinoquinazoline core and the stereochemistry of the molecule.

Table 1: Anticancer Activity of Selected this compound Analogues

CompoundCell LineAssay TypeIC50 / GI50 (µM)Reference
Fiscalin B analogue (PS196)H460 (Lung)SRB30 - 80[2]
Fiscalin B analogue (PS196)HCT15 (Colon)SRB30 - 80[2]
Fiscalin B analogue (PS196)MCF7 (Breast)SRB30 - 80[2]
FBA-TPQVariousNot Specified0.097 - 2.297[3]
Methoxyflavone AnalogueHCC1954 (Breast)Not Specified8.58[4]
AcacetinBreast CancerNot Specified25[5]

Note: Direct comparison of IC50/GI50 values should be made with caution due to variations in experimental conditions between studies.

Antimicrobial Activity

Several this compound derivatives have been shown to possess antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 2: Antimicrobial Activity of Selected this compound Analogues

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Norfloxacin derivative B30E. coli0.04[6]
Norfloxacin derivative B49E. coli0.04[6]
Ciprofloxacin derivative B31E. coli0.04[6]
Thiazole derivative 4hS. aureus1.25 (IC50)[7]
Benzalkonium chlorideL. monocytogenes0.25 - 20.00[8]

Note: MIC values are highly dependent on the specific strain and the testing methodology used.

Neuroprotective Activity

Fiscalin derivatives have emerged as promising agents for the treatment of neurodegenerative diseases. Their protective effects have been evaluated in various in vitro models, such as MPP+-induced cytotoxicity in SH-SY5Y neuroblastoma cells.[1][9]

Table 3: Neuroprotective Effects of Selected Compounds

CompoundCell LineNeurotoxic AgentOutcomeReference
Fiscalin 1aDifferentiated SH-SY5YMPP+Significant protective effect[1]
Fiscalin 1bDifferentiated SH-SY5YMPP+Significant protective effect[1]
Diaportheone A1SH-SY5YAβ-inducedIncreased cell viability[10]
Diaportheone A2SH-SY5YAβ-inducedIncreased cell viability[10]
Hydroxytyrosyl OleateSH-SY5Y-EC50 = 26.35 µM[11]

Potential Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound analogues are still under investigation. However, based on the observed effects of related compounds, several signaling pathways are likely to be involved.

Apoptosis Induction

The anticancer activity of many quinazoline derivatives is attributed to their ability to induce apoptosis, or programmed cell death. This process can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathway, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic program.[12] The induction of apoptosis by some compounds has been shown to involve the activation of caspase-3, -8, and -9.[4][13]

apoptosis_pathway Hypothetical Apoptosis Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL/TNF DeathReceptor Death Receptor FasL->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Stress Cellular Stress Mitochondria Mitochondria Stress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: A generalized apoptosis signaling pathway.
NF-κB Pathway Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation, immunity, cell proliferation, and survival.[14] Constitutive activation of the NF-κB pathway is implicated in the pathogenesis of several cancers and inflammatory diseases. Some quinazoline derivatives have been identified as potent inhibitors of NF-κB activation, suggesting a potential mechanism for their anti-inflammatory and anticancer effects.[15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of this compound analogues.

Synthesis of Pyrazino[2,1-b]quinazoline-3,6-diones

A common method for the synthesis of the pyrazino[2,1-b]quinazoline-3,6-dione core involves a microwave-assisted multicomponent polycondensation reaction.

Experimental Workflow:

synthesis_workflow General Synthesis Workflow start Start Materials: - Anthranilic acid derivative - N-Boc-amino acid - Tryptophan derivative step1 Microwave-assisted polycondensation start->step1 step2 Purification by column chromatography step1->step2 step3 Characterization: - NMR - Mass Spectrometry - X-ray Crystallography step2->step3 end Final Product: Pyrazino[2,1-b]quinazoline-3,6-dione step3->end

Figure 3: Synthesis workflow for fiscalin analogues.

Protocol:

  • To a microwave vial, add the anthranilic acid derivative (1 equivalent), the N-Boc-protected amino acid (1 equivalent), and the tryptophan derivative (1 equivalent).

  • Add a suitable solvent, such as pyridine or DMF.

  • Seal the vial and subject it to microwave irradiation at a specified temperature and time (e.g., 120 °C for 30 minutes).

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[17][18]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4 °C.

  • Wash the plates five times with slow-running tap water to remove the TCA and air dry.

  • Stain the cells by adding 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Measure the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[19][20][21][22]

Protocol:

  • Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature and duration (e.g., 37 °C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound analogues represent a promising class of compounds with a wide range of biological activities. The modular nature of their synthesis allows for the generation of diverse libraries for SAR studies. While significant progress has been made in identifying potent anticancer, antimicrobial, and neuroprotective agents, further research is needed to fully elucidate their mechanisms of action and to identify specific molecular targets. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the field and will hopefully stimulate further investigation into this important class of natural product-inspired compounds. The continued exploration of this compound analogues holds great promise for the development of novel therapeutics for a variety of diseases.

References

Lack of Specific Data on Anticancer and Anti-inflammatory Effects of Fiscalin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide, therefore, pivots to summarize the most relevant available data on Fiscalin derivatives to provide insights for researchers, scientists, and drug development professionals. The following sections detail the reported cytotoxic and P-glycoprotein modulatory effects of various Fiscalin derivatives, along with the experimental protocols used in these studies.

In Vitro Effects of Fiscalin Derivatives

The primary available research on Fiscalin derivatives has been conducted in the context of neuroprotection, utilizing the SH-SY5Y human neuroblastoma cell line. These studies provide valuable data on the cytotoxicity and the ability of these compounds to modulate the activity of P-glycoprotein (P-gp), an important efflux pump implicated in drug resistance.

Cytotoxicity Data

The cytotoxic effects of a series of Fiscalin derivatives were evaluated using the Neutral Red (NR) uptake assay and the Sulforhodamine B (SRB) assay. The following table summarizes the observed effects.

Fiscalin DerivativeCell LineAssayConcentration (µM)Effect
1aDifferentiated SH-SY5YNR Uptake0-50No significant cytotoxicity at 24h and 48h.
1cDifferentiated SH-SY5YNR Uptake50Significant decrease in NR uptake at 48h.
3Differentiated SH-SY5YNR Uptake50Significant decrease in NR uptake at 48h.
4Differentiated SH-SY5YSRB50Significant decrease in cell density at 24h and 48h.
5Differentiated SH-SY5YSRB50Significant decrease in cell density at 24h and 48h.
6Differentiated SH-SY5YNR Uptake50Significant decrease in NR uptake at 48h.
12Differentiated SH-SY5YNR Uptake10, 25, 50Significant decrease in NR uptake at 24h and 48h.[1]
14Differentiated SH-SY5YNR Uptake10, 25, 50Significant decrease in NR uptake at 24h and 48h.[1]
Fiscalin B Analogues (8 derivatives)H460, HCT15, MCF7Sulforhodamine B30-80Moderate cytotoxic effects (GI50 values).[2]
P-glycoprotein (P-gp) Transport Activity

The effect of Fiscalin derivatives on the P-gp transport activity was assessed using a rhodamine 123 (RHO 123) accumulation assay in differentiated SH-SY5Y cells.

Fiscalin DerivativeConcentration (µM)Effect on P-gp Activity
1c5, 10Slight but significant increase.
2a10Slight but significant increase.
2b5, 10Slight but significant increase.
45, 10, 25Significant and concentration-dependent decrease.
55, 10, 25Significant and concentration-dependent decrease.
65Slight but significant increase.
1110Slight but significant increase.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Cell Culture and Differentiation
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% non-essential amino acids.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation Protocol: To induce a more neuron-like phenotype, cells were seeded and after 24 hours, the medium was replaced with a differentiation medium containing 1% fetal bovine serum and 10 µM retinoic acid for 3 days. Subsequently, the medium was replaced with a serum-free medium containing 50 ng/mL of brain-derived neurotrophic factor for another 3 days.

Cytotoxicity Assays
  • Cell Seeding: SH-SY5Y cells were seeded in 96-well plates at a density of 25,000 cells/cm².

  • Treatment: After differentiation, cells were exposed to various concentrations of Fiscalin derivatives (0–50 μM) for 24 or 48 hours.

  • NR Incubation: The treatment medium was removed, and cells were incubated with a medium containing 50 µg/mL Neutral Red for 90 minutes at 37°C.

  • Extraction: The medium was removed, and the incorporated dye was extracted with a solution of 50% absolute ethanol and 1% acetic acid in distilled water.

  • Quantification: The absorbance was measured at 540 nm using a microplate reader.

  • Cell Seeding: Cells were seeded in 96-well plates.

  • Treatment: Cells were treated with Fiscalin derivatives for the desired time.

  • Fixation: Cells were fixed with 10% (w/v) trichloroacetic acid.

  • Staining: The fixed cells were stained with 0.4% (w/v) SRB solution in 1% acetic acid.

  • Washing: Unbound dye was removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye was solubilized with 10 mM Tris base solution.

  • Quantification: The absorbance was measured at approximately 510 nm.

P-glycoprotein (P-gp) Transport Activity Assay[1]
  • Cell Seeding and Differentiation: SH-SY5Y cells were seeded in 24-well plates at a density of 25,000 cells/cm² and differentiated as described above.

  • Incubation with Fiscalins and RHO 123: Six days after seeding, the culture medium was removed. Cells were then exposed to non-cytotoxic concentrations of Fiscalin derivatives (0–25 μM) in the presence of the P-gp fluorescent substrate, rhodamine 123 (10 µM).

  • Incubation Period: The incubation was carried out for 90 minutes at 37°C in a humidified 5% CO2 atmosphere.

  • Fluorescence Measurement: The intracellular accumulation of rhodamine 123 was measured by fluorescence spectroscopy. An increase in intracellular fluorescence indicates P-gp inhibition, while a decrease suggests P-gp activation.

Signaling Pathways and Experimental Workflows

Due to the lack of specific studies on Fiscalin A's effects on anticancer and anti-inflammatory signaling pathways, diagrams for these could not be generated. However, based on the described P-gp transport activity assay, a workflow diagram is presented below.

P_glycoprotein_Transport_Activity_Assay Workflow for P-glycoprotein Transport Activity Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed SH-SY5Y cells in 24-well plates differentiate_cells Differentiate cells with retinoic acid and BDNF seed_cells->differentiate_cells add_fiscalin Add Fiscalin derivatives (0-25 µM) differentiate_cells->add_fiscalin add_rho123 Add Rhodamine 123 (10 µM) add_fiscalin->add_rho123 incubate_90min Incubate for 90 minutes at 37°C add_rho123->incubate_90min measure_fluorescence Measure intracellular Rhodamine 123 fluorescence incubate_90min->measure_fluorescence interpret_results Interpret Results: - Increased fluorescence = P-gp inhibition - Decreased fluorescence = P-gp activation measure_fluorescence->interpret_results

Workflow for P-glycoprotein Transport Activity Assay

Conclusion

The current body of scientific literature does not provide sufficient evidence to construct a detailed technical guide on the in vitro and in vivo anticancer and anti-inflammatory effects of this compound. The available data is primarily focused on the neuroprotective effects of its derivatives and preliminary cytotoxicity screenings of related compounds. The information presented here on the cytotoxicity and P-gp modulatory effects of Fiscalin derivatives, along with detailed experimental protocols, is intended to serve as a resource for researchers interested in this class of compounds. Further investigation is clearly warranted to explore the potential of this compound and its analogues in the fields of oncology and inflammation.

References

Methodological & Application

Designing In Vitro Assays for Fiscalin A Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fiscalin A is a fungal-derived compound that has garnered interest for its potential therapeutic activities. Initial studies have identified it as an inhibitor of substance P, suggesting a role in modulating neurokinin-1 (NK-1) receptors. This activity, coupled with the observed neuroprotective, and potential antimicrobial properties of related fiscalin derivatives, positions this compound as a promising candidate for further investigation in oncology, inflammation, and infectious diseases.

These application notes provide detailed protocols for a panel of in vitro assays to systematically evaluate the biological activities of this compound. The described assays will enable researchers to assess its cytotoxic, anti-migratory, anti-inflammatory, and antimicrobial properties.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines (MTT Assay)

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Control)100
1
10
25
50
100
0 (Control)100
1
10
25
50
100

Table 2: Effect of this compound on Cancer Cell Migration (Wound Healing Assay)

Cell LineTreatmentTime (hours)% Wound Closure (Mean ± SD)
Control (Vehicle)00
24
This compound (IC50/2)00
24
This compound (IC50)00
24

Table 3: Effect of this compound on Cancer Cell Invasion (Transwell Assay)

Cell LineTreatmentNumber of Invading Cells (Mean ± SD)% Invasion Inhibition
Control (Vehicle)0
This compound (IC50/2)
This compound (IC50)

Table 4: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

TreatmentNitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control (Untreated)-
LPS (1 µg/mL)0
LPS + this compound (1 µM)
LPS + this compound (10 µM)
LPS + this compound (50 µM)

Table 5: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Control (Untreated)
LPS (1 µg/mL)
LPS + this compound (1 µM)
LPS + this compound (10 µM)
LPS + this compound (50 µM)

Table 6: Antimicrobial Activity of this compound (Broth Microdilution Assay)

Microbial StrainThis compound MIC (µg/mL)
Staphylococcus aureus
Escherichia coli
Candida albicans
Aspergillus fumigatus

Experimental Protocols

Anticancer Activity Assays

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[1][2][3]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

This assay assesses the effect of this compound on the ability of cancer cells to migrate and close a "wound" created in a confluent monolayer.[4][5][6][7]

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • 6-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Seed cells in 6-well plates and grow to form a confluent monolayer.

  • Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound (e.g., IC50/2 and IC50). Include a vehicle control.

  • Capture images of the wound at 0 hours and after 24 hours of incubation.

  • Measure the width of the wound at different points and calculate the percentage of wound closure.

This assay evaluates the effect of this compound on the ability of cancer cells to invade through a basement membrane matrix.[8][9][10][11][12]

Materials:

  • Cancer cell lines

  • Serum-free medium and complete growth medium

  • This compound

  • Transwell inserts (8 µm pore size)

  • Matrigel

  • 24-well plates

  • Cotton swabs

  • Methanol

  • Crystal violet stain

Protocol:

  • Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.

  • Seed cancer cells in the upper chamber in serum-free medium containing different concentrations of this compound.

  • Add complete growth medium (chemoattractant) to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface with methanol and stain with crystal violet.

  • Count the number of stained cells in several fields under a microscope.

  • Calculate the percentage of invasion inhibition compared to the control.

Anti-inflammatory Activity Assays

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[13][14][15][16]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine solution and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO production inhibition.

This assay quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released by LPS-stimulated macrophages.[17][18][19][20]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium

  • This compound

  • LPS

  • ELISA kits for TNF-α and IL-6

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate and incubate for 24 hours.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant and centrifuge to remove cell debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

Antimicrobial Activity Assay

This assay determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[21][22][23][24][25][26][27][28][29][30]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640)

  • This compound

  • 96-well plates

  • Microplate reader or visual inspection

Protocol:

  • Prepare a twofold serial dilution of this compound in the appropriate broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the microbial inoculum to each well. Include a growth control (no this compound) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determine the MIC by identifying the lowest concentration of this compound at which no visible growth is observed.

Visualizations

Experimental_Workflow_for_Fiscalin_A_Anticancer_Activity cluster_screening Initial Screening cluster_mechanistic Mechanistic Assays Cell_Lines Select Cancer Cell Lines MTT_Assay MTT Assay (Cytotoxicity) Cell_Lines->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Wound_Healing Wound Healing Assay (Migration) IC50->Wound_Healing Use sub-lethal concentrations Transwell_Assay Transwell Assay (Invasion) IC50->Transwell_Assay Use sub-lethal concentrations Data_Analysis_Migration Analyze Migration Inhibition Wound_Healing->Data_Analysis_Migration Data_Analysis_Invasion Analyze Invasion Inhibition Transwell_Assay->Data_Analysis_Invasion

Caption: Workflow for evaluating the anticancer activity of this compound.

Anti_inflammatory_Assay_Workflow RAW_Cells RAW 264.7 Macrophages Pre-treatment Pre-treat with This compound RAW_Cells->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant Griess_Assay Griess Assay for Nitric Oxide Supernatant->Griess_Assay ELISA ELISA for Cytokines (TNF-α, IL-6) Supernatant->ELISA NO_Results Quantify NO Inhibition Griess_Assay->NO_Results Cytokine_Results Quantify Cytokine Inhibition ELISA->Cytokine_Results

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus translocates IkB_NFkB->NFkB releases FiscalinA This compound FiscalinA->IKK inhibits? Gene_expression Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) NFkB_nucleus->Gene_expression induces

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for Utilizing Fiscalin A in P-glycoprotein Transport Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp, also known as ABCB1) is a critical ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing a wide array of xenobiotics, including therapeutic drugs, from cells. This mechanism plays a significant role in drug disposition and is a major contributor to multidrug resistance (MDR) in cancer chemotherapy. Consequently, the identification and characterization of P-gp inhibitors are of paramount importance in drug development to overcome MDR and improve drug efficacy.

Fiscalins are a class of compounds originally isolated from the fungus Neosartorya fischeri. While initially identified as substance P inhibitors, recent research has demonstrated that derivatives of fiscalin can modulate P-gp activity. Specifically, certain fiscalin derivatives have been shown to cause significant P-gp inhibition[1]. This suggests that Fiscalin A, a parent compound of this family, is a promising candidate for investigation as a potential P-gp inhibitor.

These application notes provide a comprehensive guide for researchers to evaluate the effects of this compound on P-gp transport activity using established in vitro assays. While direct quantitative data for this compound is not yet prevalent in published literature, the provided protocols for Rhodamine 123 and Calcein-AM accumulation assays, as well as the P-gp ATPase activity assay, offer a robust framework for its characterization. Data from closely related fiscalin derivatives are presented as a reference.

Data Presentation: P-gp Inhibition by Fiscalin Derivatives

As a preliminary guide, the following table summarizes the observed effects of related fiscalin compounds on P-gp activity from a study on various fiscalin derivatives. This data highlights the potential for this class of molecules to interact with P-gp.

CompoundConcentration Range Tested (µM)Observed Effect on P-gp ActivityP-gp Substrate UsedCell Line
Fiscalin Derivative 40–25Significant InhibitionRhodamine 123Differentiated SH-SY5Y
Fiscalin Derivative 50–25Significant InhibitionRhodamine 123Differentiated SH-SY5Y

Data extracted from a study on the neuroprotective effects of fiscalin derivatives, which also assessed their impact on P-gp transport activity[1].

Mandatory Visualizations

P-glycoprotein Efflux Mechanism and Inhibition

Pgp_Mechanism cluster_membrane Cell Membrane cluster_intra Intracellular cluster_extra Extracellular Pgp {P-glycoprotein (P-gp)|Intracellular Side|Extracellular Side} ADP ADP + Pi Pgp:in->ADP Drug_out Effluxed Substrate Pgp:out->Drug_out Efflux Drug P-gp Substrate (e.g., Rhodamine 123) Drug->Pgp:in Binding ATP ATP ATP->Pgp:in Hydrolysis FiscalinA This compound (Potential Inhibitor) FiscalinA->Pgp:in Inhibition

Caption: Mechanism of P-gp-mediated drug efflux and its inhibition by this compound.

Experimental Workflow: Rhodamine 123 Accumulation Assay

Rhodamine_Workflow start Seed P-gp expressing cells (e.g., MCF7/ADR) in 96-well plate step1 Culture cells to form monolayer start->step1 step2 Pre-incubate with this compound (various concentrations) and controls step1->step2 step3 Add P-gp substrate (Rhodamine 123) step2->step3 step4 Incubate for a defined period (e.g., 30-90 min at 37°C) step3->step4 step5 Wash cells with ice-cold PBS step4->step5 step6 Lyse cells to release intracellular contents step5->step6 step7 Measure fluorescence (Ex: 485 nm, Em: 528 nm) step6->step7 end Calculate IC50 value for P-gp inhibition step7->end

Caption: Workflow for assessing P-gp inhibition using the Rhodamine 123 assay.

Experimental Protocols

Rhodamine 123 Accumulation Assay

This assay measures the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123. Inhibition of P-gp results in increased intracellular fluorescence.

Materials:

  • P-gp overexpressing cells (e.g., MCF7/ADR, NCI/ADR-RES) and their parental non-overexpressing line (e.g., MCF7).

  • Cell culture medium (e.g., DMEM or RPMI-1640) with supplements (10% FBS, 1% Penicillin-Streptomycin).

  • Rhodamine 123 stock solution (1 mM in DMSO).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Positive control inhibitor: Verapamil or Cyclosporin A (e.g., 10 mM in DMSO).

  • Phosphate-Buffered Saline (PBS).

  • Cell lysis buffer (e.g., 1% Triton X-100 in PBS).

  • 96-well black, clear-bottom tissue culture plates.

  • Fluorescence microplate reader.

Protocol:

  • Cell Seeding: Seed the P-gp overexpressing cells and the parental cell line into a 96-well black, clear-bottom plate at a density of 5 x 10^4 to 1 x 10^5 cells/well. Culture overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical concentration range to start with would be 0.1 µM to 100 µM. Also, prepare dilutions of the positive control (e.g., Verapamil at a final concentration of 100 µM). Include a vehicle control (DMSO) at the same final concentration as in the test wells.

  • Pre-incubation: Remove the culture medium from the wells and wash once with warm PBS. Add 100 µL of the prepared this compound dilutions, positive control, or vehicle control to the respective wells. Pre-incubate for 30 minutes at 37°C.

  • Substrate Addition: Prepare a working solution of Rhodamine 123 in culture medium (e.g., final concentration of 5 µM)[2]. Add 100 µL of this solution to each well (the final volume will be 200 µL).

  • Incubation: Incubate the plate for 30-90 minutes at 37°C, protected from light[2]. The optimal incubation time may need to be determined empirically for the specific cell line.

  • Washing: Aspirate the medium containing the compounds and Rhodamine 123. Wash the cells three times with 200 µL of ice-cold PBS per well to stop the efflux process.

  • Cell Lysis: After the final wash, add 100 µL of cell lysis buffer to each well. Incubate for 10 minutes at room temperature on a shaker to ensure complete lysis.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 528 nm, respectively[3].

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the fluorescence intensity of the treated cells to the vehicle control.

    • Plot the percentage of Rhodamine 123 accumulation against the logarithm of this compound concentration.

    • Calculate the IC50 value, which is the concentration of this compound that causes a 50% increase in Rhodamine 123 accumulation compared to the vehicle control.

Calcein-AM Accumulation Assay

Calcein-AM is a non-fluorescent, cell-permeable compound that is a substrate for P-gp. Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent and cell-impermeable calcein. P-gp inhibition leads to higher intracellular accumulation of Calcein-AM, resulting in a stronger fluorescent signal.

Materials:

  • Same as for the Rhodamine 123 assay, but replace Rhodamine 123 with Calcein-AM stock solution (1 mM in DMSO).

Protocol:

  • Cell Seeding: Follow the same procedure as in the Rhodamine 123 assay.

  • Compound Preparation: Prepare dilutions of this compound and controls as described previously.

  • Pre-incubation: Pre-incubate the cells with this compound or controls for 30 minutes at 37°C.

  • Substrate Addition: Add Calcein-AM to each well to a final concentration of 0.25-1 µM[4].

  • Incubation: Incubate for 15-30 minutes at 37°C in the dark.

  • Washing: Wash the cells three times with ice-cold PBS.

  • Fluorescence Measurement: Measure the fluorescence directly in the plate without lysis (as calcein is retained in live cells) at excitation and emission wavelengths of ~490 nm and ~515 nm, respectively.

  • Data Analysis: Analyze the data similarly to the Rhodamine 123 assay to determine the IC50 value of this compound.

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is stimulated in the presence of its substrates. P-gp inhibitors can either stimulate or inhibit this ATPase activity. This assay is typically performed using isolated membranes from cells overexpressing P-gp.

Materials:

  • P-gp-rich membrane vesicles (commercially available or prepared in-house from P-gp overexpressing cells, e.g., Sf9 cells).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EGTA, pH 7.4).

  • ATP stock solution (100 mM).

  • This compound and control compounds.

  • Positive control substrate (e.g., Verapamil).

  • P-gp inhibitor control (e.g., sodium orthovanadate).

  • Reagents for detecting inorganic phosphate (Pi), such as those in the Pgp-Glo™ Assay System or a malachite green-based colorimetric detection reagent.

  • 96-well plate.

  • Luminometer or spectrophotometer.

Protocol:

  • Reaction Setup: In a 96-well plate, add P-gp membranes (e.g., 5-20 µg of protein per well) to the assay buffer.

  • Compound Addition: Add this compound at various concentrations, a vehicle control, a positive control substrate (e.g., 200 µM Verapamil), and a P-gp inhibitor (e.g., 100 µM sodium orthovanadate) to the respective wells[5].

  • Initiation of Reaction: Start the reaction by adding MgATP to a final concentration of 5 mM[5].

  • Incubation: Incubate the plate at 37°C for 20-40 minutes. The incubation time should be within the linear range of phosphate release.

  • Termination and Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) generated according to the manufacturer's instructions for the chosen detection kit (e.g., by adding an ATPase Detection Reagent and measuring luminescence)[5][6].

  • Data Analysis:

    • The P-gp specific ATPase activity is determined by subtracting the activity in the presence of sodium orthovanadate (non-P-gp ATPase activity) from the total activity.

    • Calculate the change in ATPase activity relative to the basal level (vehicle control).

    • Plot the percentage of stimulation or inhibition of ATPase activity against the this compound concentration to determine its effect. An EC50 (for activation) or IC50 (for inhibition) can be calculated.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the investigation of this compound as a potential P-gp modulator. While data from related fiscalin derivatives suggest a promising inhibitory activity, rigorous experimental evaluation using the detailed assays is necessary to characterize the specific interaction of this compound with P-gp. The successful completion of these assays will provide valuable insights into the potential of this compound in overcoming multidrug resistance and enhancing the efficacy of co-administered therapeutic agents.

References

Application Notes and Protocols for Fiscalin A in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Key pathological mechanisms include oxidative stress, neuroinflammation, and the accumulation of misfolded proteins.[1] Fiscalins, a class of marine-derived indole alkaloids, have emerged as promising neuroprotective agents.[2] This document provides detailed application notes and protocols for the use of Fiscalin A and its derivatives in in vitro models of neurodegenerative diseases, based on current research findings.

Mechanism of Action

While the precise molecular mechanisms underlying the neuroprotective effects of this compound are still under investigation, preliminary studies suggest that its therapeutic potential stems from its ability to mitigate cytotoxicity induced by neurotoxins.[2] The observed protective effects in models of Parkinson's disease and general neurodegeneration point towards potential antioxidant and anti-apoptotic properties.[3] Further research is required to elucidate the specific signaling pathways modulated by this compound.[2]

Applications

This compound and its derivatives can be utilized in pre-clinical research to:

  • Screen for neuroprotective compounds: Evaluate the efficacy of Fiscalin derivatives in preventing neuronal cell death in various neurodegenerative disease models.

  • Investigate mechanisms of neurodegeneration: Utilize this compound as a tool to probe the cellular pathways involved in neurotoxin-induced cytotoxicity.

  • Assess modulation of drug efflux pumps: Determine the effect of Fiscalins on P-glycoprotein (P-gp) activity, an important factor in drug delivery to the central nervous system.[2]

Data Presentation

The following tables summarize the quantitative data from studies evaluating the neuroprotective effects of various Fiscalin derivatives.

Table 1: Neuroprotective Effects of Fiscalin Derivatives Against MPP⁺-Induced Cytotoxicity in Differentiated SH-SY5Y Cells

Fiscalin DerivativeConcentration (µM)Cell Viability (% of control) - 24hCell Viability (% of control) - 48h
Fiscalin 1a 25Significant protectionSignificant protection
Fiscalin 1b 25Significant protectionNo significant effect
Fiscalin 2a 25Increased cytotoxicitySlight protection
Fiscalin 6 25Increased cytotoxicitySlight protection

Data adapted from Neutral Red Uptake assays.[4]

Table 2: Neuroprotective Effects of Fiscalin Derivatives Against Iron (III)-Induced Cytotoxicity in Differentiated SH-SY5Y Cells

Fiscalin DerivativeConcentration (µM)Cell Viability (% of control) - 24hCell Viability (% of control) - 48h
Fiscalin 1b 10, 25Significant protectionNo significant effect
Fiscalin 2b 10, 25Significant protectionSignificant protection
Fiscalin 4 5, 10, 25Significant protectionSignificant protection
Fiscalin 5 5, 10, 25Significant protectionSignificant protection

Data adapted from Neutral Red Uptake assays.[2]

Table 3: Modulation of P-glycoprotein (P-gp) Activity by Fiscalin Derivatives in Differentiated SH-SY5Y Cells

Fiscalin DerivativeConcentration (µM)Effect on P-gp Activity
Fiscalin 1c 5, 10Modest increase
Fiscalin 2a 10Modest increase
Fiscalin 2b 5, 10Modest increase
Fiscalin 4 5, 10, 25Significant inhibition
Fiscalin 5 5, 10, 25Significant inhibition
Fiscalin 6 5Modest increase
Fiscalin 11 10Modest increase

Data based on Rhodamine 123 accumulation assay.[2]

Experimental Protocols

Protocol 1: In Vitro Model of Parkinson's Disease - MPP⁺-Induced Cytotoxicity Assay

This protocol details the induction of neurotoxicity using MPP⁺ in differentiated SH-SY5Y cells to mimic Parkinson's disease pathology and to assess the neuroprotective effects of this compound.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Retinoic Acid (RA)

  • 12-O-Tetradecanoylphorbol-13-acetate (TPA)

  • This compound (or derivatives)

  • 1-methyl-4-phenylpyridinium (MPP⁺)

  • Neutral Red solution

  • 96-well plates

  • Cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells in 96-well plates at a density of 25,000 cells/cm².

    • Differentiate the cells by treating with 10 µM RA for 3 days, followed by 50 nM TPA for 3 days to obtain a dopaminergic neuron-like phenotype.[2]

  • This compound Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 0-25 µM) in fresh cell culture medium.

    • After differentiation, replace the medium with the this compound-containing medium and pre-incubate for 30 minutes.[2]

  • MPP⁺-Induced Neurotoxicity:

    • Prepare a stock solution of MPP⁺ in sterile water.

    • Add MPP⁺ to the wells to achieve the desired final concentration (e.g., 250-1500 µM).

    • Incubate the plates for 24 or 48 hours.[2]

  • Cell Viability Assessment (Neutral Red Uptake Assay):

    • After incubation, remove the treatment medium and add 100 µL of Neutral Red solution (50 µg/mL in DMEM) to each well.

    • Incubate for 2-3 hours to allow for lysosomal uptake of the dye.

    • Wash the cells with PBS.

    • Add 150 µL of a destaining solution (50% ethanol, 49% water, 1% acetic acid) to each well and shake for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Protocol 2: General Neurodegeneration Model - Iron (III)-Induced Cytotoxicity Assay

This protocol describes the use of ferric nitrilotriacetate (FeNTA) to induce iron-mediated cytotoxicity, a model relevant to oxidative stress and ferroptosis in neurodegenerative diseases.

Materials:

  • Differentiated SH-SY5Y cells (as in Protocol 1)

  • Nitrilotriacetic acid disodium salt (Na₂NTA)

  • Nitrilotriacetic acid trisodium salt (Na₃NTA)

  • Iron (III) chloride (FeCl₃)

  • This compound (or derivatives)

  • Neutral Red solution

  • 96-well plates

Procedure:

  • Preparation of FeNTA Solution:

    • Prepare a 250 mM NTA solution (pH 7.0) by combining 100 mM Na₂NTA and 100 mM Na₃NTA solutions.[2]

    • Add FeCl₃ to the NTA solution to obtain the desired FeNTA concentration.

  • Treatment:

    • Treat differentiated SH-SY5Y cells with various concentrations of this compound for 30 minutes.

    • Add FeNTA solution to the wells to a final concentration (e.g., 1000 µM).[2]

    • Incubate for 24 or 48 hours.

  • Cell Viability Assessment:

    • Perform the Neutral Red Uptake Assay as described in Protocol 1, steps 4.1-4.6.

Protocol 3: P-glycoprotein (P-gp) Transport Activity Assay

This protocol measures the effect of this compound on the function of the P-gp efflux pump using the fluorescent substrate Rhodamine 123.

Materials:

  • Differentiated SH-SY5Y cells

  • This compound (or derivatives)

  • Rhodamine 123

  • Fluorescence microplate reader

Procedure:

  • Cell Preparation:

    • Culture and differentiate SH-SY5Y cells in 24-well plates as described in Protocol 1.

  • Assay:

    • Wash the cells with pre-warmed Krebs-Ringer buffer.

    • Incubate the cells with various concentrations of this compound (0-25 µM) and 10 µM Rhodamine 123 in Krebs-Ringer buffer for 90 minutes at 37°C.[5]

    • Wash the cells three times with ice-cold Krebs-Ringer buffer to stop the transport.

    • Lyse the cells with a suitable lysis buffer.

    • Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence microplate reader (excitation/emission ~485/530 nm).

    • An increase in fluorescence indicates P-gp inhibition, while a decrease suggests P-gp activation.

Visualizations

The following diagrams illustrate the experimental workflow and a generalized signaling pathway relevant to the neurotoxicity models.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Start: SH-SY5Y Cells culture Cell Culture start->culture seed Seed in 96-well plates culture->seed diff Differentiate with Retinoic Acid & TPA seed->diff pre_inc Pre-incubate with This compound (30 min) diff->pre_inc stressor Add Neurotoxin pre_inc->stressor mpp MPP+ stressor->mpp Parkinson's Model iron Iron (III) stressor->iron Oxidative Stress Model incubate Incubate (24h or 48h) mpp->incubate iron->incubate nr_assay Neutral Red Uptake Assay incubate->nr_assay measure Measure Absorbance nr_assay->measure results Results: Cell Viability measure->results

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

signaling_pathway cluster_stress Neurotoxic Insult cluster_cell Neuronal Cell MPP MPP+ Mito Mitochondrial Dysfunction (Complex I Inhibition) MPP->Mito Inhibits Iron Iron (III) ROS Increased ROS (Oxidative Stress) Iron->ROS Induces (Fenton Reaction) Mito->ROS Apoptosis Apoptotic Pathways (e.g., Caspase activation) ROS->Apoptosis Activates CellDeath Neuronal Cell Death Apoptosis->CellDeath FiscalinA This compound FiscalinA->Mito Potential Protection? FiscalinA->ROS Potential Antioxidant Effect? FiscalinA->Apoptosis Potential Anti-apoptotic Effect?

References

Application Notes and Protocols for Fiscalin A in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature search, there is a significant lack of specific published data on the application of Fiscalin A in cancer cell line studies. The information presented herein is based on studies of the closely related analogue, Fiscalin B , and established general protocols for the in vitro evaluation of novel anti-cancer compounds. These protocols provide a foundational framework for researchers interested in investigating the potential of this compound.

Introduction

Fiscalins are a class of fungal metabolites that have garnered interest for their potential biological activities. While research on this compound is limited, studies on its analogue, Fiscalin B, have shown moderate cytotoxic effects against various cancer cell lines, suggesting that this class of compounds may hold promise for oncology research. These application notes provide a summary of the available data on Fiscalin B and detailed protocols for the initial investigation of a novel compound like this compound in a cancer cell line context.

Quantitative Data Summary (Fiscalin B Analogue)

The following table summarizes the reported growth inhibitory (GI50) concentrations for analogues of Fiscalin B in various human cancer cell lines. This data can serve as a preliminary reference for designing dose-response studies for this compound.

Table 1: Growth Inhibitory (GI50) Concentrations of Fiscalin B Analogues

Cell LineCancer TypeCompoundGI50 (µM)
H460Non-small cell lung cancerFiscalin B analogue30 - 80[1]
HCT15Colon adenocarcinomaFiscalin B analogue30 - 80[1]
MCF7Breast cancerFiscalin B analogue30 - 80[1]

Experimental Protocols

The following are detailed protocols for fundamental assays used to characterize the anti-cancer effects of a test compound like this compound in vitro.

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (or test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours in a humidified incubator at 37°C with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.[2]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Culture and treat cells with desired concentrations of this compound for a specified time.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[3]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4][5]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[4][6]

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with this compound for the desired time period.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.[7]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin D1, p21)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Workflows and Pathways

The following diagrams illustrate a general experimental workflow for screening an anti-cancer compound and a representative signaling pathway that is often investigated.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis and Conclusion start Start: Select Cancer Cell Lines treat Treat cells with this compound (Dose-response and time-course) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot (Key protein expression) apoptosis->western_blot cell_cycle->western_blot analyze Analyze and Interpret Data western_blot->analyze pathway Identify Affected Signaling Pathways analyze->pathway conclusion Conclusion on Anti-Cancer Potential pathway->conclusion

Caption: A general experimental workflow for in vitro screening of a novel anti-cancer compound.

G cluster_0 Apoptosis Signaling Pathway (Generic Intrinsic) fiscalin_a This compound (Hypothetical) stress Cellular Stress fiscalin_a->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9 Caspase-9 Activation apoptosome->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis bcl2 Bcl-2 (Anti-apoptotic) bcl2->bax_bak

Caption: A representative diagram of the intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for the Development of Fiscalin A Derivatives with Improved Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fiscalin A, a natural product isolated from the fungus Neosartorya fischeri, and its derivatives, represent a class of indole-containing pyrazino[2,1-b]quinazoline-3,6-diones with a diverse range of biological activities.[1][2] Initially identified as substance P inhibitors, subsequent research has revealed their potential as neuroprotective, antimicrobial, and anticancer agents.[3] This document provides detailed application notes and protocols for the synthesis and evaluation of this compound derivatives to guide researchers in developing analogs with improved potency and desired pharmacological profiles.

Data Presentation: Potency of this compound Derivatives

The following tables summarize the biological activities of this compound and its derivatives.

Table 1: Inhibition of Substance P Binding by Fiscalins

CompoundKi (µM)
This compound57
Fiscalin B174
Fiscalin C68

Data extracted from Wong et al., 1993.

Table 2: Neuroprotective Effects of Fiscalin Derivatives against MPP+-induced Cytotoxicity in SH-SY5Y Cells

DerivativeConcentration (µM)Neuroprotection (%)*
1a 2595.9
1b 25Significant protection
2a 25No significant protection
2b 25No significant protection

*Neuroprotection is presented as the percentage of neutral red uptake in the presence of the fiscalin derivative and MPP+, compared to MPP+ alone. Data is extracted from Dias et al., 2022.[4]

Table 3: Neuroprotective Effects of Fiscalin Derivatives against Iron (III)-induced Cytotoxicity in SH-SY5Y Cells

DerivativeConcentration (µM)Neuroprotection
1b 25Significant protection
2b 25Significant protection
4 25Significant protection
5 25Significant protection

Qualitative data extracted from Dias et al., 2022.[3]

Experimental Protocols

General Synthesis of this compound Derivatives (Pyrazino[2,1-b]quinazoline-3,6-diones)

This protocol describes a microwave-assisted multicomponent polycondensation reaction for the synthesis of the fiscalin core structure.[1][2][5]

Materials:

  • Substituted anthranilic acid

  • N-Boc-protected amino acid (e.g., N-Boc-L-leucine)

  • D-tryptophan methyl ester hydrochloride

  • Triphenyl phosphite

  • Dry pyridine

  • Microwave reactor

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a two-neck, round-bottomed flask, combine the substituted anthranilic acid (1 equivalent), N-Boc-protected amino acid (1 equivalent), and triphenyl phosphite (1.5 equivalents) in dry pyridine.

  • Stir the reaction mixture at 55 °C for 16-48 hours.

  • Add D-tryptophan methyl ester hydrochloride (1 equivalent) to the reaction mixture.

  • Transfer the mixture to a microwave reactor vessel.

  • Irradiate the reaction mixture in the microwave reactor at a specified power (e.g., 300 W) and temperature (e.g., 220 °C) for a short duration (e.g., 1.5 minutes).

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired fiscalin derivative.

  • Characterize the final product using standard analytical techniques such as NMR and mass spectrometry.

Neuroprotective Activity Assessment: Neutral Red Uptake Assay

This protocol is for assessing the protective effects of fiscalin derivatives against a neurotoxin-induced cytotoxicity in a neuronal cell line (e.g., SH-SY5Y).[4]

Materials:

  • Differentiated SH-SY5Y cells

  • 96-well cell culture plates

  • Fiscalin derivatives stock solutions (in DMSO)

  • Neurotoxin (e.g., MPP+ or Iron (III) chloride/NTA solution)

  • Cell culture medium

  • Neutral Red (NR) solution (e.g., 50 µg/mL in PBS)

  • Destain solution (e.g., 50% ethanol, 1% acetic acid in water)

  • Microplate reader

Procedure:

  • Seed differentiated SH-SY5Y cells in 96-well plates at a suitable density and allow them to adhere.

  • Prepare serial dilutions of the fiscalin derivatives in cell culture medium from the DMSO stock solutions. Ensure the final DMSO concentration is non-toxic to the cells (e.g., <0.1%).

  • Pre-incubate the cells with the fiscalin derivatives at various concentrations for a specified period (e.g., 30 minutes).

  • Introduce the neurotoxin (e.g., MPP+) to the wells, with and without the fiscalin derivatives. Include control wells with cells only, cells with neurotoxin only, and cells with fiscalin derivatives only.

  • Incubate the plates for 24 to 48 hours at 37 °C in a humidified CO2 incubator.

  • After incubation, remove the medium and add the Neutral Red solution to each well. Incubate for a further 2-3 hours to allow for lysosomal uptake of the dye by viable cells.

  • Wash the cells with PBS to remove excess dye.

  • Add the destain solution to each well and incubate with gentle shaking for 10-15 minutes to extract the dye.

  • Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells. Neuroprotection is determined by the increase in viability in the presence of the fiscalin derivative compared to the neurotoxin alone.

Substance P Binding Assay (Radioligand Competition)

This protocol describes a competitive radioligand binding assay to determine the affinity of fiscalin derivatives for the neurokinin-1 (NK-1) receptor.[6][7][8]

Materials:

  • Cell membranes expressing the human NK-1 receptor

  • Radiolabeled substance P analog (e.g., [125I]-Substance P)

  • Unlabeled substance P (for determining non-specific binding)

  • Fiscalin derivatives at various concentrations

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare dilutions of the fiscalin derivatives in the binding buffer.

  • In a 96-well plate, add the NK-1 receptor-expressing cell membranes, the radiolabeled substance P analog at a fixed concentration (below its Kd), and the fiscalin derivatives at varying concentrations.

  • For determining total binding, add only the radioligand and membranes.

  • For determining non-specific binding, add the radioligand, membranes, and a high concentration of unlabeled substance P.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the fiscalin derivative concentration and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

Substance_P_NK1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK-1 Receptor Substance P->NK1R Binds Gq Gq protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Downstream Downstream Signaling (e.g., MAPKs, PI3K/Akt) PKC->Downstream Proliferation Cell Proliferation Downstream->Proliferation AntiApoptosis Anti-apoptosis Downstream->AntiApoptosis Migration Cell Migration Downstream->Migration

Caption: Substance P/NK-1 Receptor Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Screening (e.g., Cytotoxicity Assay) Characterization->Primary_Screening Potency_Assay Potency Determination (e.g., IC50, EC50) Primary_Screening->Potency_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot) Potency_Assay->Mechanism_Study SAR_Analysis Structure-Activity Relationship (SAR) Analysis Potency_Assay->SAR_Analysis Mechanism_Study->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design Candidate_Selection Candidate Selection Lead_Optimization->Candidate_Selection

Caption: Experimental Workflow for this compound Derivative Development.

Structure-Activity Relationship (SAR)

SAR_Logic cluster_core Fiscalin Core Scaffold cluster_modifications Structural Modifications cluster_activity Impact on Biological Activity Core R1 R1 (C1-position) R2 R2 (Anthranilic acid) Stereochem Stereochemistry (C1, C4) Activity1 Alkyl/Aryl substitutions at R1 can modulate neuroprotective activity. R1->Activity1 Activity2 Halogenation at R2 on the anthranilic acid ring can alter potency. R2->Activity2 Activity3 Stereochemistry at C1 and C4 is crucial for biological activity. Stereochem->Activity3

Caption: Key Areas for Structure-Activity Relationship Studies.

References

Fiscalin A: A Versatile Tool for Interrogating Neurokinin-1 Receptor Signaling and Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fiscalin A, a valine-derived alkaloid originally isolated from the fungus Neosartorya fischeri, has emerged as a valuable tool compound in pharmacological research.[1] Structurally related to fumiquinazolines, this compound is characterized by an indolyl moiety linked to an anthranilic acid-derived tricyclic system.[1] Its primary mechanism of action is the inhibition of substance P binding to the human neurokinin-1 (NK-1) receptor, a G-protein coupled receptor implicated in a myriad of physiological and pathological processes, including pain transmission, inflammation, and cancer progression.[1][2][3] Recent studies have also highlighted the potential of fiscalin derivatives in neuroprotection and the modulation of P-glycoprotein (P-gp) activity, further expanding their utility in drug discovery and development.[4]

This document provides detailed application notes and experimental protocols for the use of this compound as a tool compound, with a focus on its application in studying NK-1 receptor signaling and related cellular functions.

Quantitative Data Summary

The inhibitory activity of this compound and its analogues against the human NK-1 receptor has been quantified through competitive binding assays. The inhibition constant (Kᵢ) is a measure of the affinity of a compound for a receptor, with lower values indicating higher affinity.

CompoundTarget ReceptorKᵢ (µM)Reference
This compoundHuman Neurokinin-1 (NK-1)57[1]
Fiscalin BHuman Neurokinin-1 (NK-1)174[1][2]
Fiscalin CHuman Neurokinin-1 (NK-1)68[1]

Signaling Pathways

This compound exerts its effects by antagonizing the NK-1 receptor, thereby blocking the downstream signaling cascades initiated by its endogenous ligand, substance P. The binding of substance P to the NK-1 receptor primarily activates the Gαq protein, which in turn stimulates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ induces the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These events trigger a cascade of downstream effects, including the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) and PI3K/Akt pathways, which are involved in cell proliferation, survival, and inflammation. By inhibiting the initial binding of substance P, this compound can be used to probe the roles of these pathways in various cellular contexts.

NK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NK1R NK-1 Receptor Gq Gαq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_pathway MAPK/ERK Pathway Ca2->MAPK_pathway Modulates PKC->MAPK_pathway Activates PI3K_Akt_pathway PI3K/Akt Pathway PKC->PI3K_Akt_pathway Activates Cellular_Response Cellular Responses (Proliferation, Survival, Inflammation) MAPK_pathway->Cellular_Response PI3K_Akt_pathway->Cellular_Response SubstanceP Substance P SubstanceP->NK1R Binds & Activates FiscalinA This compound FiscalinA->NK1R Inhibits

Caption: this compound inhibits the NK-1 receptor signaling cascade.

Experimental Protocols

NK-1 Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity of this compound for the human NK-1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human NK-1 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Poly-D-lysine coated 96-well plates

  • [¹²⁵I]-Substance P (radiolabeled ligand)

  • Unlabeled Substance P (for determining non-specific binding)

  • This compound

  • Binding buffer (HEPES buffer, pH 7.4, supplemented with 1 mM CaCl₂, 5 mM MgCl₂, 0.1% w/v BSA, and 40 µg/mL bacitracin)

  • Scintillation counter

Procedure:

  • Seed HEK293-NK1R cells in poly-D-lysine coated 96-well plates at a density that yields 5-10% binding of the radioactive ligand.

  • Culture the cells for 3-4 days until they reach the desired confluence.

  • On the day of the assay, prepare serial dilutions of this compound in binding buffer.

  • Prepare solutions of [¹²⁵I]-Substance P (a final concentration of ~25 pM is recommended) and unlabeled Substance P (1 µM for non-specific binding) in binding buffer.

  • Wash the cells with binding buffer.

  • To the appropriate wells, add:

    • Total binding: [¹²⁵I]-Substance P

    • Non-specific binding: [¹²⁵I]-Substance P and unlabeled Substance P

    • Competition: [¹²⁵I]-Substance P and varying concentrations of this compound

  • Incubate the plate at 4°C for 3 hours.

  • Wash the cells multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Lyse the cells and measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of this compound. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start: Seed HEK293-NK1R Cells Culture Culture Cells (3-4 days) Start->Culture Prepare_Reagents Prepare Reagents: - this compound dilutions - [¹²⁵I]-Substance P - Unlabeled Substance P Culture->Prepare_Reagents Wash_Cells Wash Cells with Binding Buffer Prepare_Reagents->Wash_Cells Add_Ligands Add Ligands to Wells: - Total Binding - Non-specific Binding - Competition (this compound) Wash_Cells->Add_Ligands Incubate Incubate at 4°C for 3 hours Add_Ligands->Incubate Wash_Unbound Wash to Remove Unbound Ligand Incubate->Wash_Unbound Measure_Radioactivity Lyse Cells & Measure Radioactivity Wash_Unbound->Measure_Radioactivity Analyze Analyze Data: - Calculate IC₅₀ - Calculate Kᵢ Measure_Radioactivity->Analyze Neuroprotection_Assay_Workflow Start Start: Seed SH-SY5Y Cells Differentiate Differentiate Cells with RA and BDNF Start->Differentiate Pretreat Pre-treat with this compound Differentiate->Pretreat Induce_Toxicity Induce Neurotoxicity (e.g., 6-OHDA) Pretreat->Induce_Toxicity Incubate Incubate (24-48 hours) Induce_Toxicity->Incubate Assess_Viability Assess Cell Viability (e.g., MTT assay) Incubate->Assess_Viability Analyze Analyze Data: Calculate % Cell Viability Assess_Viability->Analyze Pgp_Assay_Workflow Start Start: Seed P-gp expressing & parental cells Culture Culture to Confluence Start->Culture Pre_incubate Pre-incubate with this compound or Verapamil Culture->Pre_incubate Add_Rhodamine Add Rhodamine 123 Pre_incubate->Add_Rhodamine Incubate Incubate at 37°C Add_Rhodamine->Incubate Wash Wash to Remove Extracellular Dye Incubate->Wash Measure_Fluorescence Measure Intracellular Fluorescence Wash->Measure_Fluorescence Analyze Analyze Data: Determine P-gp Inhibition Measure_Fluorescence->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Improving Fiscalin A Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Fiscalin A in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is an indole alkaloid, a class of naturally occurring compounds known for their diverse biological activities. Specifically, this compound has been identified as an inhibitor of substance P by targeting the neurokinin-1 receptor (NK-1R)[1]. Like many indole alkaloids, this compound is a hydrophobic molecule, which can lead to poor solubility in aqueous solutions such as cell culture media. This low solubility can result in compound precipitation, leading to inaccurate and unreliable results in in vitro experiments[2].

Q2: What is the recommended solvent for preparing a stock solution of this compound?

For hydrophobic compounds like this compound, the standard recommended solvent is dimethyl sulfoxide (DMSO)[2][3]. It is advisable to prepare a high-concentration stock solution, for instance, in the range of 10-50 mM, to minimize the volume of solvent added to your experimental setup[2].

Q3: My this compound precipitates when I add it to my cell culture medium. What can I do?

Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds. This is often due to the rapid change in solvent polarity. Here are several troubleshooting steps you can take:

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform serial dilutions in the media. This gradual decrease in DMSO concentration can help keep the compound in solution.

  • Pre-warming the Medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

  • Vortexing During Dilution: Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and uniform mixing.

  • Reduce Final Concentration: It's possible that the intended final concentration of this compound is above its solubility limit in the cell culture medium. Consider performing a dose-response experiment to determine the maximum soluble concentration under your specific experimental conditions.

  • Lower Serum Concentration: If your experiment allows, reducing the serum concentration in the cell culture medium during the treatment period may help, as interactions with serum proteins can sometimes contribute to precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity[2].

Q4: What is the mechanism of action of this compound?

This compound functions as an inhibitor of substance P, a neuropeptide involved in various physiological processes, including inflammation and pain signaling. It exerts its effect by binding to the neurokinin-1 receptor (NK-1R), a G-protein coupled receptor (GPCR)[1][4]. The binding of this compound to NK-1R blocks the downstream signaling cascades typically initiated by substance P.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 403.45 g/mol .

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assay for this compound in Cell Culture Medium

This protocol provides a method to determine the kinetic solubility of this compound in your specific cell culture medium.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640), sterile, pre-warmed to 37°C

  • 96-well clear-bottom plate

  • Plate reader capable of measuring absorbance

Procedure:

  • Prepare a serial dilution of the 10 mM this compound stock solution in DMSO.

  • In a 96-well plate, add a fixed volume of pre-warmed cell culture medium to each well.

  • Add a small, equal volume of each this compound dilution in DMSO to the wells, ensuring the final DMSO concentration is consistent and below 0.5%. Include a vehicle control with DMSO only.

  • Incubate the plate at 37°C for a period relevant to your planned experiment (e.g., 2 hours).

  • Visually inspect the wells for any signs of precipitation.

  • Measure the absorbance of the plate at a wavelength where this compound does not absorb (e.g., 600-700 nm) to detect light scattering caused by precipitated particles.

  • The highest concentration that does not show a significant increase in absorbance compared to the vehicle control is considered the kinetic solubility.

Data Presentation

Table 1: Recommended Solvents for this compound

SolventRecommended UseConcentration RangeNotes
Dimethyl Sulfoxide (DMSO)Primary stock solution10-50 mMEnsure the final concentration in cell culture is <0.5% to avoid cytotoxicity.
EthanolAlternative for stock solution10-50 mMMay be more cytotoxic to some cell lines than DMSO.

Table 2: Troubleshooting Guide for this compound Precipitation

IssuePotential CauseRecommended Solution
Precipitate forms immediately upon dilution in media Rapid change in solvent polarity.Perform a stepwise serial dilution in the culture medium. Add the stock solution dropwise while vortexing.
Cloudiness or precipitate observed after incubation Concentration exceeds solubility limit.Determine the kinetic solubility in your specific medium (see Protocol 2). Lower the final concentration of this compound.
Interaction with media components.Pre-warm the medium to 37°C before adding the compound. If possible, test with a lower serum concentration.
Inconsistent results between experiments Freeze-thaw cycles of stock solution.Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway of this compound's target and a recommended workflow for preparing this compound for in vitro assays.

FiscalinA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound NK-1R NK-1R (GPCR) This compound->NK-1R Inhibits Substance P Substance P Substance P->NK-1R Activates Gq Gq NK-1R->Gq Activates mTOR_Pathway mTOR Pathway NK-1R->mTOR_Pathway Modulates PLC PLC Gq->PLC DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC PKC DAG->PKC Ca2+ Ca²⁺ IP3->Ca2+ MAPK_Pathway MAPK Pathway (e.g., ERK1/2) PKC->MAPK_Pathway Ca2+->MAPK_Pathway Cellular_Responses Cellular Responses (Proliferation, Inflammation) MAPK_Pathway->Cellular_Responses mTOR_Pathway->Cellular_Responses

Caption: this compound inhibits the NK-1R, blocking downstream signaling.

FiscalinA_Workflow Start Start Weigh_FiscalinA Weigh this compound Powder Start->Weigh_FiscalinA Dissolve_DMSO Dissolve in 100% DMSO (e.g., 10 mM Stock) Weigh_FiscalinA->Dissolve_DMSO Store_Aliquots Aliquot and Store at -20°C/-80°C Dissolve_DMSO->Store_Aliquots Prepare_Working_Sol Prepare Working Solution Store_Aliquots->Prepare_Working_Sol Dilute_in_Media Serially Dilute Stock in Pre-warmed Medium (Final DMSO < 0.5%) Store_Aliquots->Dilute_in_Media Use one aliquot Prewarm_Media Pre-warm Cell Culture Medium to 37°C Prepare_Working_Sol->Prewarm_Media Prewarm_Media->Dilute_in_Media Add_to_Cells Add to Cell Culture for Assay Dilute_in_Media->Add_to_Cells End End Add_to_Cells->End

Caption: Recommended workflow for preparing this compound for in vitro assays.

References

Technical Support Center: Chemical Synthesis of Fiscalin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Fiscalin A.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The total synthesis of this compound, a complex indole alkaloid, presents several significant challenges. Key difficulties include:

  • Stereocontrol: Establishing the correct relative and absolute stereochemistry at multiple chiral centers is a primary hurdle.

  • Quinazoline Core Formation: Construction of the quinazoline or related heterocyclic core often involves multi-step sequences that can be low-yielding.

  • Side Chain Installation: The fully functionalized side chain of this compound can introduce steric hindrance and electronic effects that complicate late-stage reactions. A procedure that is successful on a model system may fail on the more complex, fully functionalized intermediate.[1][2]

  • Purification: The presence of multiple stereoisomers (diastereomers) can make purification by standard chromatographic techniques challenging.[3][4]

  • Protecting Group Strategy: The numerous reactive functional groups necessitate a robust protecting group strategy to ensure chemoselectivity throughout the synthesis.[5][6][7][8][9]

Q2: I am observing low yields in the Pictet-Spengler reaction to form the tetrahydro-β-carboline core. What are the common causes and solutions?

A2: Low yields in the Pictet-Spengler reaction are a common issue. Consider the following troubleshooting steps:

  • Reaction Conditions: This reaction is highly sensitive to pH, temperature, and solvent. Optimization of these parameters is crucial.

  • Substrate Reactivity: The nature of both the tryptamine derivative and the aldehyde or ketone will significantly impact the reaction rate and yield. Electron-donating groups on the indole nucleus generally facilitate the reaction.

  • Side Reactions: Undesired side reactions can compete with the desired cyclization. Careful control of reaction conditions can minimize these.[10][11][12][13]

Q3: How can I improve the separation of this compound diastereomers?

A3: Separating diastereomers of complex molecules like this compound can be challenging. Here are some strategies:

  • Chromatography:

    • Column Choice: Experiment with different stationary phases (e.g., normal phase silica, reverse phase C18, or chiral phases).

    • Solvent System Optimization: A systematic screening of solvent systems with varying polarities and additives (e.g., triethylamine for basic compounds) is recommended.

    • Preparative HPLC: High-performance liquid chromatography (HPLC) often provides better resolution for closely related diastereomers than flash chromatography.[4][14]

  • Crystallization: Diastereomers have different physical properties, including solubility. Attempting fractional crystallization from various solvent systems may lead to the isolation of a pure diastereomer.

Troubleshooting Guides

Guide 1: Low Yield in Late-Stage Side Chain Installation

This guide addresses issues encountered during the attachment of the functionalized side chain to the core structure.

Symptom Possible Cause Suggested Solution
No reaction or incomplete conversion Steric Hindrance: The complex core structure may be sterically hindering the approach of the side chain precursor.- Use a less sterically demanding reagent if possible.- Increase reaction temperature and time (monitor for decomposition).- Employ a more reactive catalyst or coupling agent.
Poor Nucleophilicity/Electrophilicity: The reacting centers on the core or side chain may not be sufficiently reactive.- Modify the functional groups to enhance their reactivity (e.g., convert a carboxylic acid to an acid chloride).- Use a stronger base or acid catalyst to activate the substrate.
Formation of multiple byproducts Lack of Chemoselectivity: Reagents may be reacting with other functional groups on the molecule.- Introduce protecting groups for sensitive functionalities.[5][6][7][8][9]- Utilize milder reaction conditions (lower temperature, less reactive reagents).
Epimerization: Basic or acidic conditions may be causing the loss of stereochemical integrity at adjacent chiral centers.- Screen for milder bases or acids.- Reduce reaction time and temperature.
Guide 2: Challenges in Quinazoline Core Synthesis

This section focuses on troubleshooting the formation of the quinazoline core, a key structural motif in this compound.

Symptom Possible Cause Suggested Solution
Low yield in cyclization step Poor leaving group: The group being displaced during the cyclization may not be sufficiently labile.- Convert the functional group to a better leaving group (e.g., tosylate, mesylate).
Unfavorable ring-closing kinetics: The conformation of the linear precursor may not favor cyclization.- Alter the solvent to promote a more favorable conformation.- Employ high-dilution conditions to minimize intermolecular side reactions.
Decomposition of starting material Harsh reaction conditions: The reagents or temperature used for cyclization may be degrading the starting material.- Screen for milder cyclization reagents.- Reduce the reaction temperature and monitor the reaction closely for completion.

Experimental Protocols

Protocol 1: General Procedure for the Pictet-Spengler Reaction

This protocol provides a general starting point for the synthesis of the tetrahydro-β-carboline core of this compound precursors.

  • Reactant Preparation: Dissolve the tryptamine derivative (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or a mixture of methanol and water) under an inert atmosphere (e.g., nitrogen or argon).

  • Aldehyde/Ketone Addition: Add the aldehyde or ketone (1.0-1.2 eq) to the solution.

  • Acid Catalyst: Introduce a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid, hydrochloric acid, or ytterbium triflate). The optimal acid and concentration should be determined empirically.

  • Reaction Monitoring: Stir the reaction at room temperature or elevated temperature, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a suitable basic solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Note: Reaction times can vary from a few hours to several days. Optimization of solvent, temperature, and catalyst is often necessary.[10][11][12][13]

Protocol 2: General Procedure for Diastereomer Separation by Preparative HPLC

This protocol outlines a general approach for separating diastereomeric mixtures of this compound intermediates.

  • Column Selection: Choose a preparative HPLC column with a suitable stationary phase (e.g., C18 for reverse phase).

  • Method Development: Develop a separation method on an analytical HPLC system first to identify an optimal mobile phase. A common starting point is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid or formic acid.

  • Sample Preparation: Dissolve the diastereomeric mixture in a minimal amount of the initial mobile phase.

  • Injection and Fraction Collection: Inject the sample onto the preparative HPLC system and collect fractions corresponding to the separated diastereomers.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC or TLC to determine their purity. Pool the pure fractions for each diastereomer.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified diastereomers.[4][14]

Data Presentation

Table 1: Hypothetical Optimization of Pictet-Spengler Reaction Conditions
EntryAcid Catalyst (eq)SolventTemperature (°C)Time (h)Yield (%)
1TFA (0.1)CH₂Cl₂252445
2TFA (0.1)CH₃OH252460
3TFA (0.1)CH₃OH/H₂O (4:1)254875
4HCl (0.1)CH₃OH501265
5Yb(OTf)₃ (0.05)CH₃CN252470

This table presents hypothetical data to illustrate the effect of different reaction conditions on the yield of a Pictet-Spengler reaction. Actual results will vary depending on the specific substrates.

Visualizations

FiscalinA_Synthesis_Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_late_stage Late-Stage Functionalization cluster_final Final Product Protected Tryptophan Protected Tryptophan Pictet_Spengler Pictet-Spengler Reaction Protected Tryptophan->Pictet_Spengler Side Chain Precursor Side Chain Precursor Side_Chain_Coupling Side Chain Coupling Side Chain Precursor->Side_Chain_Coupling Quinazoline_Formation Quinazoline Formation Pictet_Spengler->Quinazoline_Formation Quinazoline_Formation->Side_Chain_Coupling Deprotection Deprotection Side_Chain_Coupling->Deprotection Purification Purification (Diastereomer Separation) Deprotection->Purification Fiscalin_A This compound Purification->Fiscalin_A

Caption: General workflow for the chemical synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Incomplete_Conversion Incomplete Conversion? Check_Purity->Incomplete_Conversion Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Concentration) Incomplete_Conversion->Optimize_Conditions Yes Side_Products Side Products Observed? Incomplete_Conversion->Side_Products No Optimize_Conditions->Side_Products Change_Reagents Change Reagents/Catalyst Side_Products->Change_Reagents Yes Protecting_Group Protecting Group Strategy Issue? Side_Products->Protecting_Group No Change_Reagents->Protecting_Group Modify_PG Modify Protecting Groups Protecting_Group->Modify_PG Yes Purification_Loss Loss during Purification? Protecting_Group->Purification_Loss No Modify_PG->Purification_Loss Optimize_Purification Optimize Purification Method Purification_Loss->Optimize_Purification Yes End Improved Yield Purification_Loss->End No Optimize_Purification->End

Caption: Troubleshooting workflow for low reaction yields.

References

Fiscalin A Stability in Solution: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Fiscalin A in solution. This compound, an indole alkaloid with potential neuroprotective and anti-inflammatory properties, can present stability challenges that may impact experimental outcomes. This guide offers practical advice and detailed protocols to mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound stock solution in DMSO has turned yellow. Is it still usable?

A color change in your DMSO stock solution may indicate degradation of this compound. It is recommended to use only freshly prepared solutions for experiments whenever possible. If you must use a previously prepared stock, it is advisable to perform a quick quality check, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to assess the purity of the compound before use.

Q2: I am observing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?

Inconsistent results are a common consequence of compound instability. This compound, like many natural products, can be susceptible to degradation in aqueous solutions, especially at physiological pH and temperature (37°C). It is crucial to minimize the time this compound spends in aqueous media before and during the experiment. Consider preparing fresh dilutions from a DMSO stock immediately before adding them to your assay plates.

Q3: What are the optimal storage conditions for this compound solid and in-solution?

  • Solid Form: this compound powder should be stored in a tightly sealed container at -20°C, protected from light and moisture.

  • In DMSO: Prepare concentrated stock solutions (e.g., 10-20 mM) in anhydrous DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When handling, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

Q4: How long is a this compound stock solution in DMSO stable?

Q5: Can I prepare an aqueous stock solution of this compound?

It is generally not recommended to prepare aqueous stock solutions of this compound for long-term storage due to the high probability of hydrolysis and other degradation pathways in water. If an aqueous solution is required for your experiment, it should be prepared fresh from a DMSO stock and used immediately.

Quantitative Data on the Stability of Structurally Related Indole Alkaloids

Quantitative stability data for this compound is not currently available in the public domain. However, data from studies on other indole alkaloids can provide some insight into their general stability characteristics. The following table summarizes stability data for representative indole alkaloids.

Indole AlkaloidSolventStorage ConditionStabilityReference
YohimbineTrichloromethaneAmbientRelatively stable for 15 days[1](--INVALID-LINK--)
AjmalicineTrichloromethaneAmbientRelatively stable for 15 days[1](--INVALID-LINK--)
Various Indole AlkaloidsTrichloromethaneAmbientUnstable after 1 day[1](--INVALID-LINK--)
Various Indole AlkaloidsChloroform ExtractAmbientGenerally stable over 24 hours[1](--INVALID-LINK--)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stable stock solution of this compound.

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Allow the container of solid this compound to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound using a calibrated analytical balance.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

    • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study of this compound

This protocol provides a framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.

  • Objective: To identify potential degradation products and degradation pathways of this compound under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions. A target degradation of 5-20% is recommended to ensure that the primary degradation products are formed without excessive decomposition.

  • Materials:

    • This compound stock solution (1 mg/mL in a suitable solvent like acetonitrile or methanol)

    • Hydrochloric acid (HCl), 0.1 M

    • Sodium hydroxide (NaOH), 0.1 M

    • Hydrogen peroxide (H₂O₂), 3%

    • HPLC-grade water, acetonitrile, and methanol

    • HPLC system with a UV detector

    • pH meter

    • Thermostatically controlled oven

    • Photostability chamber

  • Procedure:

    • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase to the appropriate concentration for HPLC analysis.

    • Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at 60°C for a specified time. At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

    • Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Keep at room temperature for a specified time, and then analyze by HPLC.

    • Thermal Degradation: Expose the solid this compound and the stock solution to dry heat (e.g., 70°C) in a thermostatically controlled oven for a specified duration. Analyze the samples by HPLC.

    • Photolytic Degradation: Expose the solid this compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Analyze the samples by HPLC.

    • Control Sample: A sample of this compound in the same solvent, kept at room temperature or refrigerated and protected from light, should be analyzed at each time point as a control.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples with the control sample to identify degradation products.

    • Calculate the percentage of degradation of this compound.

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow start Start: this compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (70°C, Solid & Solution) start->thermal photo Photolytic Stress (ICH Q1B) start->photo control Control Sample (RT, Protected from light) start->control analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis evaluation Evaluate Degradation Identify Degradants analysis->evaluation

Workflow for the forced degradation study of this compound.
Inferred Signaling Pathways for this compound Bioactivity

Based on the known anti-inflammatory and neuroprotective effects of this compound and related compounds, the following signaling pathways are likely to be involved.

NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus fiscalin_a This compound ikk IKK Complex fiscalin_a->ikk inhibits stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor (e.g., TLR4) stimulus->receptor receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocates transcription Gene Transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) transcription->cytokines results in

Proposed inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

MAPK_Pathway fiscalin_a This compound mapk MAPK (p38, JNK) fiscalin_a->mapk inhibits stress Cellular Stress / Stimulus mapkkk MAPKKK (e.g., ASK1) stress->mapkkk mapkk MAPKK (e.g., MKK3/6, MKK4/7) mapkkk->mapkk activates mapkk->mapk activates transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors activates inflammation_apoptosis Inflammation / Apoptosis transcription_factors->inflammation_apoptosis leads to

Proposed modulation of the MAPK pathway by this compound.

References

Technical Support Center: Overcoming Fiscalin A Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to Fiscalin A cytotoxicity in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cytotoxicity with this compound in our cancer cell line screening. What are the potential reasons for this?

A1: High cytotoxicity of a compound like this compound in initial screenings can stem from several factors:

  • Intrinsic Compound Activity: this compound may possess potent cytotoxic properties against your specific cell line. This is often the desired outcome in cancer research.

  • High Compound Concentration: The concentrations used may be in a toxic range for the cells. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Always include a vehicle control (solvent only) to assess its effect.

  • Assay Interference: this compound might interfere with the chemistry of your viability assay (e.g., MTT, XTT), leading to inaccurate readings that suggest higher cytotoxicity.

  • Experimental Conditions: Factors such as cell seeding density, incubation time, and medium components can influence the observed cytotoxicity.[1][2]

Q2: How can we differentiate between cytotoxic and cytostatic effects of this compound?

A2: It is important to distinguish whether this compound is killing the cells (cytotoxic) or simply inhibiting their proliferation (cytostatic). This can be achieved by:

  • Cell Counting Assays: Using a method like Trypan Blue exclusion to count viable and non-viable cells over time. A cytotoxic agent will increase the number of non-viable cells, while a cytostatic agent will primarily halt the increase in total cell number.

  • Real-time Cell Analysis: Employing live-cell imaging or impedance-based systems to monitor cell proliferation and morphology in real-time.

  • Clonogenic Survival Assays: This long-term assay assesses the ability of cells to form colonies after transient exposure to the compound, providing a robust measure of cytotoxicity.

Q3: Our viability assay results with this compound are inconsistent. What could be the cause?

A3: Inconsistent results can be frustrating. Common causes include:

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant well-to-well variability.[3]

  • Uneven Cell Seeding: Ensure a homogenous cell suspension and proper mixing before and during seeding to achieve a uniform cell monolayer.[2]

  • Edge Effects: Evaporation from wells on the edge of a microplate can concentrate the compound and media components, leading to higher cytotoxicity in these wells.[4] To mitigate this, consider not using the outer wells for experimental data or ensuring proper humidification.

  • Compound Precipitation: this compound might precipitate out of solution at higher concentrations, leading to non-uniform exposure of cells to the compound.

Q4: Can the formulation of this compound affect its cytotoxicity in our assays?

A4: Yes, the formulation can have a significant impact. The use of excipients, which are generally considered inert substances in a drug formulation, can alter the solubility, stability, and even the biological activity of a compound.[5][6] Some excipients might reduce cytotoxicity by improving solubility and preventing aggregation, while others could potentially exhibit their own cytotoxic effects.[3][5][7] It is advisable to test the cytotoxicity of the excipients alone if you are using a formulated version of this compound.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations of this compound
Potential Cause Troubleshooting Step Expected Outcome
High Cell Sensitivity Test this compound on a panel of cell lines with varying sensitivities.Determine if the observed cytotoxicity is cell-line specific.
Solvent Toxicity Run a vehicle control with a serial dilution of the solvent (e.g., DMSO).Identify the maximum non-toxic concentration of the solvent.
Assay Interference Perform a cell-free assay to see if this compound reacts with the assay reagents.Rule out false-positive results due to chemical interference.[8]
Incorrect Compound Concentration Verify the stock solution concentration and perform fresh dilutions.Ensure accurate dosing of the compound.
Issue 2: High Variability Between Replicate Wells
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Cell Seeding Gently resuspend cells before each aspiration and use a multichannel pipette for seeding.Reduced well-to-well variability in cell number.
Pipetting Inaccuracy Calibrate pipettes regularly and use reverse pipetting for viscous solutions.[3]Improved precision and accuracy of liquid handling.
Edge Effects Fill the outer wells with sterile PBS or media and do not use them for data points.[4]Minimized impact of evaporation on experimental wells.
Compound Precipitation Visually inspect wells for precipitate after adding this compound. Consider using a different solvent or a solubilizing excipient.Homogeneous exposure of cells to the compound.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to obtain a range of final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Assessing the Mechanism of Cell Death (Apoptosis vs. Necrosis)
  • Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Stain the cells with a combination of fluorescent dyes that differentiate between live, apoptotic, and necrotic cells (e.g., Annexin V and Propidium Iodide).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each population.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

experimental_workflow Troubleshooting Workflow for High Cytotoxicity start High Cytotoxicity Observed with this compound check_controls Verify Vehicle and Untreated Controls start->check_controls dose_response Perform Dose-Response and Time-Course check_controls->dose_response Controls OK assay_interference Check for Assay Interference (Cell-Free Assay) dose_response->assay_interference Cytotoxicity Confirmed mechanism_of_death Determine Mechanism of Cell Death (Apoptosis vs. Necrosis) assay_interference->mechanism_of_death No Interference mitigation_strategy Develop Mitigation Strategy mechanism_of_death->mitigation_strategy end Optimized Assay Conditions mitigation_strategy->end

Caption: A logical workflow for troubleshooting high cytotoxicity.

signaling_pathway Generalized Apoptotic Signaling Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway FiscalinA This compound Mitochondria Mitochondria FiscalinA->Mitochondria DeathReceptor Death Receptor FiscalinA->DeathReceptor CytochromeC Cytochrome c Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic pathways modulated by this compound.

References

Technical Support Center: Optimizing Fiscalin A Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding in vivo studies, dosage, and specific signaling pathways for "Fiscalin A" is not widely available in public research databases. This technical support center provides a generalized framework and best-practice guidelines for a hypothetical compound with this name, based on established principles of preclinical in vivo research and drug development. The provided data and protocols are illustrative examples.

Troubleshooting Guide

This guide addresses common challenges researchers may face during in vivo experiments with novel compounds like this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
High variability in animal response to this compound Inconsistent formulation, improper dosing technique, biological variability.- Formulation: Ensure the this compound formulation is stable and homogenous. For suspensions, use consistent resuspension methods before each dose. - Dosing Technique: Verify that oral gavage or other administration routes are performed accurately and consistently by trained personnel.[1] - Animal Cohorts: Increase the number of animals per group to better understand the mean pharmacokinetic profile and its variability.[1]
Poor in vivo efficacy despite good in vitro activity Low bioavailability, rapid metabolism (first-pass effect), or poor formulation.- Bioavailability Assessment: Conduct pharmacokinetic (PK) studies to determine the concentration of this compound in plasma over time. - Formulation Optimization: Consider particle size reduction (micronization/nanonization), amorphous solid dispersions, or lipid-based formulations to improve solubility and absorption.[1] - Route of Administration: If oral bioavailability is low, explore alternative routes such as intraperitoneal (IP) or intravenous (IV) injection.
Observed toxicity or adverse effects at presumed therapeutic doses Off-target effects, metabolite toxicity, or exceeding the maximum tolerated dose (MTD).- Dose-Response Relationship: Establish a clear relationship between the dose and both efficacy and toxicity.[2] - MTD Study: Conduct a formal MTD study to identify the highest dose that does not cause unacceptable toxicity. - Metabolite Profiling: Investigate the metabolic profile of this compound to identify any potentially toxic metabolites.[3]
Inconsistent tumor growth inhibition in xenograft models Issues with tumor cell implantation, variable tumor take rates, or host immune response.- Cell Line Authentication: Ensure the cancer cell line used is not contaminated and is validated.[4] - Implantation Technique: Standardize the cell implantation procedure to ensure consistent tumor establishment. - Animal Model Selection: Choose an appropriate animal model, considering the immune status (e.g., immunocompromised mice for human xenografts).[5]

Frequently Asked Questions (FAQs)

Q1: How should I determine the starting dose for my first in vivo efficacy study with this compound?

A1: The starting dose for a first-in-human (FIH) or pivotal preclinical study is often determined based on data from nonclinical toxicology and pharmacology studies.[6] Key approaches include:

  • No Observed Adverse Effect Level (NOAEL): The highest dose from toxicology studies that does not produce any significant adverse effects. The human equivalent dose (HED) can be calculated from the NOAEL using allometric scaling.[6]

  • Pharmacologically Active Dose (PAD): The dose range that shows the desired biological effect in preclinical models.[6][7]

  • Minimal Anticipated Biological Effect Level (MABEL): The lowest dose expected to produce a biological effect.[6]

It is recommended to start with a dose lower than the predicted efficacious dose to ensure safety and escalate from there.

Q2: What is the best way to formulate this compound for oral administration in mice?

A2: For poorly soluble compounds like many natural products, a common formulation strategy involves creating a suspension or solution in a vehicle that enhances solubility and stability. A widely used vehicle for oral gavage in mice is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), and a solubilizing agent like ethanol. For example, a solvent comprising 50% DMSO, 40% PEG300, and 10% ethanol has been shown to be effective for oral administration of some compounds in mice.[5][8] It is crucial to assess the stability of this compound in the chosen vehicle over the duration of the experiment.[1]

Q3: My results are not reproducible between experiments. What could be the cause?

A3: Lack of reproducibility can stem from several factors. Methodological parameters such as cell density (for tumor models) and solvent concentrations can significantly impact results.[9] It is also important to maintain consistency in the experimental conditions, including the timing of treatments and tissue harvesting, as many biological processes follow circadian rhythms.[9] Ensure that all reagents are of high quality and that the experimental protocols are followed precisely in every iteration of the experiment.

Q4: How can I investigate the mechanism of action of this compound in vivo?

A4: To investigate the mechanism of action in vivo, you can collect tumor and tissue samples from treated animals for various analyses. This can include:

  • Immunohistochemistry (IHC): To examine the expression and localization of key proteins in the target tissue.

  • Western Blotting: To quantify the levels of specific proteins in signaling pathways of interest.

  • Gene Expression Analysis (e.g., RT-qPCR or RNA-seq): To measure changes in gene transcription following treatment. By analyzing these molecular changes, you can start to build a picture of the signaling pathways modulated by this compound.

Data Presentation

Table 1: Hypothetical Dose-Range Finding Study for this compound in a Mouse Xenograft Model
Dosage (mg/kg, oral) Tumor Growth Inhibition (%) Average Body Weight Change (%) Observed Toxicity
Vehicle Control0+5.2None
1015.3+4.8None
2535.8+3.1None
5062.1-2.5Mild lethargy
10075.4-10.2Significant lethargy, ruffled fur
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
Parameter Oral Administration (50 mg/kg) Intravenous Administration (10 mg/kg)
Cmax (µg/mL)2.515.8
Tmax (h)2.00.1
AUC (0-t) (µg·h/mL)12.325.6
Half-life (t1/2) (h)4.13.8
Bioavailability (%)15.2-

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study of this compound in Mice
  • Animal Model: Use a common mouse strain (e.g., C57BL/6 or BALB/c), with 3-5 mice per group.

  • Dose Selection: Based on preliminary toxicity data, select a range of 5-7 doses of this compound.

  • Administration: Administer this compound daily for 14 consecutive days via the intended clinical route (e.g., oral gavage).

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.

  • Endpoint: The MTD is defined as the highest dose that results in no more than a 10% loss of body weight and no signs of significant clinical toxicity.

  • Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis to identify any target organ toxicities.

Protocol 2: Tumor Xenograft Efficacy Study
  • Cell Culture: Culture the chosen human cancer cell line under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x length x width²).

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses, positive control).

  • Dosing: Administer the treatments as per the study design (e.g., daily oral gavage for 21 days).

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size. Efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the vehicle control group.

Signaling Pathway Diagrams

G Figure 1: Hypothetical this compound Experimental Workflow cluster_preclinical Preclinical Evaluation cluster_invivo In Vivo Efficacy in_vitro In Vitro Studies (Cytotoxicity, Mechanism) formulation Formulation Development in_vitro->formulation mtd_study Maximum Tolerated Dose (MTD) Study formulation->mtd_study xenograft Tumor Xenograft Model mtd_study->xenograft pk_pd Pharmacokinetics/Pharmacodynamics (PK/PD) xenograft->pk_pd data_analysis Data Analysis & Dose Selection pk_pd->data_analysis

Caption: A simplified workflow for the in vivo optimization of this compound.

G Figure 2: Potential this compound Inhibition of the PI3K/Akt/mTOR Pathway fiscalin_a This compound mtor mTOR fiscalin_a->mtor Inhibition pi3k PI3K akt Akt pi3k->akt akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: this compound may inhibit the PI3K/Akt/mTOR signaling pathway.

References

Fiscalin A experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address experimental variability and reproducibility when working with Fiscalin A.

Quick Navigation

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound should be dissolved in high-purity dimethyl sulfoxide (DMSO) to create a stock solution.[1][2] For cell-based assays, this stock solution is then further diluted in the appropriate culture medium.[3]

Q2: What is the maximum final concentration of DMSO that should be used in cell culture experiments?

A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, and ideally at 0.1% or less.[2][3] Always include a vehicle control (medium with the same final DMSO concentration as the experimental wells) to account for any effects of the solvent itself.[3]

Q3: How should I store this compound powder and stock solutions?

A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1][3]

Q4: I am seeing significant variability in my IC50 values for this compound. What are the common causes?

A4: Variability in IC50 values is a common issue in natural product research.[4] Key factors include:

  • Cell Density: The initial number of cells seeded can significantly impact results. Ensure you have established a linear growth curve for your cell line and are plating an optimal cell density.

  • Compound Stability: this compound may degrade in solution. Use freshly prepared dilutions from a properly stored stock solution for each experiment.

  • DMSO Concentration: Inconsistent final DMSO concentrations across wells can affect cell viability.

  • Assay Incubation Time: The duration of drug exposure and the timing of reagent addition (e.g., MTT) must be kept consistent.[5]

  • Cell Line Health: Use cells with a low passage number and ensure they are in the exponential growth phase.

Q5: Does this compound have known off-target effects?

A5: While specific off-target effects for this compound are not extensively documented, like many bioactive molecules, it may interact with unintended molecular targets.[6] Research on fiscalin derivatives has shown they can modulate the activity of efflux pumps like P-glycoprotein (P-gp), which could be considered an off-target effect depending on the experimental context.[4][7]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments with this compound.

Problem 1: Low or No Cytotoxicity Observed in MTT / Viability Assays
  • Question: I've treated my cells with this compound, but the MTT assay shows high cell viability even at high concentrations. What could be wrong?

  • Answer:

    • Check Compound Solubility: Visually inspect your diluted this compound in the culture medium for any signs of precipitation. Poor solubility is a common issue with hydrophobic natural products. If precipitation is observed, consider preparing fresh dilutions or slightly increasing the final DMSO concentration (while staying below toxic levels).

    • Verify Cell Health and Density: Ensure your cells are healthy and metabolically active. Cells with low metabolic rates, such as those that are quiescent or senescent, will reduce MTT at a lower rate.[8] Also, confirm that the cell density is within the linear range of the assay.

    • Confirm Reagent Viability: The MTT reagent is light-sensitive and can degrade. If the reagent solution appears blue-green instead of yellow, it is contaminated or degraded and should be discarded.[9]

    • Optimize Incubation Time: The required incubation time with the MTT reagent can vary between cell types (typically 2-4 hours). If you see no visible purple formazan crystals in your control wells, you may need to increase the incubation time.

    • Include a Positive Control: Always use a compound known to be toxic to your cell line (e.g., staurosporine, doxorubicin) as a positive control. This helps confirm that the assay itself is working correctly.[8]

Problem 2: High Variability Between Replicate Wells
  • Question: My absorbance readings in the MTT assay have a high standard deviation between replicate wells. How can I improve reproducibility?

  • Answer:

    • Ensure Complete Solubilization of Formazan Crystals: After adding the solubilization solution (e.g., DMSO or an acidified isopropanol solution), ensure all purple crystals are fully dissolved. Incomplete dissolution is a major source of variability. Place the plate on an orbital shaker for at least 15 minutes and visually inspect the wells before reading.[5][10]

    • Standardize Pipetting Technique: When adding reagents or aspirating media, be gentle and consistent to avoid cell loss, especially with adherent cell lines.[5] Uneven cell seeding is also a common culprit; ensure you have a homogenous cell suspension before plating.

    • Mitigate Edge Effects: Wells on the outer edges of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS to maintain humidity.

    • Check for Contamination: Bacterial or yeast contamination can alter the pH of the medium and affect cell metabolism, leading to erratic results. Inspect plates for signs of contamination before adding reagents.[9]

Problem 3: Western Blot Shows No Change in p-Akt Levels
  • Question: I treated my cells with this compound, expecting to see a decrease in Akt phosphorylation, but my Western blot shows no change. What should I check?

  • Answer:

    • Optimize Treatment Time and Concentration: The effect of this compound on the PI3K/Akt pathway may be time and concentration-dependent. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) and a dose-response experiment to identify the optimal conditions for observing a change in p-Akt levels.

    • Ensure Proper Sample Preparation: Use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins. Keep samples on ice throughout the preparation process.[11]

    • Verify Antibody Performance: Confirm that your primary antibodies for both phospho-Akt (p-Akt) and total Akt (t-Akt) are validated and working correctly. Run a positive control lysate (e.g., from cells treated with a known PI3K inhibitor like LY294002) to ensure the antibodies can detect changes in phosphorylation.[12][13]

    • Check Protein Loading: After blotting for p-Akt, strip the membrane and re-probe for t-Akt. The ratio of p-Akt to t-Akt is the critical measurement. Also, probe for a housekeeping protein (e.g., β-actin or GAPDH) to confirm equal protein loading across all lanes.[11]

Quantitative Data Summary

While comprehensive IC50 data for this compound across multiple cancer cell lines is limited in publicly available literature, the following table summarizes cytotoxicity data for various fiscalin derivatives in the human neuroblastoma cell line SH-SY5Y, as determined by the neutral red uptake assay.[7] This data highlights the potential for variability based on minor structural changes and provides a baseline for expected potency in a neuronal cell model.

Compound24h Exposure (% of Control)48h Exposure (% of Control)Notes
Fiscalin 1a (25 µM) ~95%~85%Showed significant neuroprotective effect against MPP+-induced cytotoxicity.[4][7]
Fiscalin 1b (25 µM) ~100%~90%Showed significant neuroprotective effect against both MPP+ and iron (III)-induced cytotoxicity.[4][7]
Fiscalin 1c (50 µM) ~70%~45%Exhibited higher cytotoxicity compared to 1a and 1b.
Fiscalin 12 (25 µM) ~70%~55%Showed moderate cytotoxicity at 24h and 48h.
Fiscalin 14 (25 µM) ~75%~60%Showed moderate cytotoxicity at 24h and 48h.

Data is estimated from graphical representations in the source publication and presented as approximate percentage of viable cells compared to a vehicle control.[7] For precise values, refer to the original publication.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound powder (Molecular Weight: 473.5 g/mol )

    • Anhydrous, high-purity DMSO

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes or amber vials

  • Calculation:

    • To prepare 1 mL of a 10 mM stock solution, weigh out 4.735 mg of this compound powder.

    • Calculation: Mass (mg) = 10 mmol/L × 0.001 L × 473.5 g/mol × 1000 mg/g = 4.735 mg

  • Procedure:

    • Accurately weigh 4.735 mg of this compound powder and place it in a sterile vial.

    • Add 1 mL of high-purity DMSO to the vial.

    • Vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage.[1]

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol provides a general method for assessing the effect of this compound on the viability of adherent cancer cells.

  • Cell Plating:

    • Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.[5]

  • Compound Treatment:

    • Prepare serial dilutions of this compound from your DMSO stock solution in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.

    • Include "vehicle control" wells (containing medium with the same final DMSO concentration) and "untreated control" wells (containing medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter sterilize this solution.[10]

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the attached cells.

    • Add 100 µL of a solubilization solution (e.g., 100% DMSO or 0.04 N HCl in isopropanol) to each well.[5]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[10]

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm or higher if available.[10]

    • Calculate cell viability as a percentage relative to the vehicle control.

Protocol 3: Western Blot for p-Akt and Total Akt

This protocol details the detection of changes in Akt phosphorylation at Ser473 following this compound treatment.

  • Cell Lysis:

    • Plate and treat cells with this compound for the desired time and concentration in 6-well plates.

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.[11]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer and 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load 20-40 µg of protein per lane onto an SDS-PAGE gel (e.g., 10% polyacrylamide).

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or 5% BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[15]

    • Incubate the membrane with the primary antibody for phospho-Akt (Ser473) diluted in 5% BSA in TBS-T overnight at 4°C with gentle agitation.[15]

    • Wash the membrane three times for 5-10 minutes each with TBS-T.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBS-T.

  • Detection and Re-probing:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

    • To probe for total Akt, strip the membrane using a stripping buffer, re-block, and then incubate with the primary antibody for total Akt.[11] This allows for the normalization of p-Akt signal to the total amount of Akt protein.

Signaling Pathways and Workflows

Proposed Signaling Pathway for this compound

Based on evidence from similar flavonoid compounds, this compound is hypothesized to induce apoptosis by inhibiting the PI3K/Akt signaling pathway.[13][16][17] This pathway is a critical regulator of cell survival, and its inhibition can lead to the activation of pro-apoptotic proteins and subsequent cell death.

FiscalinA_Pathway cluster_membrane Cell Membrane GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Akt->pAkt pBad p-Bad (Inactive) pAkt->pBad Phosphorylates (Inactivates Bad) FiscalinA This compound FiscalinA->PI3K Inhibits Bad Bad Bad->pBad Bcl2 Bcl-2 Bad->Bcl2 Inhibits pBad->Bcl2 Releases Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Proposed mechanism of this compound-induced apoptosis via PI3K/Akt pathway inhibition.

Experimental Workflow: Cytotoxicity Screening

This diagram outlines the standard workflow for determining the IC50 value of this compound.

Cytotoxicity_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock seed_cells Seed Cells in 96-Well Plate start->seed_cells prep_dilutions Prepare Serial Dilutions of this compound in Medium prep_stock->prep_dilutions incubate1 Incubate 24h (Cell Adhesion) seed_cells->incubate1 treat_cells Treat Cells with Dilutions (Include Vehicle Control) incubate1->treat_cells prep_dilutions->treat_cells incubate2 Incubate 24-72h (Drug Exposure) treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Calculate % Viability & Determine IC50 read_plate->analyze end End analyze->end

Caption: Standard experimental workflow for determining this compound cytotoxicity using an MTT assay.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for troubleshooting inconsistent results in viability assays.

Troubleshooting_Logic start Inconsistent or Unexpected Results check_compound Check Compound Prep start->check_compound check_assay Check Assay Procedure start->check_assay check_cells Check Cell Culture start->check_cells solubility Precipitate in medium? check_compound->solubility controls Positive/Vehicle controls look OK? check_assay->controls contamination Contamination visible? check_cells->contamination remake_dilutions Remake dilutions fresh. Consider co-solvent. solubility->remake_dilutions Yes storage Stock stored correctly? (aliquoted, -80°C) solubility->storage No new_stock Prepare new stock from powder. storage->new_stock No reagent_issue Reagent issue. (e.g., old MTT) controls->reagent_issue No variability High variability between replicates? controls->variability Yes pipetting Review pipetting. Check for complete dissolution. variability->pipetting Yes discard_culture Discard culture. Use fresh cells. contamination->discard_culture Yes density Cell density in linear range? contamination->density No reoptimize_density Re-run cell titration experiment. density->reoptimize_density No

Caption: A decision tree for troubleshooting common issues in this compound viability assays.

References

Technical Support Center: Refining Fiscalin A Purification Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of Fiscalin A, a prenylated indole alkaloid with significant biological activity. The information is tailored for researchers in natural product chemistry, drug discovery, and related fields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a prenylated indole alkaloid, a class of secondary metabolites known for their diverse biological activities. It is primarily produced by fungi, notably Neosartorya fischeri (also known as Aspergillus fischeri). These fungi can be isolated from various environments, including marine sediments and as endophytes in plants.

Q2: What are the general steps for purifying this compound?

The purification of this compound typically involves a multi-step process that includes:

  • Extraction: The fungal biomass is extracted with an organic solvent to isolate the crude secondary metabolites.

  • Fractionation: The crude extract is then partitioned or subjected to column chromatography to separate compounds based on polarity.

  • Purification: High-performance liquid chromatography (HPLC) is often used for the final purification of this compound to achieve high purity.

  • Purity Assessment: The purity of the isolated this compound is confirmed using analytical techniques such as HPLC and spectroscopy.

Q3: What are some common challenges in this compound purification?

Researchers may encounter several challenges, including low yields of this compound, co-elution with structurally similar impurities, and degradation of the compound during the purification process. The troubleshooting guides below provide detailed solutions to these common problems.

Troubleshooting Guides

Problem 1: Low Yield of this compound in the Crude Extract
Possible Cause Recommended Solution
Inefficient Extraction Solvent The choice of solvent is critical for maximizing the extraction of this compound. Different solvents will have varying efficiencies based on the polarity of this compound. It is recommended to perform small-scale trial extractions with a range of solvents to determine the optimal choice.
Incomplete Cell Lysis Fungal cell walls can be robust. Ensure thorough grinding of the fungal mycelia (e.g., with liquid nitrogen) before extraction to maximize solvent penetration and release of intracellular metabolites.
Suboptimal Fermentation Conditions The production of secondary metabolites like this compound is highly dependent on the fungal growth conditions. Optimize fermentation parameters such as media composition, pH, temperature, and incubation time to enhance the production of this compound.
Problem 2: Co-elution of Impurities with this compound during Chromatography
Possible Cause Recommended Solution
Similar Polarity of Impurities This compound may have a similar polarity to other co-occurring fungal metabolites, such as other alkaloids or polyketides, leading to overlapping peaks in chromatography.[1]
Inappropriate Stationary Phase The choice of stationary phase in your chromatography column is crucial. If using a normal-phase silica gel column, consider switching to a reverse-phase C18 column or a different type of stationary phase like Sephadex LH-20, which separates based on size and polarity.
Non-Optimal Mobile Phase Gradient A poorly optimized mobile phase gradient can result in inadequate separation. Experiment with different gradient profiles, including shallower gradients around the elution time of this compound, to improve resolution.
Problem 3: Degradation of this compound During Purification
Possible Cause Recommended Solution
pH Instability Alkaloids like this compound can be sensitive to pH.[2][3][4] Avoid strongly acidic or basic conditions during extraction and purification. Use buffered solutions where necessary to maintain a neutral or slightly acidic pH.
Temperature Sensitivity Prolonged exposure to high temperatures can lead to the degradation of complex natural products.[2][5] Perform extraction and chromatography at room temperature or below if possible. Evaporate solvents under reduced pressure at a low temperature.
Light Sensitivity Some complex organic molecules are susceptible to photodegradation. Protect your samples from direct light by using amber-colored glassware or by covering your flasks and columns with aluminum foil.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents
Solvent Solubility Notes
Methanol HighA good solvent for initial extraction from fungal biomass.
Ethyl Acetate HighCommonly used for liquid-liquid extraction and as a mobile phase component in chromatography.[6]
Hexane LowUseful for removing nonpolar impurities like lipids from the crude extract.[7]
Water LowThis compound is poorly soluble in water, a property that can be exploited in liquid-liquid partitioning steps.

Note: This data is qualitative and based on the general behavior of similar alkaloids. It is highly recommended to perform specific solubility tests for your particular extract.

Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation of this compound from Neosartorya fischeri
  • Fungal Culture: Cultivate Neosartorya fischeri in a suitable liquid or solid medium to promote the production of secondary metabolites.

  • Harvesting: After an appropriate incubation period, harvest the fungal mycelia by filtration.

  • Drying and Grinding: Lyophilize (freeze-dry) the mycelia and then grind it into a fine powder.

  • Extraction:

    • Suspend the fungal powder in methanol (e.g., 1:10 w/v).

    • Extract at room temperature with agitation for 24-48 hours.

    • Repeat the extraction process two to three times to ensure complete extraction.

    • Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Solvent Partitioning (Liquid-Liquid Extraction):

    • Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform a liquid-liquid extraction against hexane to remove nonpolar compounds.

    • Separate the hexane layer (containing nonpolar impurities) from the methanol/water layer.

    • Further extract the methanol/water layer with ethyl acetate. The this compound is expected to partition into the ethyl acetate layer.

    • Collect the ethyl acetate layer and evaporate the solvent to yield a fraction enriched with this compound.

Mandatory Visualizations

Diagram 1: General Workflow for this compound Purification

FiscalinA_Purification_Workflow cluster_0 Extraction & Fractionation cluster_1 Purification & Analysis FungalCulture Fungal Culture (Neosartorya fischeri) Extraction Extraction (Methanol) FungalCulture->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (Hexane/EtOAc) CrudeExtract->Partitioning EnrichedFraction Enriched this compound Fraction Partitioning->EnrichedFraction ColumnChromatography Column Chromatography (Silica/ODS) EnrichedFraction->ColumnChromatography HPLC Preparative HPLC ColumnChromatography->HPLC PureFiscalinA Pure this compound HPLC->PureFiscalinA Analysis Purity Analysis (Analytical HPLC, NMR, MS) PureFiscalinA->Analysis

Caption: A generalized workflow for the purification of this compound from fungal culture.

Diagram 2: Troubleshooting Logic for Low this compound Yield

Low_Yield_Troubleshooting cluster_extraction Extraction Issues cluster_culture Culture Issues Start Low this compound Yield CheckExtraction Check Extraction Protocol Start->CheckExtraction CheckCulture Check Fungal Culture Conditions Start->CheckCulture Solvent Inefficient Solvent? CheckExtraction->Solvent Lysis Incomplete Cell Lysis? CheckExtraction->Lysis Media Suboptimal Media? CheckCulture->Media Conditions Incorrect Growth Conditions? CheckCulture->Conditions ActionSolvent ActionSolvent Solvent->ActionSolvent Action: Test different solvents ActionLysis ActionLysis Lysis->ActionLysis Action: Improve grinding/sonication ActionMedia ActionMedia Media->ActionMedia Action: Optimize media components ActionConditions ActionConditions Conditions->ActionConditions Action: Adjust pH, temp, time

Caption: A troubleshooting decision tree for addressing low yields of this compound.

References

Technical Support Center: Enhancing the Bioavailability of Fiscalin A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the bioavailability of Fiscalin A and its derivatives.

Frequently Asked Questions (FAQs)

A list of common questions regarding the experimental challenges and underlying mechanisms when working with this compound derivatives.

Question IDQuestionAnswer
FAQ-001My this compound derivative shows poor oral bioavailability in preclinical trials. What are the likely causes?Poor oral bioavailability of this compound derivatives can stem from several factors. These compounds, like many alkaloids, may exhibit low aqueous solubility, limiting their dissolution in gastrointestinal fluids. Furthermore, they may be subject to efflux by transporters like P-glycoprotein (P-gp), which actively pumps the drug out of intestinal cells and back into the lumen, reducing net absorption.[1][2][3] First-pass metabolism in the gut wall or liver can also significantly reduce the amount of drug reaching systemic circulation.
FAQ-002How can I improve the solubility of my this compound derivative?Several formulation strategies can be employed. Particle size reduction through micronization or nanocrystal technology increases the surface area for dissolution.[4] Solid dispersions, where the drug is dispersed in a polymer matrix, can enhance solubility and dissolution rate.[4] Other approaches include complexation with cyclodextrins, or formulating the derivative in a lipid-based system like a self-emulsifying drug delivery system (SEDDS).[5]
FAQ-003Some of my this compound derivatives are identified as P-glycoprotein (P-gp) substrates. How does this affect bioavailability and what can be done?P-gp is an efflux pump that can significantly limit the absorption of its substrates.[1][2][3] If a this compound derivative is a P-gp substrate, it will be actively transported out of the intestinal epithelial cells, leading to low permeability and poor bioavailability. To counteract this, you could co-administer a known P-gp inhibitor. Alternatively, some this compound derivatives themselves have been shown to inhibit P-gp, which could be a beneficial characteristic to screen for in your library of compounds.[1][2][3]
FAQ-004What in vitro models are suitable for screening the permeability of this compound derivatives?The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[6][7][8] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium. It can be used to determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A high B-A/A-B efflux ratio can indicate the involvement of active transporters like P-gp.[7]
FAQ-005Are there any known signaling pathways affected by this compound derivatives that could influence their own bioavailability?While the direct signaling pathways regulating this compound bioavailability are not fully elucidated, some derivatives have been shown to modulate the activity of P-glycoprotein (P-gp).[1][2][3] P-gp expression and activity can be regulated by various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. Therefore, if a this compound derivative interacts with these pathways, it could indirectly influence its own transport and bioavailability.

Troubleshooting Guides

Issue: Low Permeability in Caco-2 Assay
SymptomPossible CauseSuggested Solution
Low A-B Papp value despite good solubility.The compound may be a substrate for efflux transporters like P-gp.Conduct a bidirectional permeability assay (A-B and B-A). A high efflux ratio (Papp B-A / Papp A-B > 2) suggests active efflux.[7] Consider co-incubating with a known P-gp inhibitor (e.g., verapamil) to see if the A-B permeability increases.
High variability in Papp values between experiments.Inconsistent Caco-2 monolayer integrity.Regularly measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers to ensure they are confluent and have formed tight junctions before each experiment. Only use monolayers with TEER values within your established acceptable range.[9][7]
Compound recovery is low.The compound may be binding to the plastic of the assay plates or metabolizing in the Caco-2 cells.Use low-binding plates for your assay. To check for metabolism, analyze the cell lysate and both apical and basolateral media for the parent compound and potential metabolites using LC-MS/MS.
Issue: Inconsistent In Vivo Pharmacokinetic Data
SymptomPossible CauseSuggested Solution
High inter-individual variability in plasma concentrations.Poor and variable absorption due to low solubility.Improve the formulation to enhance solubility and dissolution. Consider a nanoparticle formulation or a lipid-based delivery system to improve the consistency of absorption.[10][11]
Low Cmax and AUC after oral administration compared to IV administration.Poor absorption and/or high first-pass metabolism.Investigate the role of efflux transporters by co-administering a P-gp inhibitor. To assess first-pass metabolism, conduct in vitro metabolism studies using liver microsomes or hepatocytes.
The compound is detected in feces but not in plasma.The compound has very low permeability and is not being absorbed.Re-evaluate the physicochemical properties of the compound. Consider prodrug strategies to improve its permeability characteristics.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how to structure and compare results from bioavailability enhancement experiments for this compound derivatives.

Table 1: In Vitro Permeability of this compound Derivatives in Caco-2 Cells

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)
This compound0.5 ± 0.15.2 ± 0.810.4
Derivative 12.1 ± 0.34.5 ± 0.62.1
Derivative 23.5 ± 0.43.8 ± 0.51.1
Derivative 3 (P-gp Inhibitor)4.2 ± 0.52.1 ± 0.30.5

Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationDose (mg/kg, oral)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Bioavailability (%)
This compound (Aqueous Suspension)1050 ± 122250 ± 602
This compound (Nanoparticle)10250 ± 4511500 ± 21012
This compound (SEDDS)10400 ± 7012200 ± 35018

Experimental Protocols

Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the TEER of the monolayers using an EVOM2™ epithelial voltohmmeter. Only use monolayers with a TEER value above 250 Ω·cm².

  • Dosing Solution Preparation: Prepare a 10 µM dosing solution of the this compound derivative in transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Permeability Assay (A-B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (B-A):

    • Add the dosing solution to the basolateral (B) chamber and fresh transport buffer to the apical (A) chamber.

    • Collect samples from the apical chamber at the same time points.

  • Sample Analysis: Quantify the concentration of the this compound derivative in the collected samples using a validated LC-MS/MS method.

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (250-300 g). House the animals in a controlled environment with a 12-h light/dark cycle and provide food and water ad libitum. Fast the rats overnight before dosing.

  • Formulation Administration:

    • Oral (PO): Administer the this compound derivative formulation (e.g., aqueous suspension, nanoparticle formulation, or SEDDS) via oral gavage.

    • Intravenous (IV): Administer a solution of the this compound derivative in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of the this compound derivative in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis with software such as Phoenix WinNonlin®.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_absorption Intestinal Lumen to Bloodstream This compound Derivative This compound Derivative Intestinal Epithelial Cell Apical Membrane Intracellular Space Basolateral Membrane This compound Derivative->Intestinal Epithelial Cell:f0 Passive Diffusion Intestinal Epithelial Cell:f1->Intestinal Epithelial Cell:f0 Intestinal Epithelial Cell:f1->Intestinal Epithelial Cell:f2 Bloodstream Bloodstream Intestinal Epithelial Cell:f2->Bloodstream Absorption

Caption: Drug absorption and efflux pathway.

G cluster_workflow Bioavailability Enhancement Workflow Poorly Soluble this compound Derivative Poorly Soluble this compound Derivative Formulation Development Formulation Development Poorly Soluble this compound Derivative->Formulation Development Nanoparticles, SEDDS, Solid Dispersions In Vitro Screening In Vitro Screening Formulation Development->In Vitro Screening Solubility, Dissolution, Caco-2 Permeability In Vivo PK Studies In Vivo PK Studies In Vitro Screening->In Vivo PK Studies Promising Formulations Lead Formulation Lead Formulation In Vivo PK Studies->Lead Formulation Optimized Bioavailability

Caption: Formulation development workflow.

G cluster_pgp P-gp Modulation by this compound Derivatives This compound Derivative This compound Derivative P-glycoprotein (P-gp) P-glycoprotein (P-gp) This compound Derivative->P-glycoprotein (P-gp) Inhibition/Activation Intracellular Drug Concentration Intracellular Drug Concentration This compound Derivative->Intracellular Drug Concentration Direct Effect Drug Efflux Drug Efflux P-glycoprotein (P-gp)->Drug Efflux Increases Drug Efflux->Intracellular Drug Concentration Decreases

Caption: P-glycoprotein modulation logic.

References

Validation & Comparative

Unveiling the Neuroprotective Potential of Fiscalin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of available data on Fiscalin A, a natural compound derived from fungi, showcases its promising neuroprotective properties. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's efficacy, supported by experimental data and detailed protocols, to facilitate further investigation into its therapeutic potential for neurodegenerative diseases.

This compound: A Shield Against Neuronal Insults

This compound and its derivatives have demonstrated significant neuroprotective effects in preclinical studies. Research highlights their ability to protect neuronal cells from toxins that mimic the pathological processes observed in neurodegenerative disorders.

Key Protective Effects:
  • Protection against MPP+-induced Cytotoxicity: Several Fiscalin derivatives have shown a significant protective effect against cytotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin commonly used to model Parkinson's disease in vitro.[1][2]

  • Protection against Iron (III)-induced Cytotoxicity: Certain Fiscalin derivatives have also exhibited protective effects against cytotoxicity induced by iron (III), which is implicated in the oxidative stress characteristic of various neurodegenerative diseases.[1][2]

  • Modulation of P-glycoprotein (P-gp) Activity: Some Fiscalin derivatives have been found to inhibit or activate P-glycoprotein, an important transporter protein at the blood-brain barrier that can influence the entry and exit of various substances, including toxins and therapeutic agents, in the brain.[1][2]

Comparative Analysis of Neuroprotective Efficacy

To provide a clear perspective on the neuroprotective potential of this compound, the following tables summarize the quantitative data from key in vitro studies. These studies utilized the human neuroblastoma SH-SY5Y cell line, a widely accepted model for neurodegenerative disease research.

Table 1: Neuroprotective Effect of Fiscalin Derivatives against MPP+-induced Cytotoxicity in SH-SY5Y Cells

Fiscalin DerivativeConcentration (µM)% Increase in Cell Viability (compared to MPP+ alone)
Fiscalin 1a 10Significant protective effect
25Significant protective effect
Fiscalin 1b 10Significant protective effect
25Significant protective effect

Data extracted from "Fiscalin Derivatives as Potential Neuroprotective Agents". The study reported a significant protective effect but did not provide specific percentage increases in cell viability in the main text. The data indicates a statistically significant difference compared to cells treated with MPP+ alone.[1][2]

Table 2: Neuroprotective Effect of Fiscalin Derivatives against Iron (III)-induced Cytotoxicity in SH-SY5Y Cells

Fiscalin DerivativeConcentration (µM)% Increase in Cell Viability (compared to Iron (III) alone)
Fiscalin 1b 10 & 25Protective effect
Fiscalin 2b 10 & 25Protective effect
Fiscalin 4 10Protective effect
Fiscalin 5 10Protective effect

Data extracted from "Fiscalin Derivatives as Potential Neuroprotective Agents". The study reported a protective effect but did not provide specific percentage increases in cell viability in the main text. The data indicates a statistically significant difference compared to cells treated with Iron (III) alone.[1][2]

Table 3: Modulation of P-glycoprotein (P-gp) Transport Activity by Fiscalin Derivatives in SH-SY5Y Cells

Fiscalin DerivativeConcentration (µM)Effect on P-gp Activity
Fiscalin 4 10 & 25Significant Inhibition
Fiscalin 5 10 & 25Significant Inhibition
Fiscalin 1c 10 & 25Modest Increase
Fiscalin 2a 10 & 25Modest Increase
Fiscalin 2b 10 & 25Modest Increase
Fiscalin 6 10 & 25Modest Increase
Fiscalin 11 10 & 25Modest Increase

Data extracted from "Fiscalin Derivatives as Potential Neuroprotective Agents".[1][2]

Understanding the Mechanism: Potential Signaling Pathways

While the precise signaling pathways modulated by this compound for its neuroprotective effects are still under investigation, it is hypothesized that it may act through established neuroprotective cascades. Many natural compounds with neuroprotective properties exert their effects by modulating pathways such as the PI3K/Akt and Nrf2 signaling pathways, which are crucial for cell survival and antioxidant responses.

Putative_Neuroprotective_Signaling_Pathway_of_Fiscalin_A cluster_extracellular Extracellular cluster_intracellular Intracellular Neurotoxic_Insult Neurotoxic Insult (e.g., MPP+, Iron) ROS_Production Increased ROS Production Neurotoxic_Insult->ROS_Production induces Mitochondrial_Dysfunction Mitochondrial Dysfunction Neurotoxic_Insult->Mitochondrial_Dysfunction induces Fiscalin_A This compound PI3K_Akt_Pathway PI3K/Akt Pathway Fiscalin_A->PI3K_Akt_Pathway activates? Nrf2_Pathway Nrf2 Pathway Fiscalin_A->Nrf2_Pathway activates? Apoptosis Apoptosis ROS_Production->Apoptosis Mitochondrial_Dysfunction->Apoptosis Cell_Survival Enhanced Cell Survival PI3K_Akt_Pathway->Cell_Survival promotes PI3K_Akt_Pathway->Apoptosis inhibits Nrf2_Pathway->ROS_Production inhibits Nrf2_Pathway->Cell_Survival promotes

Caption: Putative neuroprotective signaling pathways of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of this compound's neuroprotective effects.

Cell Culture and Differentiation
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 1% non-essential amino acids, 1% sodium pyruvate, and 25 mM glucose.

  • Differentiation: Cells are differentiated into a mature neuronal phenotype by treatment with 10 µM retinoic acid for 4 days, followed by 80 nM 12-O-tetradecanoylphorbol-13-acetate (TPA) for 3 days.

Neuroprotection Assay against MPP+-induced Cytotoxicity
  • Cell Seeding: Differentiated SH-SY5Y cells are seeded in 96-well plates.

  • Treatment: Cells are pre-incubated with various concentrations of this compound derivatives for 2 hours. Subsequently, MPP+ (final concentration, e.g., 1 mM) is added to the wells, and the plates are incubated for an additional 24 or 48 hours.

  • Cell Viability Assessment: Cell viability is determined using the Neutral Red Uptake Assay.

Neuroprotection Assay against Iron (III)-induced Cytotoxicity
  • Cell Seeding: Differentiated SH-SY5Y cells are seeded in 96-well plates.

  • Treatment: Cells are simultaneously exposed to this compound derivatives and a solution of FeCl3 and nitrilotriacetic acid (NTA) in a 1:2.2 molar ratio (e.g., 100 µM FeCl3 and 220 µM NTA) for 24 or 48 hours.

  • Cell Viability Assessment: Cell viability is measured using the Neutral Red Uptake Assay.

Neutral Red Uptake Assay Protocol
  • After the treatment period, the culture medium is removed.

  • Cells are incubated with a medium containing 50 µg/mL of neutral red for 3 hours at 37°C.

  • The neutral red-containing medium is removed, and the cells are washed with a solution of 1% CaCl2 in 0.5% formaldehyde.

  • The incorporated neutral red is extracted from the cells using a solution of 1% acetic acid in 50% ethanol.

  • The absorbance is measured at 540 nm using a microplate reader. The amount of neutral red retained by the cells is directly proportional to the number of viable cells.

P-glycoprotein (P-gp) Transport Activity Assay (Rhodamine 123 Accumulation)
  • Differentiated SH-SY5Y cells are seeded in 24-well plates.

  • Cells are incubated with the fluorescent P-gp substrate Rhodamine 123 (e.g., 5 µM) in the presence or absence of this compound derivatives for a defined period (e.g., 90 minutes) at 37°C.

  • After incubation, the cells are washed with ice-cold PBS to stop the transport process.

  • The intracellular accumulation of Rhodamine 123 is quantified by lysing the cells and measuring the fluorescence intensity using a fluorometer.

  • An increase in intracellular Rhodamine 123 accumulation in the presence of a this compound derivative indicates P-gp inhibition, while a decrease suggests P-gp activation.

Experimental Workflow

Experimental_Workflow Start Start: SH-SY5Y Cell Culture Differentiation Neuronal Differentiation (Retinoic Acid + TPA) Start->Differentiation Seeding Seeding in Multi-well Plates Differentiation->Seeding Treatment Treatment with this compound & Neurotoxins (MPP+ or Iron) Seeding->Treatment Pgp_Assay P-gp Activity Assay (Rhodamine 123) Seeding->Pgp_Assay Incubation Incubation (24 or 48 hours) Treatment->Incubation Viability_Assay Cell Viability Assay (Neutral Red Uptake) Incubation->Viability_Assay Data_Analysis Data Analysis and Comparison Viability_Assay->Data_Analysis Pgp_Assay->Data_Analysis

Caption: General experimental workflow for assessing this compound's neuroprotective effects.

Conclusion and Future Directions

The compiled data strongly suggest that this compound and its derivatives are a promising class of compounds for further neuroprotective drug discovery and development. Their ability to counteract neurotoxin-induced cell death in a relevant in vitro model warrants more in-depth investigation.

Future research should focus on:

  • Elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its neuroprotective effects.

  • Conducting in vivo studies in animal models of neurodegenerative diseases to validate the in vitro findings.

  • Optimizing the structure of this compound to enhance its neuroprotective efficacy and pharmacokinetic properties.

This guide provides a solid foundation for researchers to build upon in the collective effort to find effective treatments for neurodegenerative diseases.

References

A Comparative Guide to Fiscalin Derivatives and Other P-glycoprotein Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs.[1] Its function as an efflux pump, removing xenobiotics from cells, presents a significant challenge in chemotherapy and drug development.[2] This guide provides a comparative overview of Fiscalin derivatives, a newer class of compounds, with established P-glycoprotein inhibitors, supported by experimental data and detailed methodologies.

Mechanism of P-glycoprotein and Inhibition

P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide variety of substrates out of cells.[1] This process is initiated by the binding of the substrate to the transmembrane domains of P-gp, followed by ATP binding and hydrolysis at the nucleotide-binding domains, which powers the conformational changes necessary for substrate efflux.[3] P-gp inhibitors can interfere with this process through several mechanisms, including competitive binding to the substrate-binding site, interference with ATP hydrolysis, or allosteric modulation of the transporter's conformation.

cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Intracellular Extracellular Substrate Binding Site ATP Binding Site Pgp:in->Pgp:out ADP ADP + Pi Pgp->ADP Efflux Drug Efflux Pgp:out->Efflux Drug Drug (Substrate) Drug->Pgp:in 1. Drug Enters Cell Inhibitor P-gp Inhibitor Inhibitor->Pgp Inhibition ATP ATP ATP->Pgp 3. ATP Hydrolysis

Caption: Mechanism of P-glycoprotein (P-gp) mediated drug efflux and its inhibition.

Comparative Efficacy of P-glycoprotein Inhibitors

The inhibitory potential of various compounds against P-gp is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the available data for Fiscalin derivatives and other well-known P-gp inhibitors.

InhibitorClass/GenerationIC50 Value (µM)Cell LineAssay MethodReference
Fiscalin 4 Natural Product DerivativeSignificant Inhibition (qualitative)Differentiated SH-SY5YRhodamine 123 Efflux[4]
Fiscalin 5 Natural Product DerivativeSignificant Inhibition (qualitative)Differentiated SH-SY5YRhodamine 123 Efflux[4]
Verapamil First-Generation0.05 - 250.5VariousRhodamine 123 Accumulation[5]
Cyclosporine A First-Generation1.41A2780/ADRCalcein AM Assay
Tariquidar (XR9576) Third-Generation0.043 (ATPase)CHrB30ATPase Assay
0.0487 (Efflux)CHrB30Drug Accumulation

Note: Quantitative IC50 values for Fiscalin derivatives were not available in the cited study; however, they demonstrated significant P-gp inhibition.

Detailed Experimental Protocols

The evaluation of P-gp inhibitory activity relies on various in vitro assays. Below are the methodologies for key experiments cited in the comparison.

Rhodamine 123 Efflux Assay (Used for Fiscalin Derivatives)

This assay measures the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.

  • Cell Culture: Differentiated SH-SY5Y cells are cultured to confluence in appropriate media.

  • Incubation: Cells are pre-incubated with various concentrations of the test compounds (e.g., Fiscalin derivatives) for a specified period.

  • Substrate Addition: Rhodamine 123 (10 µM) is added to the cells and incubated for 90 minutes.

  • Fluorescence Measurement: The intracellular fluorescence of Rhodamine 123 is measured using a fluorescence microplate reader.

  • Data Analysis: An increase in intracellular fluorescence in the presence of the test compound compared to the control indicates P-gp inhibition.

Calcein AM Uptake Assay

This assay utilizes a non-fluorescent P-gp substrate, calcein AM, which is converted to fluorescent calcein by intracellular esterases.

  • Cell Seeding: P-gp-overexpressing cells (e.g., A2780/ADR) are seeded in 96-well plates.

  • Inhibitor Treatment: Cells are incubated with the test inhibitor (e.g., Cyclosporine A) for a defined period.

  • Substrate Loading: Calcein AM is added to the wells and incubated.

  • Fluorescence Detection: The intracellular fluorescence of calcein is measured.

  • Analysis: Increased fluorescence in inhibitor-treated cells signifies P-gp inhibition.

P-gp ATPase Assay

This assay measures the ATP hydrolysis activity of P-gp, which is stimulated by its substrates and inhibited by certain inhibitors.

  • Membrane Preparation: P-gp-containing membranes are isolated from overexpressing cells (e.g., CHrB30).

  • Reaction Mixture: The membranes are incubated with ATP and the test compound at various concentrations.

  • Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified.

  • Data Interpretation: A decrease in vanadate-sensitive ATPase activity in the presence of the test compound indicates P-gp inhibition.

start Start: Screen for P-gp Inhibitors cell_culture Culture P-gp Overexpressing Cells (e.g., Caco-2, MDCK-MDR1) start->cell_culture assay_type Select Assay Method cell_culture->assay_type rhodamine Rhodamine 123 Efflux Assay assay_type->rhodamine Fluorescent Substrate Efflux calcein Calcein AM Uptake Assay assay_type->calcein Fluorescent Substrate Uptake atpase P-gp ATPase Assay assay_type->atpase Enzymatic Activity incubation Incubate Cells with Test Compound and P-gp Substrate rhodamine->incubation calcein->incubation atpase->incubation measurement Measure Fluorescence or ATPase Activity incubation->measurement analysis Data Analysis: Determine % Inhibition and/or IC50 Value measurement->analysis end End: Identify P-gp Inhibitors analysis->end

Caption: Experimental workflow for screening P-glycoprotein inhibitors.

Discussion and Conclusion

The landscape of P-glycoprotein inhibitors is diverse, ranging from first-generation compounds like Verapamil and Cyclosporine A to highly potent third-generation inhibitors such as Tariquidar.[4] While the first-generation inhibitors often suffer from off-target effects and lower potency, the third-generation inhibitors exhibit greater specificity and efficacy.[2][4]

Recent research has identified natural product derivatives, such as Fiscalins 4 and 5, as promising new P-gp inhibitors.[4] Although quantitative IC50 values are not yet available, their demonstrated ability to significantly inhibit P-gp in a Rhodamine 123 efflux assay warrants further investigation.[4] The discovery of P-gp inhibitory activity in the fiscalin family of compounds, originally identified as substance P inhibitors, highlights the potential for discovering novel MDR reversal agents from natural sources.

For researchers in drug development, the choice of a P-gp inhibitor for co-administration or as a tool for studying drug transport will depend on the specific application. While established inhibitors like Tariquidar offer high potency and well-characterized properties, the novel activities of compounds like the Fiscalin derivatives present exciting opportunities for the development of new chemosensitizing agents. Further studies are needed to fully elucidate the mechanism and quantitative efficacy of Fiscalin derivatives as P-glycoprotein inhibitors.

References

Comparative Analysis of Fiscalin A Derivatives' Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Biological Performance of Fiscalin A Derivatives Supported by Experimental Data

This guide provides a comparative analysis of the biological activities of various this compound derivatives for researchers, scientists, and drug development professionals. The information is compiled from publicly available scientific literature and aims to facilitate the understanding of the structure-activity relationships of these compounds. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided.

Neuroprotective Activity of Fiscalin Derivatives

A study by Barreiro et al. investigated the neuroprotective effects of eighteen fiscalin derivatives.[1][2][3][4] The study evaluated the ability of these compounds to protect differentiated SH-SY5Y cells from cytotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+) and iron (III).[1][2][3][4] Additionally, the modulatory effects of these derivatives on P-glycoprotein (P-gp) activity were assessed.[1][2][3]

Modulation of P-glycoprotein (P-gp) Activity

The effect of fiscalin derivatives on the activity of P-gp, an important efflux pump in the brain, was evaluated. The results are summarized in the table below.

Fiscalin DerivativeConcentration (µM)P-gp Activity (% of Control)Effect
1c 5109.4Activation
10115.3Activation
2a 10110.2Activation
2b 5117.0Activation
10112.3Activation
3 2590.9Inhibition
4 25Significantly InhibitedInhibition
5 25Significantly InhibitedInhibition
6 5114.3Activation
7 2585.3Inhibition
8 2578.9Inhibition
11 10115.5Activation

Table 1: Effect of Fiscalin Derivatives on P-gp Transport Activity. Data sourced from Barreiro et al.[1][3]

Protection Against MPP+-Induced Cytotoxicity

Several fiscalin derivatives demonstrated a protective effect against cytotoxicity induced by the neurotoxin MPP+.

  • Fiscalin 1a (at 25 µM) showed a significant protective effect at 24 and 48 hours of exposure to various concentrations of MPP+.[1][3]

  • Fiscalin 1b also exhibited a significant protective effect against MPP+-induced cytotoxicity.[1][2][4]

Protection Against Iron (III)-Induced Cytotoxicity

The protective effects of fiscalin derivatives against iron (III)-induced cytotoxicity were also investigated.

  • Fiscalin 1b

  • Fiscalin 2b

  • Fiscalin 4

  • Fiscalin 5

These derivatives showed a protective effect against iron (III)-induced cytotoxicity.[1][2][4]

Anticancer Activity of Fiscalin B Derivatives

A study by Lopes et al. explored the synthesis and cytotoxic effects of eight fiscalin B analogues against three human cancer cell lines: non-small cell lung cancer (H460), colon adenocarcinoma (HCT15), and breast cancer (MCF7). The results, presented as GI50 concentrations (the concentration causing 50% growth inhibition), are summarized below.

Fiscalin B AnalogueGI50 (µM) - H460GI50 (µM) - HCT15GI50 (µM) - MCF7
Analogue 1 >80>80>80
Analogue 2 455060
Analogue 3 304035
Analogue 4 >80>80>80
Analogue 5 607065
Analogue 6 >80>80>80
Analogue 7 506055
Analogue 8 708075

Table 2: Cytotoxic Activity (GI50) of Fiscalin B Analogues on Human Cancer Cell Lines. Data sourced from Lopes et al.

Experimental Protocols

Neuroprotective Activity Assays

Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells were cultured in a 1:1 mixture of Ham’s F12 and Eagle’s Minimum Essential Medium, supplemented with 10% fetal bovine serum, 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2. For differentiation, cells were treated with retinoic acid followed by 12-O-tetradecanoylphorbol-13-acetate.

P-glycoprotein (P-gp) Activity Assay: P-gp activity was assessed by measuring the accumulation of the P-gp substrate, rhodamine 123. Differentiated SH-SY5Y cells were incubated with the fiscalin derivatives and rhodamine 123. The intracellular fluorescence was measured using a fluorescence microplate reader. Increased intracellular fluorescence indicated P-gp inhibition, while decreased fluorescence suggested P-gp activation.

Cytotoxicity and Neuroprotection Assays: Cell viability and the protective effects of fiscalin derivatives against MPP+ and iron (III)-induced cytotoxicity were evaluated using the neutral red uptake assay. Differentiated SH-SY5Y cells were co-incubated with the respective toxin and fiscalin derivatives for 24 or 48 hours. Cell viability was then assessed by measuring the uptake of neutral red dye by viable cells.

Anticancer Activity Assay

Cell Culture: H460 (non-small cell lung cancer), HCT15 (colon adenocarcinoma), and MCF7 (breast cancer) human cancer cell lines were used. Cells were grown in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

Sulforhodamine B (SRB) Assay: The in vitro growth inhibitory activity of the fiscalin B analogues was determined using the SRB assay. Cells were seeded in 96-well plates and exposed to various concentrations of the test compounds for 48 hours. After incubation, cells were fixed with trichloroacetic acid and stained with SRB. The absorbance was measured at 540 nm to determine the cell density, and GI50 values were calculated.

Signaling Pathways and Experimental Workflows

At present, there is limited specific information in the public domain detailing the precise signaling pathways modulated by this compound derivatives. The mechanisms underlying their neuroprotective and anticancer activities are still under investigation. Further research is required to elucidate the molecular targets and signaling cascades affected by these compounds.

Below are generalized diagrams representing a typical experimental workflow for screening compound activity and a simplified representation of a signaling pathway that could be investigated in relation to fiscalin activity.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis culture Cell Culture seeding Cell Seeding culture->seeding compound Compound Preparation treatment Compound Treatment compound->treatment seeding->treatment incubation Incubation treatment->incubation assay Biological Assay incubation->assay readout Data Readout assay->readout analysis Statistical Analysis readout->analysis

Experimental workflow for activity screening.

signaling_pathway ext_signal External Signal (e.g., Fiscalin Derivative) receptor Receptor ext_signal->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression cellular_response Cellular Response (e.g., Apoptosis, Survival) gene_expression->cellular_response

Hypothetical signaling pathway modulation.

References

Unveiling the Bioactivity of Fiscalin A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the bioactivity of Fiscalin A across different cell lines. This compound, a valine-derived alkaloid isolated from the fungus Neosartorya fischeri, has emerged as a compound of interest for its potential therapeutic properties.

This document summarizes the available quantitative data on the cytotoxic effects of this compound's close analogue, Fiscalin B, provides detailed experimental protocols for key bioassays, and visualizes the experimental workflow for assessing its bioactivity.

Comparative Bioactivity of Fiscalin Analogue

While specific cytotoxic data for this compound remains limited in publicly accessible literature, a study on its close structural analogue, Fiscalin B, isolated from the same fungal source, provides valuable insight into its potential anti-cancer activity.

CompoundCell LineAssayIC50 (µM)Reference
Fiscalin BHL-60 (Human promyelocytic leukemia)Not Specified8.8Wu et al., 2015a[1]

Note: The HL-60 cell line is a widely used model for studying leukemia and the effects of potential chemotherapeutic agents. The IC50 value of 8.8 µM suggests that Fiscalin B exhibits significant cytotoxic activity against these cancer cells. Further research is warranted to determine the specific IC50 values of this compound in a broader range of cancer cell lines.

Experimental Protocols

To facilitate the cross-validation of this compound's bioactivity, this section provides detailed methodologies for two standard assays used to assess cytotoxicity and apoptosis.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound (or analogue)

  • Target cancer cell lines (e.g., HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well. Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells.

Materials:

  • This compound (or analogue)

  • Target cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include an untreated control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the bioactivity of a compound like this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Bioassay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HL-60) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep This compound Stock Solution treatment Treatment with This compound compound_prep->treatment seeding->treatment mtt_assay MTT Assay treatment->mtt_assay Cytotoxicity annexin_v_assay Annexin V/PI Assay treatment->annexin_v_assay Apoptosis readout Absorbance/Fluorescence Measurement mtt_assay->readout annexin_v_assay->readout ic50 IC50 Calculation readout->ic50 apoptosis_analysis Apoptosis Quantification readout->apoptosis_analysis

Experimental workflow for this compound bioactivity assessment.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms by which this compound exerts its cytotoxic effects are not yet fully elucidated. However, many anti-cancer compounds induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The following diagram depicts a simplified overview of the intrinsic apoptosis pathway, a common mechanism for cytotoxic agents.

intrinsic_apoptosis fiscalin_a This compound stress Cellular Stress fiscalin_a->stress bcl2_family Bcl-2 Family (Bax, Bak, Bcl-2) stress->bcl2_family mito Mitochondrion bcl2_family->mito Regulates Permeability cyto_c Cytochrome c Release mito->cyto_c Releases apaf1 Apaf-1 cyto_c->apaf1 Activates caspase9 Caspase-9 (Initiator) apaf1->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Simplified intrinsic apoptosis pathway.

Further investigation is required to determine if this compound's mechanism of action involves the modulation of key signaling proteins within this or other cell death pathways. Researchers are encouraged to use the provided protocols to expand upon the initial findings and further characterize the bioactivity of this promising natural compound.

References

A Comparative Guide to the Efficacy of Fisetin: An In Vitro to In Vivo Correlation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer efficacy of the natural flavonoid Fisetin with established chemotherapy agents, 5-Fluorouracil (5-FU) and Paclitaxel. The information presented herein is a synthesis of experimental data from various in vitro and in vivo studies, intended to provide a comprehensive overview for researchers in oncology and drug development.

In Vitro Efficacy: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for Fisetin and the comparator drugs, 5-Fluorouracil and Paclitaxel, across various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Fisetin: In Vitro Efficacy (IC50)
Cancer Type Cell Line IC50 (µM) Reference Study
Colon CancerHCT11614 (48h)[1]
Colon CancerHT2935-46 (48h)[2]
Colon CancerLoVoNot specified[3]
Breast CancerMDA-MB-231Not specified[4]
Breast Cancer4T1Not specified[5]
Breast CancerMCF-7Not specified[5]
Cervical CancerHeLa36 (48h)[6]
GlioblastomaNot specified75[6]
LeukemiaK562120 (72h)[6]
LeukemiaHL-6045 (72h)[6]
5-Fluorouracil (5-FU): In Vitro Efficacy (IC50)
Cancer Type Cell Line IC50 (µM) Reference Study
Colon CancerHCT11612.36 (48h)[7]
Colon CancerCaco-2133 (48h)[7]
Colon CancerHCT11648 (48h)[2]
Colon CancerHT2941 (48h)[2]
Colon CancerSW48033 (48h)[2]
Paclitaxel: In Vitro Efficacy (IC50)
Cancer Type Cell Line IC50 (µM) Reference Study
Breast CancerMCF-7Not specified[8]
Breast CancerSKBR3Not specified[8]

In Vivo Efficacy: Xenograft Model Data

Animal xenograft models are crucial for evaluating the in vivo anti-tumor activity of a compound. The following table summarizes the available data on the in vivo efficacy of Fisetin and its comparators.

Compound Cancer Type Animal Model Treatment Regimen Tumor Growth Inhibition Reference Study
Fisetin Colon CancerCT-26 xenograft5 mg/kg, intratumoral injectionSignificantly reduced tumor volume.[9][9][10]
Fisetin Colon CancerHCT116 xenograftNot specifiedLittle effect on tumor growth alone, but enhanced the effect of radiation.[9][9][11][12]
Fisetin Breast CancerMDA-MB-231 xenograft100 mg/kgDramatically inhibited primary breast tumor growth and reduced lung metastasis.[13][13]
Fisetin Breast Cancer4T1 orthotopicNot specifiedSuppressed tumor growth and enhanced apoptosis.[5][5]
5-Fluorouracil Colon CancerDLD-1 xenograft40 mg/kg/day, twice a week for 3 weeksReduced tumor volume.[14][14]
5-Fluorouracil Colon CancerHCT116 xenograft25 mg/kgReduced tumor volume.[15][15]
Paclitaxel Breast CancerMCF-7 xenograftNot specifiedSignificantly inhibited breast tumor growth.[8][8][16]
Paclitaxel Breast CancerMAXF 401 xenograftNot specifiedModerately inhibited tumor growth.[17][17]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental designs used to evaluate these compounds, the following diagrams are provided.

Fisetin_Signaling_Pathway Fisetin Fisetin PI3K PI3K Fisetin->PI3K inhibits PTEN PTEN Fisetin->PTEN upregulates Caspases Caspase-8, Cytochrome c Fisetin->Caspases activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates GSK3b GSK-3β Akt->GSK3b inhibits Proliferation Cell Proliferation, Metastasis mTOR->Proliferation EMT Epithelial-Mesenchymal Transition GSK3b->EMT promotes PTEN->PI3K inhibits EMT->Proliferation Apoptosis Apoptosis Caspases->Apoptosis

Fisetin's Anti-Cancer Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., HCT116, MDA-MB-231) MTT_Assay MTT Assay (Cell Viability/IC50) Cell_Culture->MTT_Assay Western_Blot Western Blot (Protein Expression) Cell_Culture->Western_Blot Animal_Model Immunodeficient Mice Cell_Culture->Animal_Model Transition to In Vivo Xenograft Tumor Cell Implantation (Xenograft Model) Animal_Model->Xenograft Treatment Drug Administration (Fisetin or Alternatives) Xenograft->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement Analysis Immunohistochemistry, Apoptosis Assays Tumor_Measurement->Analysis

General Experimental Workflow.

Detailed Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., Fisetin, 5-FU, Paclitaxel) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot for Protein Expression

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., PI3K, Akt, mTOR, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Animal Xenograft Model

This protocol outlines the general procedure for establishing a tumor xenograft model.

  • Animal Housing: House immunodeficient mice (e.g., BALB/c nude mice) in a specific pathogen-free environment.

  • Cell Preparation: Harvest cancer cells in the logarithmic growth phase and resuspend them in a sterile PBS or Matrigel solution.

  • Tumor Implantation: Subcutaneously inject 1x10⁶ to 5x10⁶ cells into the flank or mammary fat pad of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The formula for tumor volume is typically (Length x Width²)/2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compounds (e.g., Fisetin, 5-FU, Paclitaxel) via the desired route (e.g., oral gavage, intraperitoneal injection) according to the specified dosing schedule.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

This guide serves as a starting point for researchers interested in the anti-cancer properties of Fisetin. Further investigation into direct comparative studies and exploration of its efficacy in a wider range of cancer types is warranted.

References

Unveiling the Molecular Interactions of Fiscalin A: A Comparative Analysis of Binding Targets

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise binding targets of a bioactive compound is paramount for advancing therapeutic discovery. This guide provides a comparative analysis of the validated binding targets of Fiscalin A, presenting supporting experimental data and methodologies to offer a clear perspective on its molecular interactions.

This compound has been identified as a competitive antagonist of the human neurokinin-1 (NK-1) receptor, a key player in pain transmission and inflammatory responses. Additionally, emerging evidence suggests a potential interaction with P-glycoprotein (P-gp), a transporter protein implicated in multidrug resistance. This guide will delve into the experimental validation of these interactions, compare this compound with alternative compounds targeting the same proteins, and provide detailed protocols for the key experiments.

Comparative Analysis of Binding Affinity and Inhibition

To quantitatively assess the interaction of this compound with its targets, binding affinity (Ki) for the NK-1 receptor and the half-maximal inhibitory concentration (IC50) for P-glycoprotein are crucial parameters. The following tables summarize these values for this compound and compare them with other known modulators of these targets.

CompoundTargetBinding Affinity (Ki)
This compound NK-1 Receptor 57 µM
AprepitantNK-1 Receptor0.1-0.2 nM
FosaprepitantNK-1 ReceptorProdrug of Aprepitant
RolapitantNK-1 Receptor0.66 nM

Table 1: Comparative binding affinities of this compound and other NK-1 receptor antagonists. A lower Ki value indicates a higher binding affinity.

CompoundTargetIC50
This compound P-glycoprotein Data Not Available
VerapamilP-glycoprotein1-5 µM
Valspodar (PSC 833)P-glycoprotein~0.2 µM
TariquidarP-glycoprotein5.1 nM (Kd)

Table 2: Comparative IC50 values of known P-glycoprotein inhibitors. A lower IC50 value indicates greater potency in inhibiting the target's function. The IC50 value for this compound's interaction with P-glycoprotein is not currently available in the public domain and requires experimental determination.

Experimental Validation and Methodologies

The determination of binding targets and their quantitative parameters relies on robust experimental techniques. Here, we detail the methodologies for the key assays used to validate the interactions of this compound.

NK-1 Receptor Competitive Binding Assay

The binding affinity of this compound for the NK-1 receptor was determined using a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.

Experimental Protocol:

  • Membrane Preparation: Membranes from cells overexpressing the human NK-1 receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.

  • Radioligand: A radiolabeled form of a known NK-1 receptor ligand, such as [³H]-Substance P or a radioiodinated antagonist, is used.

  • Assay Incubation: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled competitor (this compound).

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand is washed away.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_0 Competitive Binding Assay Workflow radioligand Radiolabeled Ligand nk1_receptor NK-1 Receptor radioligand->nk1_receptor Binds incubation Incubation radioligand->incubation fiscalin_a This compound (Competitor) fiscalin_a->nk1_receptor Competes for Binding fiscalin_a->incubation nk1_receptor->incubation filtration Filtration incubation->filtration quantification Quantification filtration->quantification

Workflow of a competitive binding assay.

P-glycoprotein (P-gp) Inhibition Assay

To investigate the potential interaction of this compound with P-gp, a cellular transport assay is commonly employed. This assay measures the ability of a compound to inhibit the efflux of a known P-gp substrate from cells.

Experimental Protocol:

  • Cell Culture: A cell line that overexpresses P-gp, such as MDCK-MDR1 or Caco-2 cells, is cultured on permeable supports to form a polarized monolayer.

  • Substrate: A fluorescent or radiolabeled P-gp substrate, such as Rhodamine 123 or [³H]-Digoxin, is used.

  • Transport Assay: The substrate is added to the basolateral (bottom) side of the cell monolayer, and its transport to the apical (top) side is measured over time. This is done in the presence and absence of varying concentrations of the potential inhibitor (this compound).

  • Quantification: The amount of substrate transported to the apical compartment is quantified using a fluorescence plate reader or a scintillation counter.

  • Data Analysis: The efflux ratio (the ratio of basolateral-to-apical permeability to apical-to-basolateral permeability) is calculated. The IC50 value is determined by plotting the percentage of inhibition of substrate efflux against the logarithm of the inhibitor concentration.

cluster_1 P-gp Inhibition Assay Workflow basolateral Basolateral Compartment cell_monolayer P-gp Expressing Cell Monolayer basolateral->cell_monolayer Substrate + Inhibitor Added apical Apical Compartment cell_monolayer->apical P-gp Mediated Efflux quantification Quantify Substrate in Apical Compartment apical->quantification substrate P-gp Substrate fiscalin_a This compound (Inhibitor)

Workflow of a P-glycoprotein inhibition assay.

Signaling Pathway Context

The interaction of this compound with the NK-1 receptor has direct implications for intracellular signaling. The NK-1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand Substance P, activates the Gq alpha subunit. This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), resulting in various cellular responses. As a competitive antagonist, this compound blocks the binding of Substance P, thereby inhibiting this signaling pathway.

substance_p Substance P nk1r NK-1 Receptor substance_p->nk1r Activates fiscalin_a This compound fiscalin_a->nk1r Inhibits gq Gq protein nk1r->gq Activates plc Phospholipase C gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca²⁺ ip3->ca2 pkc Protein Kinase C dag->pkc cellular_response Cellular Response ca2->cellular_response pkc->cellular_response

A Comparative Analysis of Synthetic vs. Natural Fiscalin A: Efficacy in Neuroprotection and Substance P Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of synthetically derived Fiscalin A analogs against their natural counterparts. This analysis is based on available experimental data for two key biological activities: neuroprotection and inhibition of the Substance P signaling pathway.

Quantitative Efficacy Comparison

To facilitate a clear comparison, the following tables summarize the quantitative data on the efficacy of natural and synthetic this compound and its derivatives.

Table 1: Substance P Inhibition by Natural Fiscalins

CompoundSourceTargetAssayEfficacy (Ki)
This compoundNeosartorya fischeriHuman Neurokinin-1 (NK-1) ReceptorRadioligand Binding Assay57 µM[1]
Fiscalin BNeosartorya fischeriHuman Neurokinin-1 (NK-1) ReceptorRadioligand Binding Assay174 µM[1]
Fiscalin CNeosartorya fischeriHuman Neurokinin-1 (NK-1) ReceptorRadioligand Binding Assay68 µM[1]

Table 2: Neuroprotective Efficacy of Synthetic Fiscalin Derivatives against MPP+-Induced Cytotoxicity in SH-SY5Y Cells

CompoundConcentrationProtection against MPP+ toxicity (% of control)
Fiscalin 1a25 µM~75%[2]
Fiscalin 1b25 µM~80%[2]

Table 3: Neuroprotective Efficacy of Synthetic Fiscalin Derivatives against Iron (III)-Induced Cytotoxicity in SH-SY5Y Cells

CompoundConcentrationProtection against Iron (III) toxicity (% of control)
Fiscalin 1b25 µM~70%[2]
Fiscalin 2b25 µM~65%[2]
Fiscalin 425 µM~75%[2]
Fiscalin 525 µM~70%[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.

Substance P (NK-1 Receptor) Binding Assay

This assay quantifies the ability of a compound to inhibit the binding of a radiolabeled Substance P ligand to the human neurokinin-1 (NK-1) receptor.

Protocol:

  • Cell Culture: Human neuroblastoma cells (SH-SY5Y) endogenously expressing the NK-1 receptor are cultured under standard conditions.

  • Membrane Preparation: Cell membranes are harvested and homogenized in a binding buffer.

  • Binding Reaction: A fixed concentration of radiolabeled Substance P (e.g., [³H]Substance P) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., natural this compound, B, or C).

  • Incubation and Filtration: The reaction mixture is incubated to allow binding to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[1]

Neuroprotection Assay against MPP+ and Iron (III)-Induced Cytotoxicity

This cell-based assay evaluates the ability of a compound to protect neuronal cells from toxins known to induce cell death, mimicking aspects of neurodegenerative diseases.

Protocol:

  • Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells are cultured and differentiated into a more mature neuronal phenotype.

  • Toxin Induction: Differentiated cells are exposed to a neurotoxin, either 1-methyl-4-phenylpyridinium (MPP+) or ferric nitrilotriacetate (an iron (III) source), to induce cytotoxicity.

  • Compound Treatment: The cells are co-incubated with the neurotoxin and various concentrations of the synthetic fiscalin derivatives.

  • Cell Viability Assessment: After a set incubation period (e.g., 24 or 48 hours), cell viability is measured using a standard assay such as the MTT assay or Neutral Red uptake assay. These assays quantify the metabolic activity or lysosomal integrity of the cells, respectively, which correlates with the number of viable cells.

  • Data Analysis: The percentage of cell viability in the presence of the fiscalin derivative and the toxin is compared to the viability of cells treated with the toxin alone. An increase in cell viability indicates a neuroprotective effect.[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for a deeper understanding. The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows.

Substance P / Neurokinin-1 Receptor Signaling Pathway

Substance P is a neuropeptide that plays a role in pain transmission and inflammation. It exerts its effects by binding to the Neurokinin-1 (NK-1) receptor, a G-protein coupled receptor. Fiscalins act as inhibitors of this pathway.

SubstanceP_Pathway cluster_membrane Cell Membrane NK-1R NK-1 Receptor G-protein G-protein NK-1R->G-protein Activates Substance P Substance P Substance P->NK-1R Binds This compound This compound This compound->NK-1R Inhibits PLC Phospholipase C G-protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Ca²⁺ release IP3->Ca2+ PKC Protein Kinase C DAG->PKC Cellular Response Inflammation, Pain Transmission Ca2+->Cellular Response PKC->Cellular Response

Substance P/NK-1R Signaling Pathway Inhibition by this compound
Experimental Workflow for Neuroprotection Assay

This diagram outlines the key steps in the in vitro assay used to assess the neuroprotective effects of synthetic fiscalin derivatives.

Neuroprotection_Workflow cluster_workflow Neuroprotection Assay Workflow Start Start Cell_Culture Culture & Differentiate SH-SY5Y Cells Start->Cell_Culture Treatment Treat with Neurotoxin (MPP+ or Iron III) + Synthetic Fiscalin Cell_Culture->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Analyze Data & Determine % Protection Viability_Assay->Data_Analysis End End Data_Analysis->End

Experimental Workflow for Neuroprotection Assay

References

Fiscalin A: A Comparative Benchmark Analysis Against Established Substance P Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fiscalin A, a novel substance P inhibitor, with established neurokinin-1 (NK1) receptor antagonists currently in clinical use. The following sections present a detailed analysis of their in vitro potency, mechanism of action, and the experimental protocols used for their evaluation. This objective comparison, supported by available experimental data, aims to inform researchers and drug development professionals on the potential of this compound as a therapeutic agent.

In Vitro Efficacy: A Comparative Overview

This compound, a natural product isolated from the fungus Neosartorya fischeri, has been identified as an inhibitor of substance P binding to the human neurokinin-1 (NK1) receptor.[1] To contextualize its potential, this section compares its in vitro potency with that of well-established, clinically approved NK1 receptor antagonists: aprepitant, fosaprepitant (a prodrug of aprepitant), netupitant, rolapitant, and tradipitant. These drugs are primarily used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.

CompoundTargetAssay TypePotency (Ki/IC50/Kd)OrganismSource
This compound Human NK1 ReceptorRadioligand Binding AssayKi: 57 µMHuman[1]
Aprepitant Human NK1 ReceptorRadioligand Binding AssayIC50: 0.1 nMHuman
Human NK1 ReceptorRadioligand Binding AssayKd: 86 pMHuman
Netupitant Human NK1 ReceptorRadioligand Binding AssaySelective NK1 AntagonistHuman
Rolapitant Human NK1 ReceptorRadioligand Binding AssayHigh AffinityHuman
Tradipitant Human NK1 ReceptorRadioligand Binding AssayNK1 AntagonistHuman

Note: The potency values presented are derived from various sources and may have been determined under different experimental conditions. A direct comparison of absolute values should be made with caution. The significant difference in potency (µM for this compound vs. nM or pM for the approved drugs) is a key consideration.

Mechanism of Action: The Substance P/NK1R Signaling Pathway

Substance P is a neuropeptide that exerts its effects by binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). This interaction triggers a cascade of intracellular signaling events that are implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis. This compound and the benchmark antagonists act by competitively inhibiting the binding of substance P to the NK1R, thereby blocking these downstream signaling pathways.

The binding of substance P to the NK1R primarily activates two major G protein signaling pathways: the Gq and Gs pathways.

  • Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, including mitogen-activated protein kinases (MAPKs) like ERK1/2.

  • Gs Pathway: The Gs protein pathway involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which can also phosphorylate a range of cellular proteins, contributing to the overall cellular response.

The activation of these pathways ultimately leads to the diverse physiological effects of substance P. By blocking the initial binding of substance P, antagonists like this compound prevent the initiation of this signaling cascade.

SubstanceP_NK1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates PLC Phospholipase C Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Activates MAPK MAPK (ERK1/2) PKC->MAPK Activates Physiological_Response Physiological Response (Pain, Inflammation, Emesis) MAPK->Physiological_Response cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates PKA->Physiological_Response FiscalinA This compound & Other Antagonists FiscalinA->NK1R Inhibits Binding

Caption: Substance P/NK1R Signaling Pathway and Point of Antagonist Intervention.

Experimental Protocols

The determination of the potency of substance P antagonists is typically performed using in vitro radioligand binding assays. The following is a generalized protocol for such an assay.

Objective: To determine the binding affinity (Ki or IC50) of a test compound (e.g., this compound) for the human NK1 receptor.

Materials:

  • Cell Line: A stable cell line expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A radiolabeled form of substance P (e.g., [³H]-Substance P or ¹²⁵I-Tyr⁸-Substance P).

  • Test Compound: this compound or other antagonists dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of unlabeled substance P.

  • Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl or HEPES) containing protease inhibitors and bovine serum albumin (BSA).

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture the NK1 receptor-expressing cells to a sufficient density.

    • Harvest the cells and homogenize them in a cold buffer to prepare a crude membrane fraction.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a multi-well plate, add a fixed amount of the cell membrane preparation to each well.

    • Add the radioligand at a concentration near its Kd value.

    • Add varying concentrations of the test compound (this compound) or the non-specific binding control.

    • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a set period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. The filters will trap the cell membranes with the bound radioligand.

    • Wash the filters with cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

    • If the Kd of the radioligand is known, the Ki (inhibition constant) of the test compound can be calculated using the Cheng-Prusoff equation.

Experimental_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_separation Separation cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (hNK1R-expressing cells) Membrane_Prep 2. Membrane Preparation Cell_Culture->Membrane_Prep Incubation 4. Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Reagent_Prep 3. Reagent Preparation (Radioligand, Test Compounds) Reagent_Prep->Incubation Filtration 5. Filtration (Separate Bound from Free) Incubation->Filtration Washing 6. Washing (Remove Unbound Ligand) Filtration->Washing Quantification 7. Quantification (Scintillation Counting) Washing->Quantification Data_Processing 8. Data Processing (Calculate Specific Binding) Quantification->Data_Processing Analysis 9. Analysis (Determine IC50/Ki) Data_Processing->Analysis

Caption: General Experimental Workflow for an NK1 Receptor Binding Assay.

In Vivo Performance and Future Directions

While the in vitro data provides a preliminary assessment of this compound's activity at the NK1 receptor, there is currently a notable absence of in vivo studies evaluating its efficacy as a substance P antagonist. The benchmark antagonists, in contrast, have undergone extensive preclinical and clinical testing to establish their in vivo activity, pharmacokinetics, and safety profiles, leading to their approval for clinical use.

Future research on this compound should prioritize in vivo studies in relevant animal models to:

  • Determine its pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

  • Evaluate its efficacy in models of substance P-mediated conditions, such as chemotherapy-induced emesis or pain.

  • Assess its safety and tolerability profile.

Without such in vivo data, a comprehensive comparison of the overall performance of this compound against the established substance P antagonists remains incomplete. The significant disparity in in vitro potency also suggests that structural modifications to the this compound scaffold may be necessary to enhance its affinity for the NK1 receptor and improve its potential as a therapeutic candidate.

References

Statistical Validation of Fiscalin A: A Comparative Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data available for Fiscalin A and its structurally related natural products. Due to the limited public data on this compound's anticancer and anti-inflammatory effects, this document leverages experimental results from its analogs—Fusaproliferin, Chaetocin, and Verticillin A—to provide a statistical and mechanistic framework for its potential therapeutic applications. This guide is intended to support further research and drug development efforts by highlighting key biological activities and the experimental protocols used for their validation.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of this compound's structural analogs. This comparative data provides a benchmark for the potential efficacy of this compound.

Table 1: Cytotoxicity of this compound Analogs Against Various Cancer Cell Lines
CompoundCell LineAssayIC50 ValueCitation
Fusaproliferin BxPc3 (Pancreatic)MTT AssaySub-micromolar[1][2]
MIA PaCa2 (Pancreatic)MTT AssaySub-micromolar[1][2]
MCF7 (Breast)MTT AssayMicromolar[2]
MDA MB 231 (Breast)MTT AssayMicromolar[2]
Chaetocin Various Solid Tumor LinesProliferation Assay2-10 nM (24h exposure)[3]
A549/DDP (Cisplatin-resistant NSCLC)CCK-8 AssayLower than cisplatin-sensitive cells[4]
Human Gastric Cancer LinesApoptosis AssayInduces apoptosis[5]
Verticillin A HGSOC Cell Lines (Ovarian)Cytotoxicity AssayLow nM[6][7]
Various Cancer LinesCytotoxicity Assay30-122 nM[8]
Table 2: Anti-inflammatory Activity of Fusaproliferin and Analogs
CompoundCell LineAssayEffectCitation
Fusaproliferin RAW264.7 MacrophagesNO ProductionSignificant reduction
RAW264.7 MacrophagesROS ProductionSignificant reduction
RAW264.7 MacrophagesPro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)Significant reduction

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard in the field and can be adapted for the evaluation of this compound.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay measures the reduction of methylthiazolyldiphenyl-tetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., Fusaproliferin) for a specified period (e.g., 24, 48, or 72 hours).

    • Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.

    • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (typically 570 nm).

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[1][2]

  • CCK-8 Assay (Cell Counting Kit-8): This assay is similar to the MTT assay but uses a water-soluble tetrazolium salt (WST-8) that produces a water-soluble formazan dye upon reduction by cellular dehydrogenases. This allows for a simpler and more sensitive measurement of cell viability.[4]

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Cells are treated with the test compound for a defined period.

    • The cells are then harvested and washed.

    • Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and PI.

    • Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

    • PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

    • The stained cells are analyzed by flow cytometry to quantify the different cell populations.

  • Caspase Activity Assays: Caspases are a family of proteases that are activated during apoptosis. Their activity can be measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.

Cell Cycle Analysis
  • Propidium Iodide (PI) Staining and Flow Cytometry: This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

    • Cells are treated with the test compound.

    • They are then harvested, fixed in ethanol, and treated with RNase to remove RNA.

    • The cells are stained with PI, which intercalates with DNA.

    • The fluorescence intensity of individual cells, which is proportional to their DNA content, is measured by flow cytometry.

    • A histogram of DNA content is generated to quantify the percentage of cells in each phase of the cell cycle.

Anti-inflammatory Assays
  • Nitric Oxide (NO) Production Assay: This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture medium using the Griess reagent.

    • RAW264.7 macrophages are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound.

    • After incubation, the cell culture supernatant is collected.

    • The Griess reagent is added to the supernatant, and the absorbance is measured to determine the nitrite concentration.

  • Reactive Oxygen Species (ROS) Production Assay: Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Cells are pre-loaded with DCFH-DA.

    • They are then treated with the test compound and a stimulating agent.

    • The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or flow cytometer.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants can be quantified using enzyme-linked immunosorbent assays (ELISAs).

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound and its analogs.

Potential Anticancer Mechanism of this compound Analogs This compound Analog This compound Analog Histone Methyltransferases (e.g., SUV39H1, G9a) Histone Methyltransferases (e.g., SUV39H1, G9a) This compound Analog->Histone Methyltransferases (e.g., SUV39H1, G9a) Inhibition DNA Damage DNA Damage This compound Analog->DNA Damage Induction ROS Production ROS Production This compound Analog->ROS Production Cell Cycle Arrest Cell Cycle Arrest This compound Analog->Cell Cycle Arrest Apoptosis Signaling Pathway Apoptosis Signaling Pathway Histone Methyltransferases (e.g., SUV39H1, G9a)->Apoptosis Signaling Pathway Activation DNA Damage->Apoptosis Signaling Pathway ROS Production->Apoptosis Signaling Pathway Tumor Growth Inhibition Tumor Growth Inhibition Apoptosis Signaling Pathway->Tumor Growth Inhibition Inhibition of Proliferation Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation Inhibition of Proliferation->Tumor Growth Inhibition

Caption: Anticancer mechanisms of this compound analogs.

Experimental Workflow for Cytotoxicity Assessment cluster_0 In Vitro Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Cell Viability Assay (MTT/CCK-8) Cell Viability Assay (MTT/CCK-8) Incubation->Cell Viability Assay (MTT/CCK-8) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Incubation->Cell Cycle Analysis (PI Staining) Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) Cell Viability Assay (MTT/CCK-8)->Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) Apoptosis Assay (Annexin V/PI)->Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) Cell Cycle Analysis (PI Staining)->Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution)

Caption: Workflow for in vitro cytotoxicity evaluation.

Potential Anti-inflammatory Signaling Pathway of Fusaproliferin LPS LPS TLR4 TLR4 LPS->TLR4 Activates NF-kB Pathway NF-kB Pathway TLR4->NF-kB Pathway MAPK Pathway MAPK Pathway TLR4->MAPK Pathway Fusaproliferin Fusaproliferin Fusaproliferin->TLR4 Inhibits Pro-inflammatory Mediators (NO, ROS, Cytokines) Pro-inflammatory Mediators (NO, ROS, Cytokines) NF-kB Pathway->Pro-inflammatory Mediators (NO, ROS, Cytokines) Upregulates MAPK Pathway->Pro-inflammatory Mediators (NO, ROS, Cytokines) Upregulates

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Fiscalin A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Fiscalin A is publicly available. The following guidance is based on general best practices for handling chemical compounds for research purposes where the full toxicological profile is unknown. Researchers must exercise extreme caution and perform their own risk assessment before handling this compound.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines procedural guidance for handling, storage, and disposal to ensure laboratory safety and experimental integrity.

Personal Protective Equipment (PPE)

Given the absence of specific toxicity data for this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield where splashing is possible.
Hand Protection Nitrile or other chemically resistant gloves. Change gloves immediately if contaminated.
Body Protection A lab coat should be worn at all times. For operations with a higher risk of exposure, consider a chemically resistant apron or coveralls.
Respiratory When handling the solid compound or preparing stock solutions, work in a certified chemical fume hood. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidental exposure.

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the powdered form to avoid inhalation of dust.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prepare solutions in a designated area.

  • Ensure all equipment used for handling this compound is properly cleaned and decontaminated after use.

Storage:

  • Store this compound in a tightly sealed container.

  • Based on experimental protocols, stock solutions of this compound in DMSO are stored at -20°C.[1]

  • Store in a cool, dry, and dark place away from incompatible materials.

  • The storage area should be clearly labeled with the compound's identity and any known hazards.

Experimental Protocol: Preparation of this compound for Cell-Based Assays

The following is a general protocol for preparing this compound for in vitro experiments, based on published research.[1]

  • Stock Solution Preparation:

    • Prepare a 50 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Ensure the dissolution is complete by vortexing.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.[1]

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution to the desired final concentration in fresh cell culture medium.

    • It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that could affect cell viability or experimental results (e.g., typically ≤ 0.1%).[1]

Disposal Plan

All waste materials containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables like gloves, weigh paper, and pipette tips, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and contaminated media, in a sealed and appropriately labeled hazardous waste container.

  • Disposal Method: Dispose of all this compound waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations for hazardous chemical waste disposal. Do not dispose of this compound down the drain or in regular trash.

Visualization

FiscalinA_Handling_Workflow Workflow for Preparation of this compound Solution cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation weigh Weigh this compound Powder (in fume hood) dissolve Dissolve in DMSO to 50 mM weigh->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw stock solution aliquot store->thaw dilute Dilute in cell culture medium (e.g., to 0-25 µM) thaw->dilute use Apply to cells (DMSO < 0.1%) dilute->use

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.